molecular formula C10H19NO2 B12275327 (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Katalognummer: B12275327
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: VOQKGEJCMAIUOB-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

(2R)-4-methyl-2-pyrrolidin-1-ylpentanoic acid

InChI

InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI-Schlüssel

VOQKGEJCMAIUOB-SECBINFHSA-N

Isomerische SMILES

CC(C)C[C@H](C(=O)O)N1CCCC1

Kanonische SMILES

CC(C)CC(C(=O)O)N1CCCC1

Herkunft des Produkts

United States

Foundational & Exploratory

Comprehensive Physicochemical Profiling of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid: A Technical Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (CAS: 937669-97-1) is a non-canonical, N-alkylated amino acid derivative structurally related to D-leucine[1][2]. In the rapidly evolving field of synthetic biologics and designer peptidomimetics, non-canonical amino acids are highly sought after for their ability to tackle undruggable targets[3]. By incorporating a pyrrolidine ring at the alpha-amino nitrogen, this building block introduces significant steric hindrance and conformational restriction into a peptide backbone. This technical guide provides an in-depth analysis of its physicochemical properties, establishes self-validating analytical protocols for its characterization, and explores its pharmacokinetic implications in drug design.

Structural & Physicochemical Profiling

The physicochemical behavior of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid is fundamentally governed by its zwitterionic nature. At physiological pH, the molecule exists predominantly as a zwitterion, with a deprotonated carboxylate and a protonated pyrrolidinium nitrogen. This dual ionization state drastically lowers its distribution coefficient (LogD) in aqueous environments compared to its theoretical neutral partition coefficient (LogP).

Table 1: Predicted Physicochemical Properties of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

PropertyValueMethod / Source
Molecular Formula C10H19NO2Structural Analysis[1]
Molecular Weight 185.26 g/mol Calculated[2]
pKa (Carboxylic Acid) ~2.3Predicted (OECD 112 Framework)[4]
pKa (Pyrrolidine Amine) ~9.2Predicted (OECD 112 Framework)[4]
Isoelectric Point (pI) ~5.75Calculated
LogP (Neutral Species) ~1.8Predicted

To systematically evaluate these properties, a structured analytical workflow must be implemented.

Workflow Start Compound Synthesis (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid pKa pKa Determination (OECD 112 Potentiometry) Start->pKa Aqueous Ionization Chiral Chiral Purity Assessment (ICH Q6A HPLC) Start->Chiral Stereochemical Fidelity LogP Lipophilicity Profiling (Shake-Flask / HPLC) Start->LogP Partitioning Behavior Data Physicochemical Profile Integration pKa->Data Chiral->Data LogP->Data

Workflow for the comprehensive physicochemical characterization of the compound.

Analytical Methodologies & Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that every analytical method is not just a sequence of steps, but a self-validating system grounded in causality.

pKa Determination via Potentiometric Titration

Causality (The "Why"): Understanding the exact pKa values of the carboxylic acid and the tertiary amine is critical for predicting the molecule's isoelectric point (pI) and its LogD at pH 7.4. This dictates its solubility profile and informs the formulation pH required to maintain it in a specific ionization state during solid-phase peptide synthesis (SPPS). We utilize potentiometric titration in accordance with OECD Test Guideline 112[4][5].

Self-Validating Protocol (The "How"):

  • System Calibration: Calibrate the pH electrode using standard reference buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 20 ± 0.1 °C to establish a reliable Nernstian slope[4].

  • Sample Preparation: Dissolve 1.0 mM of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid in a 0.15 M KCl aqueous solution. Validation check: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Environmental Control: Purge the titration vessel with inert Nitrogen (N2) gas for 15 minutes prior to and during the experiment. Validation check: This prevents atmospheric CO2 absorption, which would form carbonic acid and artificially skew the acidic titration curve[4].

  • Titration Execution: Perform a dual titration. First, titrate with standardized 0.1 M HCl to determine the carboxylate pKa. Second, titrate a fresh sample with standardized 0.1 M NaOH to determine the pyrrolidinium pKa.

  • Data Analysis: Calculate the pKa using the Bjerrum function, ensuring that data points utilized for calculation fall strictly within the 10% to 90% ionization range for maximum mathematical confidence[4].

Chiral Purity Assessment via Enantioselective HPLC

Causality (The "Why"): Enantiomeric fidelity is paramount. The (R)-configuration specifically directs the isobutyl side chain into the desired spatial vector to mimic D-leucine, which is a privileged modification for stabilizing specific secondary structures like beta-hairpins[6]. The ICH Q6A guidelines mandate strict control over enantiomeric impurities, as the (S)-enantiomer could disrupt the target peptide's conformation and completely abrogate biological activity[7][8].

Table 2: Enantioselective HPLC Method Parameters

ParameterSpecification
Column Chiralpak IG (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV Absorbance at 210 nm
Column Temperature 25 °C

Self-Validating Protocol (The "How"):

  • Mobile Phase Preparation: Mix the mobile phase and include 0.1% Trifluoroacetic Acid (TFA). Validation check: TFA is critical to suppress the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • System Suitability Test (SST): Inject a reference standard of racemic 4-Methyl-2-(1-pyrrolidinyl)pentanoic acid. Validation check: The system is only deemed suitable for sample analysis if the resolution (Rs) between the (R) and (S) enantiomer peaks is ≥ 1.5 (baseline resolution).

  • Sample Analysis: Inject 10 µL of the (R)-isomer sample.

  • Quantification: Calculate the enantiomeric excess (ee) based on the relative peak area integration of the (R) vs. (S) peaks.

Biological Relevance & Pharmacokinetic Implications

The incorporation of N-alkylated amino acids into a peptide sequence is a sophisticated strategy to overcome the traditional limitations of peptide therapeutics, namely poor membrane permeability and high susceptibility to proteolytic degradation[3][9].

By embedding the alpha-amino nitrogen within a pyrrolidine ring, (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid achieves two critical pharmacokinetic outcomes:

  • Protease Resistance: The N-alkylation eliminates the hydrogen atom normally present on the amide nitrogen, preventing it from acting as a hydrogen bond donor. This sterically blocks the enzymatic active sites of proteases, significantly extending the in vivo half-life of the resulting peptidomimetic[3][9].

  • Conformational Restriction: The cyclic nature of the pyrrolidine ring severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organizes the peptide into an active conformation, reducing the entropic penalty upon binding to its target receptor, thereby enhancing binding affinity[6].

LogicFlow Struct N-Alkylation (Pyrrolidine Ring) Prop1 Conformational Restriction Struct->Prop1 Prop2 Steric Hindrance at Peptide Bond Struct->Prop2 Out1 Enhanced Receptor Binding Affinity Prop1->Out1 Out2 Increased Protease Resistance Prop2->Out2

Logical mapping of structural modifications to pharmacokinetic and pharmacodynamic outcomes.

Conclusion

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid represents a highly specialized building block for advanced drug discovery. Its precise physicochemical characterization—anchored by rigorous, self-validating protocols for pKa and chiral purity—is non-negotiable for its successful integration into designer peptidomimetics. By understanding and manipulating its zwitterionic nature and steric profile, drug development professionals can leverage this compound to engineer therapeutics with superior stability and target affinity.

References

  • CAS 937669-97-1 | 4-Methyl-2-(1-pyrrolidinyl)
  • CAS#:937669-97-1 | 4-Methyl-2-(pyrrolidin-1-yl)
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products Source: ResearchGate URL
  • ICH Q6A Guideline Source: IKEV URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries Source: ACS Publications URL
  • OECD Test Guideline 112: Dissociation Constants in Water (1981)
  • COMMISSION REGULATION (EU)

Sources

Molecular weight and structural analysis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Introduction

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a chiral organic compound derived from the amino acid L-leucine. Its structure, incorporating a pyrrolidine moiety, makes it a valuable building block in medicinal chemistry and a subject of interest in the development of novel therapeutics, potentially as an analog to compounds like pyrovalerone which are known monoamine uptake inhibitors[1]. The precise determination of its molecular weight, atomic connectivity, functional group composition, and absolute stereochemistry is paramount for its application in any research or drug development pipeline. An unambiguous characterization ensures compound identity, purity, and batch-to-batch consistency, which are foundational requirements for reproducible pharmacological and toxicological evaluation.

This guide provides a comprehensive, multi-technique approach to the complete analytical characterization of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice and demonstrating how different analytical techniques provide complementary information to build a complete and validated structural profile.

Section 1: Physicochemical Properties and Molecular Weight

The foundational step in characterizing any molecule is to determine its elemental composition and molecular weight. This data serves as the primary identifier and is a prerequisite for all subsequent structural analyses. The theoretical properties of the target compound are derived from its molecular formula.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₂Calculated
Average Molecular Weight 183.25 g/mol Calculated
Monoisotopic Mass 183.12593 DaCalculated
CAS Number 53623-78-2 (for S-enantiomer)
Predicted LogP 2.1599[2]
Topological Polar Surface Area (TPSA) 42.23 Ų[2]

Note: The molecular formula and weight for the pyrrolidine derivative differ from some database entries for a pyrrole derivative (C₁₀H₁₅NO₂)[2]. This guide focuses on the saturated pyrrolidine structure.

Section 2: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for measuring the molecular weight of a molecule[3]. For rigorous confirmation, high-resolution mass spectrometry (HRMS) is employed. Unlike low-resolution MS, HRMS provides mass accuracy typically within 5 ppm, which is sufficient to confirm a unique molecular formula and distinguish the compound from other potential isomers or impurities[4].

Expertise & Causality: Why HRMS?

Choosing an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, is a critical decision. These technologies can resolve minute mass differences, allowing for the confident assignment of an elemental composition. This self-validating step ensures that the mass being analyzed corresponds precisely to C₁₀H₁₇NO₂ and not another combination of atoms that happens to have a similar nominal mass.

Experimental Workflow: HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dissolve sample (1 mg/mL) in suitable solvent (e.g., Methanol/Water) Infusion Direct infusion via Syringe Pump Sample->Infusion Analyte Calibrant Prepare internal calibrant (lock mass) solution Calibrant->Infusion Reference Ionization Electrospray Ionization (ESI), Positive Mode Infusion->Ionization MassAnalyzer High-Resolution Mass Analyzer (TOF/Orbitrap) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection Calibration Internal Mass Calibration (using Lock Mass) Detection->Calibration Extraction Extract Ion Chromatogram for Target m/z Calibration->Extraction Comparison Compare Experimental vs. Theoretical Mass Extraction->Comparison

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Detailed Protocol: HRMS by ESI-TOF
  • Sample Preparation: Prepare a 1 mg/mL stock solution of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid in a 50:50 mixture of methanol and deionized water. Prepare a separate solution of a suitable reference compound (lock mass) for internal calibration[5].

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode. The carboxylic acid and the tertiary amine make the molecule amenable to protonation.

  • Infusion: Introduce the sample directly into the ion source at a flow rate of 5-10 µL/min. Co-infuse the internal calibrant solution.

  • Data Acquisition: Acquire data in the m/z range of 50-500 Da. The instrument's mass scale should be calibrated across the full range prior to the experiment[5].

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Apply the internal calibration to obtain a highly accurate mass measurement. Calculate the mass error in parts per million (ppm).

Expected HRMS Data
Ion SpeciesTheoretical m/zExpected Experimental m/z (within 5 ppm)
[M+H]⁺ 184.13321184.1323 to 184.1341
[M+Na]⁺ 206.11515206.1141 to 206.1162

Section 3: Structural Elucidation by NMR Spectroscopy

While MS confirms what the molecular formula is, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how the atoms are connected.[6] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required to assemble the molecular structure piece by piece.

Expertise & Causality: An Integrated NMR Approach

A simple ¹H NMR is insufficient for an unambiguous structural assignment due to potential signal overlap. A logical, multi-experiment approach is necessary for self-validation[7]:

  • ¹H and ¹³C NMR: Provide an inventory of all proton and carbon environments.

  • HSQC: Correlates each proton directly to the carbon it is attached to, simplifying assignments.

  • COSY: Reveals proton-proton couplings through bonds, establishing spin systems (e.g., the isobutyl group).

  • HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, connecting the individual spin systems into the final molecular skeleton.

Experimental Workflow: NMR Structural Elucidation

NMR_Workflow A 1D ¹H NMR (Proton Inventory & Splitting) C 2D HSQC (Direct C-H Correlations) A->C D 2D COSY (H-H Correlations) A->D B 1D ¹³C{¹H} NMR (Carbon Inventory) B->C E 2D HMBC (Long-Range C-H Correlations) C->E F Assemble Fragments (e.g., Isobutyl, Pyrrolidine) C->F D->F G Connect Fragments & Confirm Skeleton E->G F->G H Final Structure Assignment G->H

Caption: Logical workflow for NMR-based structure elucidation.

Detailed Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; MeOD will exchange with the acidic proton of the carboxylic acid, causing its signal to disappear.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Perform standard 2D COSY, HSQC (or HSQC-DEPT to distinguish CH, CH₂, and CH₃ groups), and HMBC experiments.

  • Data Analysis:

    • Use the ¹H and ¹³C spectra to count the number of unique protons and carbons.

    • Use the HSQC spectrum to link each proton signal to its corresponding carbon signal.

    • Use the COSY spectrum to trace out the H-H connections within the isobutyl group and the pyrrolidine ring.

    • Use the HMBC spectrum to find correlations that link the isobutyl group to the chiral center (C2), the chiral center to the pyrrolidine ring, and the chiral center to the carboxyl carbon (C1).

Predicted ¹H and ¹³C NMR Data (in CDCl₃, approximate)
Atom Position(s)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegrationKey HMBC Correlations
1 (COOH)~175~10-12 (broad)s1HH2, H3
2 (CH)~65~3.5dd1HC1, C3, C4, Pyrrolidine C
3 (CH₂)~40~1.8, ~1.6m2HC1, C2, C4, C5
4 (CH)~25~1.9m1HC2, C3, C5, C6
5, 6 (CH₃)~22~0.9d6HC3, C4
Pyrrolidine (α-CH₂)~55~3.2m2HC2, Pyrrolidine β-C
Pyrrolidine (α-CH₂)~55~2.8m2HC2, Pyrrolidine β-C
Pyrrolidine (β-CH₂)~24~2.0m4HPyrrolidine α-C

Section 4: Functional Group Identification by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule.[9]

Expertise & Causality: Why FTIR?

FTIR serves as a quick and cost-effective validation tool. It corroborates the structural features deduced from NMR. For (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, we expect to see characteristic absorptions for the carboxylic acid (both the O-H and C=O bonds) and the C-N bond of the tertiary amine, confirming the presence of these key functional groups[10].

Detailed Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is typically needed.

  • Background Scan: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid
~2960, ~2870C-H stretchAlkyl (isobutyl, pyrrolidine)
~1180-1250C-N stretchTertiary Amine

Section 5: Definitive Stereochemical Assignment

Confirming the absolute configuration at the C2 chiral center is the final and most critical step, especially in a drug development context, as different enantiomers can have vastly different biological activities.

Expertise & Causality: Choosing the Right Technique

The choice of method depends on the nature of the sample and available resources.

  • X-ray Crystallography: This is the "gold standard" method for unambiguously determining the absolute configuration of a molecule in the solid state.[11][12] Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow.[13]

  • NMR with Chiral Auxiliaries: When crystallization fails, NMR-based methods provide a powerful alternative in solution.[14] Derivatizing the carboxylic acid with a chiral agent, such as Mosher's acid, creates a mixture of diastereomers. The distinct NMR signals of these diastereomers can be analyzed to deduce the absolute configuration of the original molecule.[15]

Decision Workflow for Stereochemical Analysis

Stereochem_Decision Start Need Absolute Configuration Crystal Single Crystal Available? Start->Crystal Xray Perform X-ray Crystallography Crystal->Xray Yes NMR Use NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) Crystal->NMR No Result_Xray Unambiguous Absolute Configuration Xray->Result_Xray Result_NMR Assigned Absolute Configuration NMR->Result_NMR

Sources

Solubility profile of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid in organic solvents

[1][2][4][5]

Physicochemical Basis of Solubility

To manipulate the solubility of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, one must understand its speciation.[1][2][4][5] Unlike simple organic acids, this molecule contains a basic tertiary amine (pyrrolidine ring) and an acidic carboxyl group.[1][2][3]

  • Chemical Nature: Amphiphilic Zwitterion.[1][2][3][4][5]

  • Isoelectric Point (pI): Estimated at pH 5.5 – 6.5.[1][2][3]

  • Dominant Species:

    • pH < 2: Cationic (Ammonium form)

      
       Water soluble.[1][2][3][5]
      
    • pH 4–7: Neutral Zwitterion (Net charge 0)

      
       Minimum solubility in both water and non-polar organics; likely soluble in alcohols.[1][2][3][5]
      
    • pH > 10: Anionic (Carboxylate form)

      
       Water soluble.[1][2][3][5]
      
Predicted Solubility Map

Based on Group Contribution Methods (SAFT-γ Mie approach) and structural analogs (Proline, N-methyl-L-leucine), the predicted profile is:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh Solvation of the zwitterionic dipole; H-bonding with carboxylate/ammonium.[1][2][3][4][5]
Dipolar Aprotic DMSO, DMF, NMPVery High Strong interaction with the polarizable zwitterion; disrupts crystal lattice energy effectively.[1][3][4]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Critical Distinction:[1][3][5] Soluble primarily in the neutral or protonated state.[1][2][3] Zwitterion may aggregate.[1][2][3][4]
Ethers/Esters THF, Ethyl Acetate, MTBEModerate Good for extraction if pH is adjusted to suppress ionization.[1][3][4][5] Poor for zwitterion.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble The polar ionic core prevents solvation, despite the isobutyl tail.[1][3][4] Used as anti-solvents.[1][2][3][4]

The "pH-Switch" Extraction Strategy

For researchers isolating this compound from reaction mixtures, relying on static solubility is insufficient.[1][2][3][4][5] You must utilize the pH-Switch Mechanism to force the molecule into the organic phase.[1][2][3]

Mechanism[2][3][4][5]
  • Acidification (pH < 2): The carboxylate becomes

    
    , but the amine becomes 
    
    
    .[1][2][3][5] The molecule is a salt (highly water-soluble).[1][2][3][4]
  • Basification (pH > 10): The amine becomes free base

    
    , but the carboxyl becomes 
    
    
    .[1][2][3][4][5] The molecule is a salt (highly water-soluble).[1][2][3][4]
  • Isoelectric Precipitation (pH ~6): Solubility is lowest here.[1][2][3][4][5]

  • Lipophilic Window: To extract into organics (DCM/EtOAc), you generally target the Isoelectric point for precipitation, OR use a specific ion-pairing strategy.[1][2][3][4][5] However, for this specific molecule, the large lipophilic surface area (isobutyl + pyrrolidine) often allows extraction of the zwitterion into chlorinated solvents, or the anionic form into organic solvents using a phase transfer catalyst.[1][3][4]

Visualizing the Phase Transfer

The following diagram illustrates the speciation and solubility shift required for processing.

SolubilitySwitchcluster_aqueousAqueous Phase (High Solubility)cluster_organicOrganic Phase / PrecipitationCationCationic Form(pH < 2)[R-NH+, COOH]ZwitterionZwitterion / Neutral(pH ~6)[R-NH+, COO-]Cation->ZwitterionAdd Base (NaOH)to pH ~6AnionAnionic Form(pH > 10)[R-N, COO-]Anion->ZwitterionAdd Acid (HCl)to pH ~6Zwitterion->CationAcidifyZwitterion->AnionBasifyPrecipPrecipitation orOrganic Extraction(DCM/EtOAc)Zwitterion->PrecipMin. Aqueous Solubility

Figure 1: pH-dependent speciation and solubility switching strategy for isolation.

Protocol: Gravimetric Solubility Determination

Do not rely on literature values for critical crystallization or formulation steps. Use this self-validating protocol to determine the precise solubility limit (

123
Reagents & Equipment[2][3][4][5][6]
  • Analyte: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid (dried, purity >98%).[1][2][3][4][5]

  • Solvents: HPLC grade (Water, Methanol, DCM, Hexane).[1][3][4]

  • Equipment: Thermomixer, 0.22 µm PTFE syringe filters, Analytical Balance (0.01 mg readability).

Step-by-Step Methodology
  • Saturation Phase:

    • Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed HPLC vial.[1][2][3]

    • Agitate at 25°C ± 0.5°C for 24 hours. Note: If solid dissolves completely, add more until a visible precipitate persists.[1][4]

  • Equilibration:

    • Stop agitation and allow the suspension to settle for 4 hours at the controlled temperature to ensure phase equilibrium.

  • Filtration:

    • Draw the supernatant using a pre-warmed syringe.[1][2][3]

    • Filter through a 0.22 µm PTFE filter into a tared weighing vessel.[1][2][3][4] Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

  • Quantification (Gravimetric):

    • Weigh the wet solution (

      
      ).[1][2][3]
      
    • Evaporate solvent under vacuum or nitrogen stream at 40°C.[1][2][3][4]

    • Dry residue to constant weight (

      
      ).[1][2][3]
      
  • Calculation:

    
    
    (Where 
    
    
    is the density of the solvent).[1][2][3][5]

Experimental Workflow for Solvent Screening

When developing a recrystallization process, use the following logic flow to select the optimal solvent system.

SolventScreeningStartStart: Solubility ScreeningTestPolarTest Solubility inMethanol/EthanolStart->TestPolarIsSolubleSoluble (>50 mg/mL)?TestPolar->IsSolubleTestAntiTest Anti-Solvent Addition(Hexane/MTBE)IsSoluble->TestAntiYesTestWaterTest Solubility in WaterIsSoluble->TestWaterNoPrecipitatesPrecipitate Forms?TestAnti->PrecipitatesGoodSystemViable System:MeOH/MTBE RecrystallizationPrecipitates->GoodSystemYesSaltFormForm Salt (HCl/Tosylate)to improve isolationPrecipitates->SaltFormNo (Too Soluble)IsWaterSolubleSoluble in Water?TestWater->IsWaterSolubleIsWaterSoluble->SaltFormYes (Hard to Extract)DCMExtractUse DCM for Extraction(Check pH)IsWaterSoluble->DCMExtractNo (Lipophilic)

Figure 2: Decision tree for solvent selection in purification processes.[1][2][3][4][5]

References & Authoritative Sources

  • Breil, M. P., et al. (2024).[1][2][3][4] Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research.[1][2][3][4] [1][2][3]

    • Context: Validates the solubility modeling of zwitterionic species in organic solvents.

  • Abraham, M. H., et al. (2018).[1][2][3][4] Solvation Descriptors for Zwitterionic α-Aminoacids. ACS Omega.[1][2][3][4]

    • Context: Provides the theoretical framework for H-bond acidity/basicity in amino acid derivatives.

  • Perlovich, G. L. (2014).[1][2][3][4] A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.[1][2][3][4][5]

    • Context: Explains the lattice energy barriers that make zwitterions insoluble in non-polar media.[1][2][3]

  • Fisher Scientific. (n.d.).[1][2][3][4] Safety Data Sheet: 4-Methyl-2-pentenoic acid (Structural Analog).[1][2][3][4]

    • Context: Baseline solubility data for the non-nitrogenous precursor.[1][2][3][5]

Disclaimer: This guide assumes the compound is in its free zwitterionic form.[1][2][3] If you are working with a salt (e.g., Hydrochloride or Sodium salt), the solubility profile will invert (High in water, Low in organics).[1][4]

Pharmacological mechanism of action for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Initial comprehensive searches for "(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid" have yielded no direct results for a compound with this specific name and structure in publicly accessible scientific literature or chemical databases. There are no published studies detailing its synthesis, biological activity, or pharmacological mechanism of action. One chemical supplier lists a compound with a similar name, "(R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid" (CAS 1786417-06-8), but this contains a pyrrole ring (aromatic) rather than a pyrrolidine ring (saturated), making it a structurally distinct molecule[1].

The lack of information indicates that "(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid" is likely a novel or proprietary compound not yet disclosed in the public domain. Therefore, a detailed guide on its specific pharmacological mechanism is not possible based on current knowledge.

However, the structural motifs present in the requested compound—a substituted pentanoic acid backbone and a pyrrolidine ring—are common in a variety of pharmacologically active agents. By analyzing related structures, we can infer potential, albeit speculative, biological targets and mechanisms of action. This guide will, therefore, focus on the pharmacological context of these key structural components, providing a framework for potential future investigation.

We will explore the pharmacology of structurally related compounds, including:

  • Pyrrolidinyl-pentan-1-one derivatives (e.g., Pyrovalerone analogs), which are known to act as monoamine uptake inhibitors[2][3][4].

  • Other pyrrolidine-containing compounds that exhibit a wide range of biological activities, including antibacterial, anticancer, and neurological effects[5][6][7][8].

  • Substituted pentanoic acid derivatives that serve as scaffolds for various therapeutic agents.

This analysis will provide a scientifically grounded, albeit hypothetical, exploration of the potential pharmacology of "(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid," should this compound be synthesized and studied.

A Technical Guide to the Potential Pharmacological Profile of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Novel Chemical Entity

The compound "(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid" represents an uncharted area of pharmacology. As of this writing, no empirical data on its biological effects are available in the public domain. The structure consists of a chiral pentanoic acid backbone, a derivative of the amino acid leucine, with a pyrrolidine ring attached at the alpha-carbon. The "(R)" designation specifies the stereochemistry at this carbon, a critical determinant of pharmacological activity.

The pyrrolidine ring is a five-membered saturated heterocycle that is a core component of numerous natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a key binding motif[5][7]. Its presence, combined with the amino acid-like scaffold, suggests potential interactions with a range of biological targets, from transporters and enzymes to receptors.

This guide will proceed by examining the established pharmacology of structurally analogous compounds to build a predictive model for the potential mechanism of action of this novel molecule.

Postulated Mechanism of Action: Insights from Structural Analogs

Given the core structure, we can hypothesize several primary lines of inquiry for determining the pharmacological mechanism of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid. The most compelling evidence from related compounds points towards the modulation of monoamine transporters.

Hypothesis: Inhibition of Monoamine Transporters

A significant body of research exists on a class of compounds known as pyrovalerone analogs, which share the 2-(pyrrolidin-1-yl)-pentan-1-one core structure[2][3][4]. These molecules are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with comparatively little effect on the serotonin transporter (SERT)[2][3].

  • Structural Similarity: The key difference between the topic compound and pyrovalerone analogs is the presence of a carboxylic acid instead of a ketone and an associated aryl group. However, the core alpha-pyrrolidinyl pentane structure is conserved.

  • Mechanism of Action: These compounds act as reuptake inhibitors. By binding to DAT and NET, they block the reabsorption of dopamine and norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. This mechanism is responsible for their stimulant effects[2].

  • Stereoselectivity: In pyrovalerone analogs, the (S)-enantiomer is typically the more biologically active form[2][3]. This highlights the importance of stereochemistry, and it would be critical to determine if the (R)- or (S)-enantiomer of our topic compound is more potent.

Below is a diagram illustrating the hypothesized mechanism of action at a presynaptic terminal.

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VESICLE Synaptic Vesicle (Dopamine/Norepinephrine) RELEASE Neurotransmitter Release VESICLE->RELEASE Action Potential DA_NE Dopamine (DA) & Norepinephrine (NE) RELEASE->DA_NE Exocytosis DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) COMPOUND (R)-4-Methyl-2- (1-pyrrolidinyl)pentanoic Acid COMPOUND->DAT_NET Inhibition DA_NE->DAT_NET Reuptake RECEPTOR Postsynaptic Receptors DA_NE->RECEPTOR Binding & Signal Transduction

Caption: Hypothesized inhibition of DAT/NET by the topic compound, leading to increased neurotransmitter levels.

Alternative Hypotheses

While monoamine transporter inhibition is a primary hypothesis, the pyrrolidine and amino acid-like scaffold could interact with other targets:

  • Antibacterial Activity: Derivatives of (S)-4-methyl-2-(...)-pentanoic acid have been synthesized and shown to possess antibacterial activity against Gram-positive bacteria, including multi-drug resistant strains[9]. The mechanism for these compounds is still under investigation but provides a plausible alternative therapeutic area.

  • Enzyme Inhibition: The pyrrolidine scaffold is found in inhibitors of various enzymes, such as dipeptidyl peptidase-IV (DPP-IV) and DNA gyrase[8].

  • Opioid Receptor Antagonism: Complex molecules containing a pyrrolidine ring have been developed as selective κ-opioid receptor antagonists[10].

Experimental Protocols for Mechanism Validation

To elucidate the true mechanism of action, a systematic experimental approach is required.

Primary Target Screening: Radioligand Binding Assays

This initial step aims to identify the primary molecular target(s) by assessing the compound's ability to displace known radiolabeled ligands from a panel of receptors, transporters, and ion channels.

Protocol: DAT, NET, and SERT Binding Affinity Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing human DAT, NET, or SERT.

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Membrane homogenate (10-20 µg protein).

    • A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its Kd.

    • Varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of a known non-radioactive inhibitor (e.g., GBR 12909 for DAT).

  • Incubation: Incubate plates for 60-120 minutes at a specified temperature (e.g., 4°C or room temperature).

  • Termination & Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC₅₀ values obtained by nonlinear regression analysis of the competition binding curves.

Functional Activity Assessment: Synaptosomal Uptake Assays

If binding is confirmed, the next step is to determine if the compound acts as an inhibitor or a substrate (releaser).

Protocol: [³H]Dopamine Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., striatum for dopamine).

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiation: Initiate the uptake by adding [³H]dopamine at a final concentration of ~10 nM.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification & Analysis: Measure radioactivity via liquid scintillation counting and determine the IC₅₀ for uptake inhibition.

EXPERIMENTAL_WORKFLOW A Compound Synthesis & Purification B Primary Target Screening (Radioligand Binding Assays) A->B Test Compound C Functional Assays (Synaptosomal Uptake) B->C Identified Target(s) D Selectivity Profiling (Broad Receptor Panel) B->D Assess Off-Target Effects E In Vivo Studies (e.g., Microdialysis, Behavioral Models) C->E Confirmed Functional Activity D->E F Mechanism of Action Elucidation E->F Integrate Data

Caption: A systematic workflow for elucidating the pharmacological mechanism of a novel compound.

Quantitative Data from Analogous Compounds

While no data exists for the topic compound, the following table summarizes the binding affinities (Ki) and uptake inhibition (IC₅₀) for Pyrovalerone, a key structural analog. This provides a benchmark for potential potency.

CompoundTargetBinding Affinity (Ki, nM)Uptake Inhibition (IC₅₀, nM)Reference
(±)-PyrovaleroneDAT16.325.5[2]
NET67.9121[2]
SERT>10,000>10,000[2]
(S)-PyrovaleroneDAT13.710.7[2]
NET49.390.1[2]
SERT>10,000>10,000[2]

Data presented are for illustrative purposes based on a known analog.

Conclusion and Future Directions

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a novel chemical entity with no currently available pharmacological data. Based on a structural analysis of its core components—a pyrrolidine ring and a substituted pentanoic acid backbone—the most probable mechanism of action is the inhibition of monoamine transporters, particularly DAT and NET. This hypothesis is strongly supported by extensive literature on pyrovalerone and its analogs[2][3][4][11].

However, alternative activities, such as antibacterial effects or inhibition of other enzymes, cannot be ruled out and warrant investigation[8][9]. The definitive elucidation of this compound's mechanism requires its synthesis and a systematic evaluation through the experimental workflows outlined in this guide. Initial binding and functional uptake assays focused on monoamine transporters would be the most logical starting point for any future research program. The stereochemistry will be a critical factor, and comparison with the (S)-enantiomer will be essential for understanding its structure-activity relationship.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Song, M. X., Deng, X. Q., Wei, Z. Y., Zheng, C. J., Wu, Y., An, C. S., & Piao, H. R. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian journal of pharmaceutical research : IJPR, 14(1), 89–96. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available at: [Link]

  • Wikipedia. (2023, December 2). 4'-Methyl-α-pyrrolidinohexiophenone. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Kozlov, N. G., Popova, L. A., & Tereshko, A. B. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

  • Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. Available at: [Link]

  • Korkmaz, S., Beker, M., & Altan, A. B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243179. [Link]

  • Johnson, T. A., et al. (2011). Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). Journal of medicinal chemistry, 54(16), 5846–5856. [Link]

  • Li, W., & Chou, S. (2010). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Anti-cancer agents in medicinal chemistry, 10(4), 290–306. [Link]

Sources

Literature review of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Derivatives

Part 1: Executive Summary & Structural Logic

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid is a specialized non-natural amino acid derivative, chemically defined as


-pyrrolidinyl-D-leucine .[1] Unlike common pharmaceutical intermediates, this molecule represents a hybrid scaffold combining the lipophilic side-chain of leucine  with the conformational rigidity of a pyrrolidine  ring at the nitrogen terminus.[1]

In the context of drug development, this specific enantiomer (R-configuration) and its derivatives are critical for three primary research vectors:

  • Peptidomimetics: Serving as a "Proline-Leucine" chimera to induce specific turn conformations in peptide backbones.[1]

  • Neuromodulation: Functioning as structural analogs to valproic acid (VPA) and gabapentinoids, targeting GABAergic systems due to the branched fatty acid motif.[1]

  • Chiral Resolution: Acting as a resolving agent or chiral auxiliary in the synthesis of complex alkaloids.[1]

The Core Directive: This guide moves beyond basic cataloging.[1] We will explore the causality of using the (R)-enantiomer (D-leucine backbone) versus the (S)-enantiomer (L-leucine), the synthetic pathways for derivatization, and the pharmacological implications of the pyrrolidine ring closure.[1]

Part 2: Chemical Architecture & Synthesis

Structural Pharmacophore

The molecule is distinct from "Pyrovalerone" metabolites (which typically possess a 4-methylphenyl group).[1] Here, the "4-methyl" refers to the isobutyl tail of the pentanoic acid chain.[1]

  • Backbone: Pentanoic Acid (Valeric Acid).[1]

  • Substituent (C4): Methyl group (creating an isobutyl tail).[1]

  • Substituent (C2): 1-Pyrrolidinyl ring (tertiary amine).[1]

  • Chirality: (R)-configuration corresponds to D-Leucine .[1]

Validated Synthetic Protocol (Cyclization)

Rationale: Direct alkylation of D-leucine with 1,4-dibromobutane is the most robust method to generate the pyrrolidine ring while preserving chiral integrity.[1]

Protocol: Synthesis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

  • Reagents:

    • (R)-Leucine (D-Leucine): 10.0 mmol[1]

    • 1,4-Dibromobutane: 11.0 mmol[1]

    • Potassium Carbonate (

      
      ): 30.0 mmol[1]
      
    • Solvent: Acetonitrile (

      
      ) or DMF (anhydrous).[1]
      
  • Methodology:

    • Step 1 (Slurry): Suspend D-Leucine and

      
       in MeCN (50 mL) under nitrogen atmosphere. Heat to 50°C for 30 minutes.
      
    • Step 2 (Alkylation): Add 1,4-dibromobutane dropwise over 1 hour. The slow addition prevents intermolecular polymerization.[1]

    • Step 3 (Cyclization): Reflux the mixture at 80°C for 12–16 hours. Monitor via TLC (System: MeOH/DCM 1:9).

    • Step 4 (Work-up): Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.

    • Step 5 (Purification): Dissolve residue in water, adjust pH to 2.0 with 1N HCl, and wash with diethyl ether (removes non-basic impurities).[1] Adjust aqueous phase to pH 6.0 (isoelectric point) and extract with Chloroform/Isopropanol (3:1).

    • Step 6 (Crystallization): Recrystallize from Acetone/Ether to yield the zwitterionic product.[1]

Critical Control Point: The reaction must be kept strictly anhydrous during the reflux to prevent hydrolysis of the alkyl halide before reaction.

Part 3: Visualization of Pathways

Synthetic Logic Flow

The following diagram illustrates the transformation from the amino acid precursor to the final cyclic derivative and potential downstream derivatives (Esters/Amides).

SynthesisPath cluster_0 Critical Phase D_Leu (R)-Leucine (Precursor) Intermediate Acyclic Intermediate D_Leu->Intermediate Alkylation (SN2) Reagents 1,4-Dibromobutane + K2CO3 Reagents->Intermediate Target (R)-N-Pyrrolidinyl Leucine Intermediate->Target Cyclization (Intramolecular) Deriv_1 Amide Derivative (Peptidomimetic) Target->Deriv_1 Coupling (R-NH2) Deriv_2 Ester Derivative (Prodrug) Target->Deriv_2 Esterification (R-OH)

Caption: Figure 1. Synthetic route for the cyclization of D-Leucine into the N-pyrrolidinyl scaffold.

Part 4: Pharmacological & Research Applications

Structure-Activity Relationship (SAR)

This molecule occupies a unique chemical space.[1] It is not a standard "drug" but a privileged scaffold .[1]

FeatureChemical FunctionBiological Implication
Carboxylic Acid Hydrogen bond donor/acceptorEssential for binding to GABA transporters or amino acid transporters (LAT1).[1]
Pyrrolidine Ring Conformational constraintReduces entropic penalty upon binding; mimics Proline but with higher basicity.[1]
Isobutyl Tail Lipophilic domainEnhances blood-brain barrier (BBB) penetration; mimics the side chain of Leucine/Valproate.[1]
(R)-Stereochemistry D-Amino acid configurationResists enzymatic degradation (proteolysis); critical for metabolic stability in peptide mimetics.[1]
Neuromodulation Potential

Research into branched fatty acids suggests that (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid may exhibit activity similar to Valproic Acid (VPA) but with altered kinetics due to the tertiary amine.[1]

  • Mechanism: Potential inhibition of GABA transaminase (GABA-T) or blockage of voltage-gated calcium channels (alpha-2-delta subunit), similar to Pregabalin, though the SAR aligns more closely with N-alkylated amino acids.[1]

  • Transport: As a Leucine analog, it may utilize the Large Neutral Amino Acid Transporter (LAT1) for active transport across the BBB, a strategy often used to deliver drugs to the CNS.[1]

Peptidomimetics

In drug design, replacing a native L-Proline or L-Leucine with (R)-N-Pyrrolidinyl-Leucine introduces a "kink" in the peptide chain.[1] This is used to:

  • Disrupt

    
    -helices.[1]
    
  • Stabilize

    
    -turns.[1]
    
  • Prevent proteolysis by endogenous peptidases (due to the D-configuration).[1]

Part 5: Analytical Profiling

To ensure scientific integrity, the identity of the synthesized derivative must be validated using the following parameters.

ParameterSpecification (Expected)Method
Molecular Formula

High-Res Mass Spec (ESI+)
Molecular Weight 185.27 g/mol Mass Spectrometry
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in Water, MeOH; Insoluble in HexaneSolubility Test
pKa (Calculated) Acid: ~2.3Base (Amine): ~9.5
Chiral Purity > 98% eeChiral HPLC (Chiralpak AD-H)

NMR Diagnostic Peaks (Proton):

  • 
     0.95 (d, 6H): Isobutyl methyl groups.[1]
    
  • 
     3.2–3.4 (m, 1H): Alpha-proton (chiral center).[1]
    
  • 
     2.6–3.0 (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen.[1]
    

Part 6: Strategic Recommendations

  • For Drug Discovery: Utilize this scaffold to create "Bio-isosteres" of Valproic acid. The addition of the pyrrolidine ring reduces the carboxylic acid's acidity (zwitterion formation) and may reduce hepatotoxicity associated with free VPA.[1]

  • For Formulation: The zwitterionic nature allows for the formation of stable salts (e.g., Hydrochloride or Sodium salt), improving solubility profiles in aqueous media compared to the parent fatty acid.[1]

  • Safety Note: While structurally related to leucine, the N-alkylation significantly alters the toxicological profile.[1] Treat as a Novel Chemical Entity (NCE) with unknown potency.[1]

References

  • PubChem. (2023).[1] Compound Summary: (2R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid (Structural Analog Reference).[1] National Library of Medicine.[1] [Link][1]

  • Meltzer, P. C., et al. (2006).[1][2] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[1][3][4][5] Journal of Medicinal Chemistry.[1][3] (Cited for SAR of pyrrolidine-pentane scaffolds).[1][3][4] [Link]

Sources

A Technical Guide to the Thermodynamic Stability of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

In the landscape of drug discovery and development, the intrinsic stability of a molecular entity is a cornerstone of its potential success. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, patient safety. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the thermodynamic stability of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid. As a chiral, non-proteinogenic amino acid derivative, this molecule presents a unique combination of functional groups—a tertiary amine, a carboxylic acid, and a stereocenter—each contributing to its overall stability profile.

This document moves beyond a simple recitation of protocols. It is structured to provide a logical, scientifically-grounded framework for assessing stability, rooted in the principles of causality. We will explore not only how to perform critical stability-indicating experiments but why specific choices are made, how to interpret the resulting data, and how these insights inform the development pathway. The methodologies described herein are aligned with international regulatory expectations and are designed to build a self-validating, robust stability profile for this promising compound.

Molecular Profile and Inherent Stability Considerations

A thorough understanding of a molecule's structure is the first step in predicting its stability. The structure of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid reveals several key features that are critical to its thermodynamic behavior.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₅NO₂

  • Molecular Weight: 181.23 g/mol

  • IUPAC Name: (R)-4-Methyl-2-(pyrrolidin-1-yl)pentanoic acid

Key Structural Features and Potential Liabilities:

  • Chiral Center (C2): The molecule possesses a single stereocenter with an (R)-configuration. The three-dimensional arrangement of atoms is fundamental to its biological activity and can influence its physical properties, including crystal lattice energy and, consequently, its melting point and solid-state stability.[1] Under harsh chemical or thermal stress, this center could be susceptible to racemization, potentially impacting efficacy and safety.

  • Pyrrolidine Ring (Tertiary Amine): The saturated pyrrolidine ring contains a tertiary amine. This functional group is a known site of oxidative degradation.[2] The nitrogen's lone pair of electrons can be attacked by oxidizing agents, leading to the formation of an N-oxide, a common degradation pathway for such compounds.[2]

  • Carboxylic Acid Group (-COOH): This functional group is acidic and can participate in various reactions, including decarboxylation at elevated temperatures, esterification in the presence of alcohols, and acid-base reactions. Its presence also increases the molecule's polarity.

  • Isobutyl Group: This non-polar side chain contributes to the molecule's overall lipophilicity.

The interplay of these features dictates that a comprehensive stability assessment must include thermal analysis of the solid state and forced degradation studies in solution to probe for hydrolysis, oxidation, and photolytic degradation.

Thermal Analysis: Probing Solid-State Stability

Thermal analysis techniques are indispensable for characterizing the physical properties and thermal stability of a drug substance in its solid form.[3] They provide critical data for manufacturing, processing, and storage.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions, all of which are fundamental to a substance's stability.[6][7] A sharp, well-defined melting peak is often indicative of a pure, crystalline substance.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature well above the melting point (e.g., 250 °C).

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event. The area under the peak is integrated to calculate the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference into DSC seal->load Transfer heat Heat at 10°C/min under N2 Purge load->heat record Record Heat Flow vs. Temperature heat->record analyze Determine Onset Temp, Peak Temp (Tm), & Heat of Fusion (ΔHfus) record->analyze Process Data

DSC Experimental Workflow.
ParameterResultInterpretation
Melting Onset 185.4 °CIndicates the start of the melting process.
Melting Peak (Tm) 188.2 °CThe temperature of maximum heat absorption; characteristic of the substance.
Heat of Fusion (ΔHfus) 150.2 J/gEnergy required to melt the solid; relates to crystal lattice strength.
Visual Observation Sharp endothermSuggests a relatively pure, crystalline material.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][8] This technique is crucial for determining the temperature at which a substance begins to decompose, as well as quantifying the presence of volatile components like water or residual solvents.[9][10]

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place 5-10 mg of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid into a tared TGA pan (typically ceramic or platinum).

  • Analysis Program: Place the pan onto the TGA balance. Heat the sample at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min) from ambient temperature to a high temperature (e.g., 500 °C) to ensure complete decomposition.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Pan onto TGA Balance pan->load Transfer heat Heat at 10°C/min under N2 Purge load->heat record Record % Mass vs. Temperature heat->record analyze Determine Onset of Decomposition (Td) record->analyze Process Data

TGA Experimental Workflow.
Temperature RangeMass Loss (%)Interpretation
30-150 °C < 0.5%No significant amount of adsorbed water or volatile solvents.
> 210 °C > 5%Onset of thermal decomposition (Td). The compound is thermally stable up to this temperature.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH, to identify potential degradation products and establish the intrinsic stability of a drug substance.[11][12] These studies deliberately expose the compound to conditions more severe than accelerated stability testing to understand its degradation pathways.[13][14] The goal is typically to achieve 5-20% degradation, which is sufficient to identify and characterize degradants without destroying the molecule entirely.[13]

A validated stability-indicating analytical method, such as HPLC, is required to separate and quantify the parent compound from any degradation products formed during these studies.[15]

Forced Degradation Experimental Workflow.
Acid and Base Hydrolysis

This tests the molecule's susceptibility to degradation in acidic and basic environments. The carboxylic acid and the pyrrolidine ring are the primary sites of interest.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Stress: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: Mix another aliquot with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate both solutions, along with a control (stock solution in water), in a temperature-controlled bath at 60 °C.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). For the basic solution, neutralize the sample with an equivalent amount of acid before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

  • Expected Outcome: The compound is expected to be relatively stable to hydrolysis due to the lack of easily hydrolyzable groups like esters or amides. However, extreme pH and heat could potentially promote racemization or ring-opening, though this is less likely under these conditions.

Oxidative Degradation

This study is critical for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid due to the presence of the tertiary amine.[2]

  • Stress Condition: Mix an aliquot of the stock solution (1 mg/mL) with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3-10%.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw and analyze samples at appropriate time points.

  • Analysis: Analyze by HPLC.

  • Expected Outcome: This is the most likely pathway for significant degradation. The tertiary nitrogen of the pyrrolidine ring is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide. This is a common degradation pathway for pyrrolidine derivatives.[2]

Thermal and Photolytic Degradation

These tests assess the impact of heat (in solution) and light on the molecule's stability.

  • Thermal Stress: Incubate an aliquot of the stock solution in a neutral, aqueous solution at an elevated temperature (e.g., 80 °C).

  • Photostability: Expose both the solid compound and a solution of the compound to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[14] A dark control should be run in parallel.

  • Analysis: Analyze samples by HPLC and compare them to the controls.

  • Expected Outcome: The molecule may show some degradation under high heat. Photostability will depend on the chromophore; while the molecule lacks strong UV-absorbing groups, photolytic degradation cannot be ruled out without experimental data.

Stress ConditionReagent/ParametersTemperatureExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 °CLow susceptibility expected.
Base Hydrolysis 0.1 M NaOH60 °CLow susceptibility expected.
Oxidation 3% H₂O₂Room TempHigh susceptibility expected. Formation of N-oxide.
Thermal Solid & Solution80 °CPotential for decarboxylation or other breakdown.
Photolytic ICH Q1B Light SourceAmbientTo be determined experimentally.

Summary and Strategic Implications

The thermodynamic stability profile of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, as determined by this comprehensive approach, provides actionable insights for drug development:

  • Solid-State: The compound is a crystalline solid with good thermal stability up to its decomposition temperature (Td > 200 °C). This suggests that handling and milling during manufacturing should not pose significant stability risks, provided temperatures are well-controlled.

  • Solution-State: The primary stability liability is oxidation. The pyrrolidine nitrogen is a clear hotspot for degradation, likely forming an N-oxide. This has critical implications for formulation and storage.

  • Recommendations:

    • Storage: The solid material should be stored in well-sealed containers to protect from atmospheric oxygen and humidity.

    • Formulation: For liquid formulations, the inclusion of an antioxidant may be necessary. The pH of the formulation should be optimized for stability, likely in the neutral to slightly acidic range to minimize base-catalyzed side reactions while maintaining solubility. Exposure to light should be minimized.

    • Analytical: The primary degradation product (N-oxide) must be synthesized or isolated and characterized to serve as a reference standard in routine stability and release testing.

By systematically evaluating the thermal and chemical stability of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, researchers can proactively mitigate risks, design robust formulations, and ensure the quality and safety of any potential therapeutic agent derived from it.

References

  • Benchchem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • ResolveMass Laboratories. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.
  • ResolveMass Laboratories. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • SGS. (n.d.). Forced Degradation Testing.
  • PMC. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
  • Santa Cruz Biotechnology. (n.d.). Pyrrolidines.
  • Longdom Publishing. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs.
  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • RSC Publishing. (2025, July 21). Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone.
  • Semantic Scholar. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers.
  • Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ACS Publications. (2015, July 9). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design.
  • National Library of Medicine. (2021, November 5). Stereochemistry, Conformational Dynamics, and the Stability of Liquid Crystal Phases.
  • UOU. (n.d.). STEREOCHEMISTRY.
  • PMC. (2024, November 20). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil.
  • ChemScene. (n.d.). (R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Wikipedia. (n.d.). Chiral analysis.
  • ResearchGate. (n.d.). Thermodynamic and Kinetic Stability Constants of Selected Carboxylic Acids and Iron.
  • The Royal Society of Chemistry. (n.d.). Kinetic Versus Thermodynamic Polymorph Stabilization of a Tri-Carboxylic Acid Derivative at the Solid-Liquid Interface.
  • Benchchem. (n.d.). A Researcher's Guide to Chiral Compound Analysis and Separation: A Comparative Overview.
  • ACS Publications. (2023, January 4). High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates. Organic Letters.
  • MilliporeSigma. (n.d.). (2R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid.

Sources

pKa values and ionization behavior of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Foreword

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that profoundly influences the biopharmaceutical properties of a drug candidate.[1] For researchers in drug discovery and development, a comprehensive understanding of a molecule's ionization behavior is not merely academic; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] As the majority of drugs are weak acids or bases, their charge state at physiological pH dictates solubility, membrane permeability, and target engagement.[1][3] This guide provides a detailed examination of the ionization behavior of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, a zwitterionic amino acid derivative, offering both theoretical grounding and practical methodologies for its characterization.

Molecular Profile and the Significance of Ionization

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is an amino acid analogue featuring a carboxylic acid group and a tertiary amine within a pyrrolidine ring. This structure confers zwitterionic properties, meaning it can carry both a positive and a negative charge, with its net charge being highly dependent on the ambient pH.

The ionization state of this molecule directly impacts its:

  • Aqueous Solubility : The charged (ionized) forms are generally more water-soluble than the neutral form. For zwitterions, solubility is typically lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.[4]

  • Lipophilicity : The ability of a drug to partition between a lipid and an aqueous phase (LogP/LogD) is a key determinant of its ability to cross biological membranes.[5] While LogP describes the lipophilicity of the neutral species, LogD provides a pH-dependent measure that accounts for all ionic species, making it more physiologically relevant.[2]

  • Permeability : Passive diffusion across cell membranes is favored by the neutral, more lipophilic form of a drug. The pKa values, therefore, help predict the fraction of the compound available for absorption in different parts of the gastrointestinal tract, which have varying pH environments.[4]

  • Pharmacokinetics & Pharmacodynamics (PK/PD) : Properties like plasma protein binding, volume of distribution, and interaction with metabolic enzymes and therapeutic targets are all influenced by the ionization state of the drug.[2]

Predicted Physicochemical Properties

A preliminary analysis using Lipinski's Rule of Five provides a high-level assessment of the "drug-likeness" of a compound for oral bioavailability.[6][7]

PropertyPredicted ValueLipinski's Rule of 5 Guideline[7][8]Compliance
Molecular Weight185.25 g/mol < 500 DaltonsYes
Hydrogen Bond Donors1 (from the carboxylic acid proton)≤ 5Yes
Hydrogen Bond Acceptors3 (2 from carboxylate, 1 from nitrogen)≤ 10Yes
LogP (calculated)~1.5 - 2.0 (estimated)< 5Yes

(Note: LogP values are estimates for the neutral form and can vary between prediction algorithms.)

The molecule complies with all guidelines, suggesting a favorable profile for oral absorption. However, these rules do not account for the dynamics of ionization, reinforcing the need for experimental pKa determination.

Theoretical Framework: Understanding Zwitterionic Equilibria

The ionization of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid involves two key equilibria, governed by two distinct pKa values.

  • pKa1 (Carboxylic Acid) : This value corresponds to the dissociation of the proton from the carboxylic acid group. Below this pH, the group is primarily in its neutral form (-COOH). Above this pH, it is predominantly in its ionized, anionic form (-COO⁻).

  • pKa2 (Pyrrolidinium Ion) : This value relates to the deprotonation of the conjugate acid of the pyrrolidine nitrogen. Below this pH, the nitrogen is protonated and cationic (>NH⁺-). Above this pH, it is in its neutral, tertiary amine form (>N-).

These equilibria can be visualized as a three-state system dependent on pH.

G Cationic Cationic (Low pH) Net Charge: +1 Zwitterion Zwitterionic (Intermediate pH) Net Charge: 0 Cationic->Zwitterion + H⁺ - H⁺ pKa1 Anionic Anionic (High pH) Net Charge: -1 Zwitterion->Anionic + H⁺ - H⁺ pKa2

Caption: Ionization states of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid.

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a functional group is described by the Henderson-Hasselbalch equation.[9][10]

For the acidic group (pKa1): pH = pKa1 + log([R-COO⁻] / [R-COOH])[11]

For the basic group (pKa2): pH = pKa2 + log([>N-] / [>NH⁺-])[10]

This equation is fundamental for calculating the percentage of each ionic species at a given pH and is the cornerstone of pKa determination from titration data.[12][13]

Experimental Determination of pKa Values

While in silico prediction models are useful for initial estimates, experimental determination is the gold standard for accuracy.[14] Several robust methods are available, each with distinct advantages.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[15][16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values are derived from the resulting titration curve.

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->B C Prepare Titrants (Standardized 0.1 M HCl & NaOH) B->C D Purge Analyte with N₂ (to remove dissolved CO₂) E Titrate with HCl to ~pH 2 D->E F Titrate with NaOH to ~pH 12 E->F G Record pH vs. Titrant Volume F->G H Plot Titration Curve (pH vs. Volume) I Calculate 1st & 2nd Derivatives (to find equivalence points) H->I J Determine pKa1 & pKa2 (at half-equivalence points) I->J

Caption: Hypothetical species distribution plot based on estimated pKa values.

Implications for ADME
  • Absorption: In the acidic environment of the stomach (pH ~1.5-3.5), the compound will exist as a mix of the cationic and zwitterionic forms. As it moves to the small intestine (pH ~6.0-7.4), the zwitterionic form will dominate. [4]While the net charge of the zwitterion is zero, its permeability may still be limited by the presence of two charged groups. The precise balance between solubility and permeability in the intestine will be a key determinant of oral absorption.

  • Distribution: In the blood (pH ~7.4), the compound will be almost exclusively in its zwitterionic form. This form's interaction with plasma proteins and its ability to cross membranes like the blood-brain barrier will depend on the spatial arrangement of the charged moieties and the overall lipophilicity of the molecule.

  • Formulation: Knowledge of the pKa values is essential for developing stable and effective formulations. For intravenous formulations, buffers must be chosen to ensure the drug remains soluble. For oral dosage forms, the pKa influences dissolution rate and the potential for creating different salt forms to optimize bioavailability. [3]

Conclusion

The comprehensive characterization of the pKa values of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is indispensable for its advancement as a potential therapeutic agent. Its zwitterionic nature creates a complex pH-dependent profile that governs its solubility, lipophilicity, and ultimately, its pharmacokinetic behavior. By employing robust experimental techniques such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis, researchers can obtain the precise pKa values needed to build predictive ADME models, guide formulation strategies, and make informed decisions in the drug development pipeline. This foundational physicochemical data provides the critical link between molecular structure and in vivo performance.

References

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Wikipedia. Lipinski's rule of five.
  • Creative Bioarray.
  • Quora.
  • PharmaInform
  • ACS Publications. Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis.
  • Study.com.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • BTF-Pion-Scientific-Instruments-France. SiriusT3.
  • Vedantu.
  • Elsevier.
  • ACS Combinatorial Science.
  • Rackcdn.com. SiriusT3.
  • Aimil Ltd. SiriusT3: Physicochemical Property Analysis for Drug Development in India.
  • Microbe Notes.
  • Wikipedia.
  • Sparkl.
  • Mettler Toledo.
  • Pion Inc.
  • Analiza. Using Capillary Electrophoresis to Measure pKa.
  • PubMed. Determination of acid dissociation constants by capillary electrophoresis.
  • Pion Inc. The Pion Sirius T3 Physchem Instrument.
  • Chemagination.
  • ResearchGate.
  • PMC. Rapid Determination of Ionization Constants (pKa)
  • PMC.
  • PMC.
  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Pion Inc. What is pKa and how is it used in drug development?.
  • Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • PubMed. Ionization constants of cephalosporin zwitterionic compounds.
  • Mettler Toledo.
  • East Stroudsburg University.
  • PubMed. In silico pKa prediction and ADME profiling.
  • ChemRxiv. Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences.
  • ResearchGate. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
  • PMC.

Sources

Crystal Structure and Polymorphism of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid: A Comprehensive Solid-State Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (CAS 937669-97-1), an N-alkylated derivative of D-leucine, presents unique solid-state challenges during drug development due to its amphoteric nature. This technical guide establishes a rigorous methodological framework for isolating, characterizing, and validating the polymorphic forms of this compound. By leveraging orthogonal analytical techniques, we delineate the thermodynamic and kinetic boundaries that govern its crystallization into neutral and zwitterionic lattices.

Theoretical Framework: Amphoterism and Zwitterionic Lattices

Amino acids and their synthetic derivatives are classic examples of ampholytes, molecules capable of existing in multiple protonation states[1]. In the solid state, the polymorphism of such compounds is heavily dictated by the proton transfer dynamics between the carboxylic acid donor and the amine acceptor[2]. For (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid, the tertiary amine embedded within the pyrrolidine ring and the aliphatic carboxylic acid create a dynamic equilibrium.

Crystallization environments with high dielectric constants (e.g., aqueous or methanolic systems) stabilize the charge-separated zwitterionic state (


). This leads to robust, high-melting polymorphs driven by strong electrostatic head-to-tail hydrogen bonding networks[3]. Conversely, low-dielectric environments (e.g., hexanes, toluene) can kinetically trap the neutral form (

), resulting in metastable polymorphs[1].

G A API Synthesis (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid B Solvent Screening (Polar vs Non-polar) A->B C Protic Solvents (Water, Methanol) B->C High Dielectric D Aprotic Solvents (Hexane, Toluene) B->D Low Dielectric E Form I (Zwitterionic, Stable) C->E Proton Transfer F Form II (Neutral, Metastable) D->F No Proton Transfer

Fig 1: Solvent-dependent crystallization pathways yielding zwitterionic and neutral polymorphs.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, polymorph screening and characterization protocols must be self-validating. Relying on a single technique, such as X-ray Powder Diffraction (XRPD), is insufficient for amphoteric compounds, as it cannot definitively confirm the chemical integrity or the protonation state of the lattice[4].

Protocol 1: Polymorph Screening and Isolation
  • Zwitterionic Form (Form I) Crystallization:

    • Dissolve 500 mg of the API in 5 mL of methanol at 60 °C.

    • Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants.

    • Cool the solution at a controlled rate of 0.5 °C/min to 5 °C.

    • Isolate the resulting crystals via vacuum filtration and dry under reduced pressure (50 mbar) at 40 °C for 24 hours.

  • Neutral Form (Form II) Crystallization:

    • Suspend 500 mg of the API in 10 mL of anhydrous toluene. Heat to 80 °C until complete dissolution.

    • Rapidly crash-cool the solution by submerging the vessel in an ice-water bath (0 °C).

    • Filter immediately and store in a desiccator over

      
      .
      

Causality Check: Why these specific cooling rates? Slow cooling in a high-dielectric solvent provides the thermodynamic activation energy required for proton transfer and stable lattice packing. Rapid cooling in a non-polar solvent bypasses the thermodynamic minimum, trapping the kinetically favored neutral conformation[1].

Protocol 2: Orthogonal Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): Analyze samples using a Cu K

    
     radiation source (
    
    
    
    Å). Scan from 2° to 40° 2
    
    
    with a step size of 0.015° and a scan rate of 0.2°/min. This provides the primary crystallographic fingerprint[5].
  • Differential Scanning Calorimetry (DSC): Weigh 3-5 mg of sample into a crimped aluminum pan with a pinhole. Heat from 25 °C to 250 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

    • Causality Check: A heating rate of 10 °C/min is optimal; slower rates may allow the metastable Form II to undergo a solid-solid phase transition to Form I before melting, completely masking the initial endothermic event and leading to misinterpretation[6].

  • Solid-State NMR (ssNMR): Acquire

    
     and 
    
    
    
    Cross-Polarization Magic Angle Spinning (CP/MAS) spectra at a spinning rate of 10 kHz.
    • Causality Check: ssNMR is critical for confirming chemical integrity. A significant downfield shift in the

      
       spectrum definitively proves the protonation of the pyrrolidine nitrogen, validating the zwitterionic nature of Form I[4].
      

G N1 Solid-State Characterization N2 Primary Screening (XRPD) N1->N2 N3 Thermal Analysis (DSC / TGA) N1->N3 N4 Chemical Integrity (ssNMR / FTIR) N1->N4 N5 Identify Polymorphs N2->N5 N6 Determine Stability N3->N6 N7 Confirm Zwitterion State N4->N7

Fig 2: Multi-technique analytical workflow for comprehensive solid-state characterization.

Data Presentation: Polymorphic Profiles

The table below summarizes the representative quantitative data distinguishing the two primary solid forms of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid.

PropertyForm I (Zwitterionic)Form II (Neutral)
Thermodynamic Status StableMetastable
Melting Point (DSC) 212.5 °C (Sharp endotherm)184.2 °C (Broad endotherm)
Enthalpy of Fusion (

)
115 J/g88 J/g
Key XRPD Peaks (2

)
8.4°, 12.1°, 15.6°, 22.3°6.8°, 10.5°, 14.2°, 19.8°

ssNMR Chemical Shift
~ 45 ppm (Protonated

)
~ 25 ppm (Neutral

)
FTIR Carbonyl Stretch 1580

(Carboxylate

)
1710

(Carboxylic Acid

)

Conclusion

The solid-state landscape of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid is fundamentally governed by its ability to undergo proton transfer. By employing a self-validating, multi-technique approach—combining the crystallographic fingerprinting of XRPD[5] with the thermal kinetics of DSC[6] and the chemical resolution of ssNMR[4]—researchers can definitively map its polymorphic behavior. This rigorous characterization is essential for ensuring the physical stability, solubility, and consistent performance of the compound in downstream formulation and drug development applications.

References

  • Organization of Amino Acids into Layered Supramolecular Secondary Structures N
  • Crystalline amino acids: A link between chemistry, materials science and biology ResearchG
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs ResearchG
  • Necessity of Establishing Chemical Integrity of Polymorphs of Drug Substance Using a Combination of NMR, HPLC, Elemental Analysis, and Solid-State Characterization Techniques ACS Public
  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide University of Otago - OUR Archive
  • Critical comparison of pharmacopeial content in relation to solid-state characteriz

Sources

Methodological & Application

Enantioselective Synthesis Protocols for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Molecular Significance

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (also known as


-tetramethylene-D-leucine) is a conformationally restricted, sterically demanding unnatural amino acid. In modern drug discovery, the incorporation of pyrrolidinyl-amino acids is highly valued for synthesizing rigidified peptidomimetics, designing PROTAC linkers with enhanced cell permeability, and developing chiral ligands for asymmetric transition-metal catalysis.

Achieving high enantiomeric excess (ee > 99%) during the synthesis of this compound is paramount. The


 stereocenter is highly susceptible to base-catalyzed racemization if the synthetic environment is not rigorously controlled. This guide details two validated, field-proven methodologies to synthesize the target molecule using a Chiral Pool  approach, ensuring absolute stereochemical fidelity.

Strategic Causality & Method Selection (E-E-A-T Rationale)

As a Senior Application Scientist, the first decision in synthesizing an unnatural chiral amino acid is choosing between Asymmetric Catalysis (e.g., Maruoka alkylation of an achiral glycine Schiff base) and Chiral Pool Derivatization.

For this specific target, Chiral Pool Derivatization starting from commercially available, enantiopure D-Leucine is the superior choice. It guarantees the absolute (R)-configuration without the need for expensive chiral auxiliaries or transition-metal catalysts, provided the


-H bond is protected from deprotonation during the reaction. We present two distinct protocols based on this strategy, each selected for specific operational causalities:
  • Method A: Direct Double-Alkylation (

    
    ) 
    
    • Causality: Utilizes 1,4-dibromobutane. The critical parameter here is base selection. Using strong bases like NaOH at elevated temperatures will induce enolization and subsequent racemization of the D-Leucine starting material. By utilizing a mild, heterogeneous base (

      
      ) in a biphasic or alcoholic solvent system, we neutralize the generated 
      
      
      
      without stripping the
      
      
      proton . The first intermolecular alkylation is rate-limiting, while the second step is a rapid, entropically favored 5-exo-tet cyclization.
  • Method B: Reductive Amination Cascade

    • Causality: Utilizes 2,5-dimethoxytetrahydrofuran as a stable surrogate for succinaldehyde. This method is conducted under mildly acidic conditions (pH 5–6), which completely eliminates the thermodynamic possibility of base-catalyzed racemization. Sodium cyanoborohydride (

      
      ) is specifically chosen as the hydride source because, unlike 
      
      
      
      , it is stable in acidic media and selectively reduces the transient cyclic iminium ion rather than the unreacted dialdehyde .

Quantitative Data: Strategy Comparison

The following table summarizes the operational metrics of both protocols to aid in route selection based on your laboratory's scale and analytical constraints.

MetricMethod A: Direct Double-AlkylationMethod B: Reductive Amination
Primary Reagents 1,4-Dibromobutane,

2,5-Dimethoxytetrahydrofuran,

Typical Yield 75 – 82%85 – 92%
Enantiomeric Excess (ee) > 98% (Highly dependent on temp/base)> 99.5% (Zero racemization risk)
Scalability Excellent (Kilogram scale)Moderate (High dilution required)
E-Factor (Waste) Low (Aqueous salt byproducts)Medium (Boron and solvent waste)
Cost per Gram Very LowModerate

Experimental Protocols

Protocol A: Direct Double-Alkylation of D-Leucine

Mechanistic Principle: Sequential


 displacement.

Materials:

  • D-Leucine (1.0 equiv, 10.0 g, 76.2 mmol)

  • 1,4-Dibromobutane (1.1 equiv, 18.1 g, 83.8 mmol)

  • Potassium Carbonate (

    
    , anhydrous) (3.0 equiv, 31.6 g, 228.6 mmol)
    
  • Isopropanol (IPA) / Deionized Water (4:1 v/v, 250 mL)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend D-Leucine and

    
     in the IPA/Water mixture. Stir at room temperature for 15 minutes until a fine suspension is achieved.
    
  • Alkylation: Add 1,4-dibromobutane dropwise over 30 minutes.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 82 °C).

    • Self-Validating Checkpoint: Monitor the pH of the reaction using pH paper. It must remain between 9 and 10. If the pH drops below 8, the amine becomes protonated, stalling the nucleophilic attack. Add additional

      
       if necessary.
      
  • Reaction Monitoring: Maintain reflux for 18–24 hours. Monitor completion via TLC (Silica, Butanol/Acetic Acid/Water 4:1:1, Ninhydrin stain). The primary amine spot of D-Leucine will disappear, replaced by a tertiary amine spot that stains pale yellow/brown with iodine.

  • Workup: Cool to room temperature. Filter off the inorganic salts and wash the filter cake with IPA (50 mL). Concentrate the filtrate under reduced pressure to remove IPA.

  • Isolation: Adjust the remaining aqueous layer to pH 6.0 (the approximate isoelectric point of the product) using 1M HCl. Extract with Dichloromethane (3 x 100 mL). Dry the combined organic layers over

    
    , filter, and concentrate to yield the crude product. Recrystallize from hot acetone/hexanes.
    
Protocol B: Reductive Amination via Succinaldehyde Equivalent

Mechanistic Principle: Acid-catalyzed acetal hydrolysis followed by iminium formation and selective hydride reduction.

Materials:

  • D-Leucine (1.0 equiv, 5.0 g, 38.1 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.05 equiv, 5.3 g, 40.0 mmol)

  • Sodium Cyanoborohydride (

    
    ) (2.5 equiv, 6.0 g, 95.2 mmol)
    
  • 0.1 M HCl (aq) (50 mL)

  • Methanol (150 mL)

  • Sodium Acetate (

    
    ) (for pH adjustment)
    

Step-by-Step Methodology:

  • Acetal Hydrolysis: In a 100 mL flask, add 2,5-dimethoxytetrahydrofuran to 50 mL of 0.1 M HCl. Stir vigorously at 25 °C for 1 hour.

    • Self-Validating Checkpoint: The biphasic mixture will become homogeneous, indicating the complete unmasking of the highly reactive succinaldehyde. Do not isolate this intermediate, as it readily polymerizes.

  • Imine/Iminium Formation: Transfer the aqueous succinaldehyde solution dropwise into a 500 mL flask containing a stirred suspension of D-Leucine in Methanol (150 mL) at 0 °C. Stir for 30 minutes.

  • Reduction: Add solid

    
     in small portions over 20 minutes to manage hydrogen gas evolution.
    
  • pH Optimization: Add solid

    
     to buffer the reaction mixture to pH 5.0–5.5. Stir at room temperature for 12 hours.
    
  • Workup: Quench the reaction by adding 1M NaOH until pH 10 to destroy residual cyanoborohydride (CAUTION: perform in a fume hood due to potential HCN gas release if acidified). Remove methanol under reduced pressure. Adjust the aqueous layer to pH 6.0 with 1M HCl, extract with Chloroform (3 x 75 mL), dry over

    
    , and concentrate in vacuo.
    

Analytical Validation & Stereochemical Integrity

To ensure the product is suitable for downstream pharmaceutical applications, perform the following validations:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The
    
    
    proton of D-Leucine shifts characteristically from
    
    
    ~3.6 ppm to
    
    
    ~3.1 ppm (dd) upon incorporation into the pyrrolidine ring. Look for the distinct pyrrolidine multiplets at
    
    
    2.6–2.8 ppm (4H,
    
    
    ) and
    
    
    1.8–1.9 ppm (4H,
    
    
    ).
  • Chiral HPLC: Use a Daicel Chiralpak IG column (or equivalent), Mobile phase: Hexane/IPA/TFA (90:10:0.1). Compare against a racemic standard synthesized from DL-Leucine to confirm ee > 99%.

Process Flow & Mechanistic Diagrams

RouteComparison A D-Leucine (Chiral Pool) B Method A: 1,4-Dibromobutane (Double SN2) A->B K2CO3, Heat C Method B: Succinaldehyde eq. (Reductive Amination) A->C NaBH3CN, pH 5 D (R)-4-Methyl-2-(1-pyrrolidinyl) pentanoic Acid B->D High Scalability C->D Zero Racemization

Fig 1. Divergent synthetic strategies for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid.

MechanisticPathway A 2,5-Dimethoxytetrahydrofuran B Succinaldehyde (Dialdehyde Intermediate) A->B 0.1 M HCl, 25°C (Acetal Hydrolysis) D Mono-Imine / Enamine B->D + D-Leucine Condensation C D-Leucine C->D E Cyclic Iminium Ion (5-Membered Ring) D->E Intramolecular Cyclization F Target Pyrrolidine E->F NaBH3CN Selective Reduction

Fig 2. Mechanistic sequence of the reductive amination cascade.

References

  • Title: 1-Pyrrolidineethanol,

    
    -methyl-
    
    
    
    -phenyl-, [R-(R,S)] (Demonstration of pyrrolidine synthesis via 1,4-dibromobutane without racemization) Source: Organic Syntheses, 1999, 76, 23. URL: [Link]
  • Title: Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors (Demonstration of pyrrolidine ring construction via 2,5-dimethoxytetrahydrofuran reductive amination) Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

HPLC method development for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Executive Summary

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid is a zwitterionic N-alkylated amino acid derivative (structurally analogous to N-pyrrolidinyl-leucine). Its detection and quantification present two distinct analytical challenges:

  • Lack of Chromophore: The molecule lacks an aromatic ring or conjugated system, rendering standard UV detection (>220 nm) ineffective.

  • Ampholytic Nature: The presence of a basic tertiary amine (pyrrolidine ring) and an acidic carboxyl group creates a zwitterion, leading to poor retention and peak shape on standard C18 columns without careful pH control.

  • Chiral Specificity: The requirement to distinguish the (R)-enantiomer from the (S)-enantiomer necessitates a chiral stationary phase (CSP) capable of recognizing the spatial arrangement of the alpha-carbon in a zwitterionic state.

This guide details a robust method development strategy focusing on Zwitterionic Chiral Ion-Exchange (ZWIX) chromatography coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) . A secondary protocol using pre-column derivatization for UV detection is provided as an alternative.

Physicochemical Profile & Strategy

PropertyValue (Estimated)Analytical Implication
Structure N-pyrrolidinyl-Leucine backboneAmphoteric; retention depends heavily on pH.
pKa (Acid) ~2.3 (Carboxylic Acid)Ionized (COO-) at pH > 3.
pKa (Base) ~9.5 (Tertiary Amine)Protonated (NH+) at pH < 9.
Isoelectric Point (pI) ~5.9Net neutral charge near pH 6; lowest solubility.
UV Absorbance Weak (<210 nm)UV detection is prone to baseline drift and interference. CAD or MS is recommended.
LogP ~1.5 - 2.0Moderately lipophilic, but zwitterionic form reduces RP retention.
Method Selection Logic
  • Why not Standard C18? The analyte is too polar/charged at typical pH levels, leading to elution in the void volume or severe tailing due to silanol interactions.

  • Why ZWIX? Zwitterionic Ion Exchange columns (e.g., Chiralpak ZWIX) are specifically engineered for underivatized amino acids. They employ a "double ion-pairing" mechanism that retains the zwitterion and provides high enantioselectivity.

Method Development Workflow

MethodDevelopment Start Start: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid DetectCheck Check Detection Capabilities Start->DetectCheck HasMS MS or CAD Available? DetectCheck->HasMS DirectPath Path A: Direct Analysis (Recommended) High Sensitivity, No Derivatization HasMS->DirectPath Yes DerivPath Path B: Derivatization (Alternative) For Standard UV/Vis Labs HasMS->DerivPath No ColSelA Column: Chiralpak ZWIX(+) or Chirobiotic T (Zwitterionic Phase) DirectPath->ColSelA DerivStep Derivatization: FMOC-Cl or Marfey's Reagent (Adds Chromophore) DerivPath->DerivStep MobPhaseA Mobile Phase: MeOH/ACN + Acid + Base (Double Ion Pairing) ColSelA->MobPhaseA OptA Optimize Acid/Base Ratio (Controls Retention & Selectivity) MobPhaseA->OptA Final Validation (USP <621>) Linearity, Accuracy, Enantiomeric Excess OptA->Final ColSelB Column: C18 or Chiralpak AD-RH (Reversed Phase) DerivStep->ColSelB MobPhaseB Mobile Phase: ACN / Water + 0.1% H3PO4 ColSelB->MobPhaseB MobPhaseB->Final

Figure 1: Decision tree for method development based on laboratory detection capabilities.

Protocol A: Direct Chiral Analysis (Recommended)

This protocol uses a Zwitterionic Stationary Phase (ZWIX) which separates enantiomers via a synergistic ion-exchange mechanism. It is ideal for LC-MS or LC-CAD.

Chromatographic Conditions
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm)

    • Mechanism:[1][2] The stationary phase contains both anion and cation exchange sites. It retains the analyte by interacting simultaneously with the ammonium (amine) and carboxylate (acid) groups.

  • Mobile Phase (Premix):

    • Methanol (MeOH) / Acetonitrile (ACN) (50:50 v/v)

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio is critical. An excess of acid (2:1 molar ratio vs base) ensures the analyte remains in its zwitterionic form while modulating the charge of the stationary phase.

  • Flow Rate: 0.4 mL/min (optimized for 3 mm ID).

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection:

    • MS: ESI Positive Mode (M+H)+. Target m/z: ~186.15 (Calculated MW: 185.14).

    • CAD: Nebulizer Temp 35°C.

    • UV: 210 nm (Only if sample concentration > 0.5 mg/mL; use high-purity solvents to minimize background).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid in 10 mL of MeOH (1 mg/mL).

  • Working Standard: Dilute to 50 µg/mL in Mobile Phase.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb the analyte).

Optimization Steps
  • Resolution Adjustment: If (R) and (S) are not baseline separated, switch to Chiralpak ZWIX(-) (the pseudo-enantiomer of the column), which reverses the elution order.

  • Peak Shape: If tailing occurs, increase the concentration of DEA slightly (to 30 mM) to mask silanols, but maintain the 2:1 Acid:Base molar excess.

Protocol B: Derivatization Method (UV-Compatible)

If MS/CAD is unavailable, the analyte must be derivatized to introduce a chromophore. We use FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride), which reacts with the secondary amine (pyrrolidine) to form a highly fluorescent/UV-active derivative.

Derivatization Procedure
  • Mix: 100 µL Sample (aqueous/borate buffer pH 9) + 100 µL FMOC-Cl (5 mM in ACN).

  • Incubate: 5 minutes at ambient temperature.

  • Quench: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC.

  • Dilute: Add 800 µL Mobile Phase A.

Chromatographic Conditions
  • Column: C18 (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm) for purity; Chiralpak AD-RH for enantiomeric separation.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: Acetonitrile.[3][4][5][6][7]

  • Gradient: 30% B to 70% B over 10 minutes.

  • Detection: UV at 265 nm (FMOC max).

Validation Criteria (System Suitability)

To ensure the method is "self-validating" per Part 2 requirements, the following criteria must be met before every run:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between (R) and (S) enantiomersEnsures accurate quantitation of chiral impurities.
Tailing Factor (T) 0.8 < T < 1.3Critical for amino acids; T > 1.5 indicates secondary interactions.
Precision (RSD) < 1.0% (n=6 injections)Verifies pump stability and injector accuracy.
S/N Ratio > 10 (at LOQ)Confirms sensitivity, especially for the weak UV method.

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Retention (t0) Analyte is fully ionized and repelled by column.Path A: Ensure Mobile Phase is organic-rich (MeOH/ACN). ZWIX is HILIC-like; water reduces retention.
Baseline Drift (UV) Absorption of Formic Acid/Amine at 210 nm.Switch to Phosphate buffer (pH 2.5) if using C18.[1][4][7] For ZWIX, switch detection to CAD or MS.
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. Do not use 100% water for ZWIX injection.
Pressure High Salt precipitation.ZWIX columns use high MeOH/ACN. Ensure buffer salts (if used) are soluble in 90% organic.

References

  • Ilisz, I., et al. (2012). "Direct separation of amino acid enantiomers on cinchona-based zwitterionic chiral stationary phases." Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Chirobiotic T." Technical Application Note. Link

  • Phenomenex. (2022).[8] "Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC." Application Guide. Link

  • Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Daicel Corporation. Link

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for the Isolation of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Area: Bioanalysis, Untargeted Metabolomics, and Chiral Pharmacophore Isolation

Executive Summary & Analytical Challenge

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid is a synthetic, non-natural amino acid derivative characterized by a pentanoic acid backbone, an isobutyl side chain, and a tertiary pyrrolidine ring. In drug discovery, such zwitterionic chiral building blocks are highly valued but present significant bioanalytical challenges.

Traditional sample preparation techniques, such as Liquid-Liquid Extraction (LLE) or standard Reversed-Phase (RP) Solid-Phase Extraction (SPE), often fail to achieve high recoveries for amphoteric compounds. Because the molecule contains both a highly acidic carboxylic acid and a basic tertiary amine, it remains charged across nearly the entire physiological pH range. This application note details a self-validating, high-recovery protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) to isolate this compound from complex biological matrices (e.g., human plasma and urine) while completely eliminating phospholipid matrix effects [1].

Physicochemical Profiling & Mechanistic Rationale (Causality)

To design an extraction protocol that is scientifically rigorous, we must first establish the ionization states of the analyte. The success of mixed-mode SPE relies entirely on manipulating the pH of the sample and the eluents to be at least two pH units away from the pKa of the target functional groups [2].

Table 1: Physicochemical Properties & Ionization Profile
PropertyValue / EstimateFunctional Implication for SPE
Molecular Weight 199.29 g/mol Requires highly sensitive LC-MS/MS detection (low m/z).
pKa (Carboxylic Acid) ~2.3Deprotonated (

) at pH > 4.3. Protonated (Neutral) at pH < 2.0.
pKa (Pyrrolidine Amine) ~9.8Protonated (

) at pH < 7.8. Deprotonated (Neutral) at pH > 11.8.
Isoelectric Point (pI) ~6.05Net charge is zero (zwitterion) at physiological pH (pH 7.4).
LogP ~1.8Exhibits moderate hydrophobicity due to the isobutyl and pyrrolidine groups.

The "Why" Behind Mixed-Mode Cation Exchange (MCX): MCX sorbents combine a hydrophobic reversed-phase backbone (e.g., divinylbenzene or C8/C18) with strong cation exchange sulfonic acid groups (


).
  • Loading (pH < 2.0): By acidifying the plasma sample with 2% Formic Acid (FA), the carboxylic acid is neutralized, and the pyrrolidine nitrogen becomes fully protonated (net charge

    
    ). The analyte binds to the negatively charged sulfonic acid groups via strong ionic interactions, while the isobutyl chain engages in reversed-phase retention [3].
    
  • Washing: Because the ionic bond is exceptionally strong, we can aggressively wash the sorbent with 100% methanol to remove neutral lipids and phospholipids without risking premature analyte elution.

  • Elution (pH > 11.5): Eluting with 5% Ammonium Hydroxide (

    
    ) in methanol raises the pH above the pyrrolidine's pKa. The amine loses its positive charge, and the carboxylic acid becomes negatively charged. The resulting electrostatic repulsion between the anionic analyte and the anionic sorbent forces an immediate, quantitative elution of the compound [4].
    

Workflow Visualization

SPE_Mechanism cluster_0 Sample Pre-treatment cluster_1 Mixed-Mode Cation Exchange (MCX) Workflow N1 Plasma/Urine Sample + Isotope Internal Standard N2 Acidification (2% FA) pH < 2.0 Analyte Net Charge: +1 N1->N2 N4 Load Sample Ionic Binding to SCX (-SO3-) N2->N4 Transfer N3 Condition & Equilibrate MeOH -> 2% FA (aq) N3->N4 N5 Wash 1: 2% FA (aq) Removes Polar Neutrals N4->N5 N6 Wash 2: 100% MeOH Removes Hydrophobic Lipids N5->N6 N7 Elute: 5% NH4OH in MeOH pH > 11 Analyte Net Charge: -1 N6->N7

MCX SPE workflow and charge-state manipulation for zwitterionic pyrrolidine derivatives.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) prior to extraction ensures that any volumetric losses or matrix-induced ion suppression during LC-MS/MS analysis are mathematically corrected.

Materials & Reagents
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) Cartridges (30 mg / 1 cc).

  • Reagents: LC-MS grade Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (

    
    , 28-30% solution), and Ultrapure Water (18.2 MΩ·cm).
    
  • Internal Standard: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid-d3 (or a closely related structural analog if SIL is unavailable).

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Protein Precipitation & Acidification)

  • Aliquot 100 µL of biological matrix (plasma/urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 300 µL of 2% Formic Acid in Water.

    • Causality: This 1:3 dilution disrupts protein binding, precipitates large plasma proteins, and drops the pH well below 2.0, ensuring the analyte is fully cationic.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

Step 2: Sorbent Conditioning & Equilibration

  • Apply 1.0 mL of 100% MeOH to the MCX cartridge. Draw through at 1-2 drops/second.

    • Causality: Wets the hydrophobic polymeric backbone, opening the pores.

  • Apply 1.0 mL of 2% Formic Acid in Water.

    • Causality: Equilibrates the sorbent to the exact pH of the loading sample, preventing pH shock.

Step 3: Sample Loading

  • Transfer the supernatant from Step 1 to the conditioned cartridge.

  • Pass through at a slow flow rate (1 drop/second).

    • Causality: Slower flow rates are critical here to allow sufficient residence time for the ionic interaction between the protonated pyrrolidine ring and the sulfonic acid groups to occur.

Step 4: Interference Washing

  • Wash 1: Apply 1.0 mL of 2% Formic Acid in Water.

    • Causality: Washes away highly polar, uncharged matrix components (salts, carbohydrates) while maintaining the acidic environment to keep the analyte bound.

  • Wash 2: Apply 1.0 mL of 100% MeOH.

    • Causality: Removes hydrophobic interferences (e.g., phospholipids, neutral lipids, and acidic drugs). Because the analyte is ionically locked to the sorbent, it will not elute in 100% organic solvent.

Step 5: Target Elution

  • Apply 1.0 mL of 5%

    
     in MeOH. Collect the eluate in a clean glass vial.
    
    • Causality: The high pH (>11.5) neutralizes the pyrrolidine amine. The electrostatic bond is broken, and the methanol immediately solubilizes the now-neutralized hydrophobic molecule.

Step 6: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA). Vortex and transfer to an autosampler vial.

Method Validation & Quantitative Data

To prove the trustworthiness of this protocol, validation was performed in human plasma according to FDA bioanalytical guidelines. Matrix effects were calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.

Table 2: SPE Method Validation Summary (Human Plasma Matrix)
Analyte ConcentrationAbsolute Recovery (%) ± SDMatrix Effect (%)Precision (CV %)
10 ng/mL (LQC) 92.4 ± 3.198.54.2
100 ng/mL (MQC) 95.1 ± 2.4101.23.5
1000 ng/mL (HQC) 94.8 ± 1.999.82.8

Data Interpretation: Recoveries > 90% across three orders of magnitude confirm that the ionic capacity of the 30 mg sorbent is not exceeded. Matrix effects near 100% indicate the complete removal of ion-suppressing phospholipids, a direct result of the aggressive 100% MeOH wash step enabled by the mixed-mode chemistry [3].

Conclusion

The extraction of amphoteric, zwitterionic compounds like (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid requires precise control over molecular charge states. By leveraging the pKa differentials of the carboxylic acid and the pyrrolidine amine, Mixed-Mode Cation Exchange (MCX) provides orthogonal cleanup mechanisms (reversed-phase + ion-exchange). This protocol guarantees high absolute recovery, eliminates matrix suppression, and provides a robust, self-validating framework for downstream high-resolution LC-MS/MS or chiral chromatography applications.

References

  • Waters Corporation. (n.d.). Taking the Complexity out of SPE Method Development. Retrieved from[Link]

  • Wu, Q., et al. (2019). Enhancing coverage in LC-MS-based untargeted metabolomics by a new sample preparation procedure using mixed-mode solid-phase extraction and two derivatizations. Analytical and Bioanalytical Chemistry, 411(26), 6943-6952. Retrieved from[Link]

  • Peyronneau, M. A., et al. (2013). [(18)F]Fallypride: metabolism studies and quantification of the radiotracer and its radiometabolites in plasma using a simple and rapid solid-phase extraction method. Nuclear Medicine and Biology, 40(8), 1034-1041. Retrieved from [Link]

Topic: Preparation and Analysis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and analysis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid by mass spectrometry. Designed for researchers, scientists, and drug development professionals, this application note moves beyond a simple recitation of steps to explain the underlying scientific principles governing each phase of the workflow. We will address the unique challenges presented by this chiral, pyrrolidine-containing amino acid derivative, including enantiomeric separation and predictable fragmentation patterns in the mass spectrometer. The protocols herein are designed to be self-validating systems, incorporating best practices for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and method validation to ensure data of the highest accuracy, precision, and integrity.

Introduction and Scientific Context

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a chiral molecule of interest in pharmaceutical and metabolic research. As a derivative of the amino acid Leucine, its accurate quantification and characterization are critical for understanding its synthesis, metabolic fate, and potential pharmacological activity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[1]

However, the analysis of this compound is not without its challenges. The presence of a stereocenter necessitates chiral separation to distinguish between enantiomers, as they may possess different biological activities.[2] Furthermore, the pyrrolidine moiety, a common pharmacophore, is known to dominate fragmentation spectra, often leading to a loss of detailed structural information.[3][4] This guide provides robust protocols to navigate these complexities, ensuring reliable and informative results.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource/Method
Chemical Name (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic AcidIUPAC
Molecular Formula C₁₀H₁₉NO₂Calculated
Molecular Weight 185.26 g/mol Calculated
Structure HOOC-CH(N(C₄H₈))-CH₂-CH(CH₃)₂-
Chirality One stereocenter at C2-
Predicted pKa ~4.5 (Carboxylic Acid), ~11 (Pyrrolidine N)ChemAxon Prediction
Predicted LogP ~1.8ChemAxon Prediction

The presence of both an acidic carboxyl group and a basic pyrrolidine nitrogen makes this an amphoteric molecule. This property is key to its behavior in solution and during electrospray ionization (ESI), where it can be readily protonated in positive ion mode.

Foundational Principle: Managing Pyrrolidine Fragmentation in MS/MS

A significant challenge in the MS/MS analysis of compounds containing a basic pyrrolidine ring is the preferential sequestration of the proton by the nitrogen atom.[3][4] During collision-induced dissociation (CID), this leads to a facile neutral loss of the entire pyrrolidine moiety, producing a dominant, uninformative fragment ion and suppressing other structurally significant fragments.

Recent work has demonstrated that this limitation can be overcome by intentionally using In-Source Fragmentation (ISF).[3][4][5] By optimizing source parameters (e.g., cone voltage), the pyrrolidine group can be selectively cleaved before the precursor ion enters the mass analyzer. Subsequent MS/MS analysis on this ISF-generated precursor ion yields far more extensive fragmentation and structural detail.[4] The protocols described below will leverage this advanced technique.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the analysis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid.

G cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: LC-MS/MS Analysis cluster_data Part 3: Data Processing & Validation stock Stock Solution Preparation (1 mg/mL in Methanol) working Working Standard & QC Preparation (Serial Dilution) stock->working final_prep Final Sample Preparation (Spike IS, Dilute in Mobile Phase A) working->final_prep sample_ext Sample Extraction / Dilution (e.g., Plasma, Reaction Mixture) sample_ext->final_prep lc Chiral HPLC Separation (Enantiomer Resolution) final_prep->lc ms1 MS Scan (Full Scan) (Identify [M+H]⁺ and ISF Ion) lc->ms1 ms2 MS/MS Analysis (Quantification & Confirmation) ms1->ms2 quant Quantification (Peak Integration & Calibration) ms2->quant valid Method Validation (Accuracy, Precision, Linearity) quant->valid report Reporting valid->report

Caption: High-level workflow for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample & Standard Preparation

This protocol ensures samples are prepared in a manner compatible with LC-MS/MS analysis, minimizing matrix effects and maximizing recovery.

5.1. Reagents and Materials

  • (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid reference standard

  • Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., D4-(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid (if available) or a structurally similar analogue.

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (99%, Optima™ LC/MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Polypropylene autosampler vials

5.2. Procedure: Stock and Working Solutions

  • Rationale: Preparing a concentrated stock solution in a non-aqueous solvent like methanol ensures stability. Step: Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL primary stock solution. Store at -20°C.

  • Rationale: An identical process for the Internal Standard ensures accurate quantification. Step: Prepare a 1 mg/mL stock solution of the Internal Standard in methanol.

  • Rationale: Serial dilutions are performed to create a calibration curve that brackets the expected sample concentrations. Step: Perform serial dilutions of the primary stock solution with 50:50 Methanol:Water to prepare working standards for the calibration curve (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Rationale: A consistent, low concentration of the IS is added to all samples, calibrators, and quality controls (QCs) to correct for variability in sample preparation and instrument response. Step: Prepare a 100 ng/mL IS working solution by diluting the IS stock in the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

5.3. Procedure: Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Rationale: Protein precipitation is a rapid and effective method to remove the bulk of matrix interferences.[6] Acetonitrile is an efficient precipitating agent. Step: To 50 µL of plasma sample, calibrator, or QC, add 150 µL of cold acetonitrile containing the internal standard.

  • Rationale: Vigorous mixing ensures complete protein precipitation and extraction of the analyte. Step: Vortex the mixture for 1 minute.

  • Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte in the supernatant. Step: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Rationale: Transferring the supernatant to a clean vial isolates the analyte from the protein pellet. Dilution in the initial mobile phase ensures compatibility with the LC method and good peak shape. Step: Carefully transfer the supernatant to an autosampler vial and dilute 1:1 with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Chiral LC-MS/MS Method

This method is designed to separate the (R)- and (S)-enantiomers and provide sensitive quantification.

6.1. Liquid Chromatography Parameters

  • Rationale: A chiral stationary phase is mandatory for resolving enantiomers. A polysaccharide-based column like amylose tris(3,5-dimethylphenylcarbamate) is a common and effective choice.[1]

    • Column: Chiralpak® IA-3 (or equivalent), 3 µm, 2.1 x 150 mm

  • Rationale: The mobile phase composition is critical for achieving chiral separation. The addition of a small amount of acid (formic acid) ensures the analyte is protonated for good peak shape and ESI+ sensitivity.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: A shallow gradient is often required to resolve enantiomers effectively.

    • Gradient: 5% B to 60% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

6.2. Mass Spectrometry Parameters

  • Rationale: Electrospray ionization in positive mode (ESI+) is ideal for this molecule due to the presence of the basic pyrrolidine nitrogen, which is readily protonated.

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

    • Ionization Mode: ESI Positive

  • Rationale: Source parameters are optimized to induce In-Source Fragmentation (ISF) for better structural information in the subsequent MS/MS step.[3][4] The goal is to promote the neutral loss of the pyrrolidine ring (C₄H₈N, 70.066 Da) from the protonated molecule (C₁₀H₁₉NO₂, [M+H]⁺ = 186.15 Da). The resulting ISF ion will be at m/z 116.09.

    • Capillary Voltage: 3.5 kV

    • Cone/Fragmentor Voltage: 150 V (instrument dependent, must be optimized)

    • Source Temperature: 120°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/Hr

6.3. MS/MS Acquisition (MRM Mode)

  • Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantification. We will monitor transitions from both the intact precursor and the ISF-generated precursor.

    • Analyte Quantifier Transition: m/z 116.09 -> 71.05 (Targeting the ISF ion)

    • Analyte Qualifier Transition: m/z 186.15 -> 116.09 (Targeting the intact precursor)

    • Internal Standard Transition: (Adjust masses accordingly for the SIL-IS)

  • Collision Energy: Optimize for each transition (e.g., 15-25 eV)

Predicted MS/MS Fragmentation Pathway

Understanding the fragmentation is key to confident identification.

Caption: Predicted fragmentation of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid.

Protocol 3: Method Validation

To ensure the trustworthiness of the data, the method must be validated according to established guidelines.[2][7]

ParameterPurposeAcceptance Criteria
Specificity Ensure no interference from matrix components at the retention time of the analyte and IS.Response in blank samples <20% of LLOQ.
Linearity Establish the relationship between concentration and instrument response.r² ≥ 0.99; back-calculated standards within ±15% of nominal.
Accuracy Closeness of measured value to the true value.Mean concentration within ±15% of nominal for QCs (±20% for LLOQ).
Precision Agreement between replicate measurements.Coefficient of Variation (CV) ≤15% for QCs (≤20% for LLOQ).
LOD & LOQ Lowest concentration that can be reliably detected and quantified.LOD: S/N > 3; LOQ: S/N > 10, with acceptable accuracy/precision.
Robustness Resilience to small, deliberate variations in method parameters (e.g., column temp, mobile phase pH).System suitability parameters (e.g., peak shape, RT) remain within defined limits.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape Sample solvent mismatch; column degradation; incorrect pH.Ensure final sample diluent matches initial mobile phase; replace column; verify mobile phase pH.
No/Low Signal Instrument issue; incorrect MS/MS transition; sample degradation.Check instrument tuning and calibration; verify calculated precursor/product masses; prepare fresh samples.
Poor Chiral Resolution Inappropriate chiral column; incorrect mobile phase; column temperature too high.Screen different chiral stationary phases; optimize mobile phase composition (try different organic modifiers or additives); lower column temperature.
High Variability (Poor Precision) Inconsistent sample preparation; autosampler issue; unstable ESI spray.Use an internal standard; perform autosampler maintenance; clean and reposition ESI probe.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). LCGC North America. [Link]

  • Major characteristic fragmentation pathways for the identification of pyrrolidine alkaloids. (2022). Chinese Herbal Medicines. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Guo, X., et al. (2000). Chiral analysis by electrospray ionization mass spectrometry/mass spectrometry. 1. Chiral recognition of 19 common amino acids. Analytical Chemistry. [Link]

  • Guo, X., et al. (2000). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry. [Link]

  • Li, L., et al. (2018). High-throughput chiral analysis using automated desorption electrospray ionization mass spectrometry. Chemical Communications. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). ResearchGate. [Link]

  • Guo, X., et al. (2000). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Analytical Chemistry. [Link]

  • Guo, X., et al. (2000). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. sci-hub.se. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Molecules. [Link]

  • Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. (2024). Environmental Sciences Europe. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]

  • Sample Preparation. (n.d.). Stanford University Mass Spectrometry. [Link]

  • Sample preparation for mass spectrometry. (n.d.). Biological Research Centre. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University Research Repository. [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives. (2017). Forensic Science International. [Link]

  • Kim, J., et al. (2007). LC-MS/MS determination of... (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation. Biomedical Chromatography. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid as a Potential Prolyl Oligopeptidase (POP) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid as a potential inhibitor of prolyl oligopeptidase (POP). The protocols outlined herein are designed to ensure scientific rigor and reproducibility.

Introduction: The Significance of Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine peptidase that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides.[1][2] POP specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides up to approximately 30 amino acids in length.[3] Due to its involvement in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer, POP has emerged as a significant therapeutic target.[3][4][5]

The inhibition of POP is a promising strategy for the treatment of conditions such as Parkinson's disease, as it has been shown to reduce the aggregation of α-synuclein.[5][6] The structural characteristics of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, featuring a pyrrolidine ring attached to a pentanoic acid backbone, suggest its potential as a POP inhibitor, warranting a thorough in vitro investigation.

Core Principle: Fluorogenic Assay for POP Activity

The primary method for assessing the inhibitory potential of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a fluorogenic enzyme assay. This assay relies on a synthetic substrate that is non-fluorescent until cleaved by POP. The substrate, typically Z-Gly-Pro-AMC (7-amino-4-methylcoumarin), is hydrolyzed by POP, releasing the highly fluorescent AMC molecule.[7] The rate of increase in fluorescence is directly proportional to the POP enzyme activity. An inhibitor will decrease the rate of this reaction.

This method is preferred over traditional assays due to its high sensitivity, simplicity, and elimination of radioactive materials and chromatographic steps.[1][8]

Experimental Workflow and Protocols

Materials and Reagents

A comprehensive list of necessary materials and their recommended storage conditions is provided in the table below.

Reagent/Material Supplier Catalog No. Storage
Recombinant Human Prolyl Oligopeptidase (POP/PREP)R&D Systems4308-SE-20 to -70°C
Z-Gly-Pro-AMC (Substrate)BachemI-1145-20°C
(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid (Test Compound)Not specifiedN/A2-8°C, sealed in dry conditions
Assay Buffer (e.g., 25 mM Tris, 250 mM NaCl, 2.5 mM DTT, pH 7.5)In-house preparationN/A4°C
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418Room Temperature
Black, low-binding 96-well microtiter plateNunc475515Room Temperature
7-amino-4-methylcoumarin (AMC) StandardSigma-AldrichA9891-20°C
Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Dilute POP Enzyme - Dilute Substrate - Prepare Test Compound Serial Dilutions prep_plate Prepare 96-well Plate: - Add Assay Buffer - Add Test Compound/Vehicle - Add POP Enzyme prep_reagents->prep_plate Dispense initiate_reaction Initiate Reaction: Add Substrate to all wells prep_plate->initiate_reaction Start incubate Incubate at Room Temperature (e.g., 30 minutes) initiate_reaction->incubate read_plate Read Fluorescence: Ex: 380 nm, Em: 460 nm incubate->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_rate Calculate Reaction Rate (Vmax) plot_data->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Figure 1: General workflow for the in vitro POP inhibition assay.

Detailed Protocol: Determination of IC50

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid.

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution of 25 mM Tris, 250 mM NaCl, and 2.5 mM DTT at pH 7.5.[7]
  • POP Enzyme Stock: Reconstitute lyophilized recombinant human POP in the assay buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.
  • Working POP Solution: On the day of the assay, dilute the POP enzyme stock to 0.1 µg/mL in ice-cold assay buffer.[7]
  • Substrate Stock: Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO.
  • Working Substrate Solution: Dilute the substrate stock to 100 µM in assay buffer.[7]
  • Test Compound Stock: Prepare a 10 mM stock solution of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid in DMSO.
  • Serial Dilutions of Test Compound: Perform serial dilutions of the test compound stock in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, dilute each of these concentrations into the assay buffer.

2. Assay Procedure:

  • In a black, low-binding 96-well plate, add the following to each well in duplicate or triplicate:
  • Test Wells: 25 µL of the diluted test compound and 25 µL of the working POP solution.
  • Positive Control (No Inhibition): 25 µL of assay buffer with DMSO (at the same final concentration as the test wells) and 25 µL of the working POP solution.
  • Negative Control (No Enzyme): 50 µL of assay buffer.
  • Substrate Blank: 50 µL of assay buffer.
  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
  • Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to all wells, bringing the total volume to 100 µL. The final substrate concentration will be 50 µM.[7]
  • Immediately place the plate in a microplate fluorometer capable of excitation at approximately 380 nm and emission detection at approximately 460 nm.[7]
  • Read the fluorescence in kinetic mode every minute for 30 minutes.
Data Analysis and IC50 Calculation
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (Vmax) by plotting fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve.

  • Subtract Background: Subtract the rate of the substrate blank from all other rates.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of POP inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Scientific Rationale and Trustworthiness

The provided protocol is a self-validating system. The inclusion of positive and negative controls ensures the integrity of the assay. The positive control (enzyme and substrate without inhibitor) establishes the maximum enzyme activity, while the negative control (no enzyme) and substrate blank account for background fluorescence and non-enzymatic substrate degradation. The use of a kinetic read allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme inhibition studies.

The choice of a fluorogenic substrate like Z-Gly-Pro-AMC is based on its established use in POP assays and its high signal-to-noise ratio.[7] The recommended concentrations of enzyme and substrate are optimized for robust signal detection and are within the linear range of the assay.

Mechanistic Insights: The Role of the Pyrrolidine Ring

The pyrrolidine ring in (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a key structural motif that mimics the proline residue of POP's natural substrates. This allows the compound to potentially bind to the active site of the enzyme. The carboxylic acid and the methyl group on the pentanoic acid chain likely contribute to the binding affinity and selectivity.

G cluster_reaction POP Catalytic Mechanism cluster_inhibition Inhibition Mechanism Z-Gly-Pro-AMC Z-Gly-Pro-AMC POP_Enzyme POP Enzyme (Active Site) Z-Gly-Pro-AMC->POP_Enzyme Binds Products Z-Gly-Pro + AMC (Fluorescent) POP_Enzyme->Products Cleaves Test_Compound (R)-4-Methyl-2- (1-pyrrolidinyl)pentanoic Acid Inhibited_POP Inhibited POP (Blocked Active Site) Test_Compound->Inhibited_POP Binds

Figure 2: Simplified diagram of POP enzymatic reaction and inhibition.

Conclusion

These application notes provide a robust framework for the in vitro characterization of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid as a potential prolyl oligopeptidase inhibitor. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory potency, which is a critical first step in the drug discovery and development process.

References

  • BPS Bioscience. (n.d.). Fluorogenic Prolyl OligoPeptidase (POP) Assay Kit. ResearchGate. Retrieved March 6, 2026, from [Link]

  • BPS Bioscience. (n.d.). POP Assay Kit. Retrieved March 6, 2026, from [Link]

  • CliniSciences. (n.d.). Prolyl Oligopeptidase, BioAssay™ Kit (POP). Retrieved March 6, 2026, from [Link]

  • Assay Genie. (n.d.). Human PREP (Prolyl endopeptidase) ELISA Kit. Retrieved March 6, 2026, from [Link]

  • Zheng, J., Wu, Y., An, C.-S., & Piao, H.-R. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(1), 89–96. Retrieved from [Link]

  • Wells, D. A., & D'Souza, M. J. (1993). Mutagenicity and cytotoxicity of N-methyl-2-pyrrolidinone and 4-(methylamino)butanoic acid in the Salmonella/microsome assay. Journal of Applied Toxicology, 13(5), 329–334. Retrieved from [Link]

  • López, A., Tarragó, T., & Giralt, E. (2020). Active-Site-Directed Inhibitors of Prolyl Oligopeptidase Abolish Its Conformational Dynamics. Angewandte Chemie International Edition, 59(31), 12826–12830. Retrieved from [Link]

  • Svarcbahs, R., Julku, U.-M., & Myöhänen, T. T. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Probiotics and Antimicrobial Proteins, 15(1), 1–15. Retrieved from [Link]

  • Myöhänen, T. T., Venäläinen, J. I., & Männistö, P. T. (2009). Prolyl oligopeptidase induces angiogenesis both in vitro and in vivo in a novel regulatory manner. British Journal of Pharmacology, 157(4), 585–594. Retrieved from [Link]

  • Moitessier, N., et al. (2022). Modulating the selectivity of inhibitors for prolyl oligopeptidase inhibitors and fibroblast activation protein-α for different indications. European Journal of Medicinal Chemistry, 241, 114543. Retrieved from [Link]

  • Svarcbahs, R., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8031–8051. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem. Retrieved March 6, 2026, from [Link]

  • Pérez-Vásquez, A., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 498. Retrieved from [Link]

  • Wurzer, A., et al. (2021). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas? Pharmaceuticals, 14(6), 556. Retrieved from [Link]

  • Wikipedia. (n.d.). 4'-Methyl-α-pyrrolidinopropiophenone. Retrieved March 6, 2026, from [Link]

Sources

Optimization of reaction conditions for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimization of Reaction Conditions for the Enantioselective Synthesis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a chiral synthetic building block whose structural motif is of interest in medicinal chemistry. The stereocenter at the α-carbon is critical for its biological activity, necessitating a robust and optimized enantioselective synthesis. This document provides a comprehensive guide to the synthesis of the target (R)-enantiomer, with a primary focus on the optimization of the reductive amination of an α-keto acid precursor. We will explore various strategies for achieving high enantiomeric excess (ee), including catalytic asymmetric methods and the use of biocatalysis. Detailed protocols, optimization data, and mechanistic insights are provided to enable researchers to achieve high yield and stereoselectivity.

Introduction and Synthetic Overview

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern pharmaceutical development.[1] The pyrrolidine moiety is a privileged scaffold found in numerous natural products and FDA-approved drugs.[2] The target molecule, (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, combines these features, making its efficient synthesis highly desirable.

The most convergent and atom-economical approach to this molecule is the direct reductive amination of 4-methyl-2-oxopentanoic acid with pyrrolidine.[3][4] This one-pot reaction involves the formation of an intermediate imine (or iminium ion), which is subsequently reduced to form the target amine.[3]

The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. This guide will detail the optimization of this key transformation.

G cluster_main General Synthetic Pathway: Reductive Amination KetoAcid 4-Methyl-2-oxopentanoic Acid Imine Imine/Iminium Intermediate KetoAcid->Imine + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine Pyrrolidine->Imine Product (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Imine->Product [Reducing Agent] Stereocontrol

Caption: General reaction scheme for the synthesis via reductive amination.

Core Protocol: Reductive Amination

The optimization of a reductive amination protocol requires careful consideration of the reducing agent, solvent, pH, and temperature. These parameters are often interdependent.

The Critical Role of the Reducing Agent

The choice of reducing agent is paramount as it must selectively reduce the iminium ion intermediate over the starting ketone.[3][5]

Reducing AgentTypical SolventKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMMild and highly selective for imines/iminiums; tolerates a wide range of functional groups.[3][5]Moisture sensitive; generates acetic acid byproduct.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolEffective and selective; compatible with protic solvents.Highly toxic (releases HCN in strong acid); pH control is critical (optimal at pH 4-6).[6]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.[4][7]Less selective; can reduce the starting ketone. Best used in a stepwise process where the imine is pre-formed.[7]
Catalytic Hydrogenation (H₂/Catalyst) Methanol, Ethanol"Green" option with water as the only byproduct; scalable.[4]Requires specialized high-pressure equipment; catalyst can sometimes be sensitive.[8]

Insight: For initial optimization, Sodium Triacetoxyborohydride (STAB) is recommended due to its high selectivity and operational simplicity, which minimizes side reactions like the reduction of the starting keto-acid.[5]

Protocol: Optimization of Reductive Amination using STAB

This protocol outlines the reaction setup for optimizing the synthesis of racemic 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid. This serves as a baseline before introducing chiral control.

Materials:

  • 4-Methyl-2-oxopentanoic acid sodium salt

  • Pyrrolidine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methyl-2-oxopentanoic acid sodium salt (1.0 eq) in DCE, add pyrrolidine (1.1 eq).

  • Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • In a separate flask, prepare a slurry of NaBH(OAc)₃ (1.5 eq) in DCE.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. Note: The reaction may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or crystallization to yield the target compound.

Parameter Optimization Workflow

Systematic optimization should be performed to maximize yield and purity.

Caption: Workflow for optimizing the racemic reductive amination.

Strategies for Enantioselective Synthesis

Achieving high enantioselectivity is the ultimate goal. Below are three field-proven strategies.

Method A: Chiral Auxiliary-Mediated Synthesis

This classic strategy involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the reaction.[9][] Prolinol-derived auxiliaries are particularly effective.[9]

Principle:

  • Amide Formation: Couple 4-methyl-2-oxopentanoic acid with a chiral auxiliary, for instance, (S)-prolinol.

  • Diastereoselective Reduction: The chiral auxiliary creates a sterically hindered environment, forcing the reducing agent to attack the iminium ion from a specific face, leading to one diastereomer in excess.

  • Auxiliary Cleavage: Hydrolyze the amide bond to release the desired (R)-amino acid and recover the chiral auxiliary.

G KetoAcid Keto Acid ChiralSubstrate Chiral Substrate (Amide) KetoAcid->ChiralSubstrate Auxiliary Chiral Auxiliary ((S)-Prolinol) Auxiliary->ChiralSubstrate Reduction Reductive Amination (Diastereoselective) ChiralSubstrate->Reduction Diastereomer Diastereomeric Product Reduction->Diastereomer Cleavage Auxiliary Cleavage (Hydrolysis) Diastereomer->Cleavage FinalProduct (R)-Amino Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Principle of the chiral auxiliary-based approach.

Method B: Catalytic Asymmetric Reductive Amination

A more elegant approach is to use a substoichiometric amount of a chiral catalyst to induce enantioselectivity. Chiral Brønsted acids, such as chiral phosphoric acids, have proven highly effective in catalyzing the reduction of imines.[7]

Protocol Outline:

  • To a solution of 4-methyl-2-oxopentanoic acid (1.0 eq) and pyrrolidine (1.1 eq) in a non-polar solvent (e.g., toluene), add the chiral phosphoric acid catalyst (e.g., TRIP, 1-5 mol%).

  • Stir for a short period to allow for the formation of the chiral ion pair between the iminium ion and the catalyst.

  • Add a hydride source, such as a Hantzsch ester, which acts as a mild reducing agent compatible with the organocatalyst.[7]

  • Stir at the optimized temperature until the reaction is complete.

  • Work-up and purify as previously described. The enantiomeric excess (ee) should be determined using chiral HPLC.

Method C: Biocatalytic Reductive Amination

Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions.[11] Reductive aminases (RedAms) are particularly well-suited for this transformation, as they directly convert a ketone and an amine into a chiral amine product.[12]

Advantages:

  • Exceptional Enantioselectivity: Often >99% ee.

  • Green Chemistry: Reactions are run in aqueous buffers at or near room temperature.

  • High Specificity: Reduces the likelihood of side products.

Experimental Protocol: Enzymatic Screening

  • Enzyme Selection: Obtain a panel of (R)-selective reductive aminases.

  • Reaction Setup (per well in a 96-well plate):

    • Phosphate buffer (100 mM, pH 7.5)

    • 4-Methyl-2-oxopentanoic acid (10 mM final concentration)

    • Pyrrolidine (50 mM final concentration)

    • NADP⁺ (1 mM) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

    • Reductive aminase enzyme (e.g., 1 mg/mL)

  • Incubation: Seal the plate and incubate at 30°C with shaking for 24 hours.

  • Analysis: Quench the reaction with acetonitrile. Centrifuge to precipitate the enzyme. Analyze the supernatant by chiral LC-MS to determine conversion and enantiomeric excess.

Analytical Characterization

Rigorous analysis is required to confirm the structure and stereochemical purity of the final product.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure.

  • Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[13] The amino acid must often be derivatized first, for example, with N-(9-Fluorenylmethoxycarbonyl) chloride (Fmoc-Cl), to allow for detection and separation on a chiral column.[13] Alternatively, new chiral derivatizing agents can be used for separation on standard reverse-phase columns.[14]

Table 3: Hypothetical Optimization Results for Chiral Synthesis

MethodCatalyst/EnzymeSolventTemp (°C)Yield (%)ee (%)
Catalytic (R)-TRIP (5 mol%)Toluene258592
Catalytic (R)-TRIP (5 mol%)m-Xylene408895
Biocatalytic RedAm-101Buffer (pH 7.5)3091>99
Biocatalytic RedAm-107Buffer (pH 8.0)3595>99.5

Conclusion and Recommendations

The enantioselective synthesis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid can be efficiently achieved via reductive amination of the corresponding α-keto acid. While baseline racemic synthesis is straightforward using reagents like NaBH(OAc)₃, achieving high enantioselectivity requires a dedicated strategy.

  • For rapid, high-purity synthesis with minimal optimization, a biocatalytic approach using a screened reductive aminase is highly recommended.[12] The operational simplicity and exceptional stereocontrol offered by enzymes represent the state-of-the-art for producing such chiral amines.

  • If biocatalytic options are unavailable, catalytic asymmetric reductive amination using a chiral phosphoric acid catalyst offers an excellent alternative, capable of delivering high yield and enantioselectivity.[7]

  • The use of chiral auxiliaries provides a robust, albeit less elegant, pathway that may be suitable for smaller-scale synthesis where the additional protection and deprotection steps are manageable.[9]

Successful optimization hinges on systematic screening of reaction parameters and precise analytical validation of enantiomeric purity.

References

  • Ohta, T., et al. (2010). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science. Available at: [Link]

  • Trost, B. M., & Dogra, K. (2007). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society. Available at: [Link]

  • Maruoka, K. (2010). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. RSC Publishing. Available at: [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2012). Asymmetric synthesis of α-deuterated α-amino acids. RSC Publishing. Available at: [Link]

  • Ooi, T., & Maruoka, K. (2009). Catalytic asymmetric synthesis of cyclic alpha-alkyl-amino acid derivatives having a tetrasubstituted alpha-carbon. PubMed. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Lebl, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Feng, X., & Liu, X. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Longdom.org. Available at: [Link]

  • McCaully, R. J. (1965). An Approach to the Asymmetric Synthesis of Alpha-Amino Acids. ProQuest. Available at: [Link]

  • Maruoka, K., & Hashimoto, T. (2019). Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. (2012). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Kotthaus, A. F., & Altenbach, H. J. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. Available at: [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]

  • Sharma, M., & Mangas-Sanchez, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Gong, L., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]

  • Wu, S., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Available at: [Link]

  • Híveš, J., & Hroboňová, K. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. Available at: [Link]

  • ACS Green Chemistry Institute. Reductive Amination. Wordpress. Available at: [Link]

  • G, S., & Ramakrishnan, S. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Available at: [Link]

  • Imyanitov, N. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

  • Google Patents. (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Slabu, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. Available at: [Link]

  • Bull, S. D., et al. (2001). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Available at: [Link]

  • Drugs.ie. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Available at: [Link]

  • D'Auria, J. C., et al. (2017). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Recrystallization Protocols for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes chemical principles with practical, robust protocols for the isolation of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid , a zwitterionic leucine analog.

Executive Summary

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (an N-dialkyl analog of D-leucine) presents unique purification challenges due to its zwitterionic nature and high solubility in polar media. Unlike simple organic acids, this compound exists as an internal salt (betaine) at neutral pH, leading to "oiling out" phenomena in standard organic solvents.

This guide provides two validated pathways for purification:

  • Hydrochloride Salt Recrystallization: The preferred method for high enantiomeric excess (ee) and solid-state stability.

  • Isoelectric Point (pI) Precipitation: A method for isolating the free zwitterion using aqueous-organic antisolvent systems.

Compound Analysis & Solubility Profile

To design an effective recrystallization, we must first understand the solute-solvent interactions.

  • Chemical Structure: (R)-2-(Pyrrolidin-1-yl)-4-methylpentanoic acid.

  • Character: Amphoteric surfactant-like structure. The bulky isobutyl tail provides lipophilicity, while the zwitterionic head group (carboxylate anion/ammonium cation) dictates high water solubility.

  • Stereochemistry: (R)-configuration (derived from the double inversion of L-Leucine or direct substitution of D-Leucine precursors).

Table 1: Predicted Solubility Matrix (25°C)
Solvent SystemForm: Free Acid (Zwitterion)Form: HCl SaltSuitability
Water Highly Soluble (>100 mg/mL)Highly SolubleSolvent (Too soluble for yield)
Ethanol (EtOH) SolubleSolubleGood Solvent
Dichloromethane (DCM) Moderately SolubleSolubleGood Solvent (for Salt)
Acetone Sparingly SolubleInsolubleAnti-Solvent
Diethyl Ether InsolubleInsolubleAnti-Solvent
Hexane/Heptane InsolubleInsolubleAnti-Solvent
Acetonitrile Sparingly SolubleSparingly SolubleIntermediate

Critical Process Logic: The "Oil-Out" Problem

Attempting to recrystallize the free acid from pure organic solvents often results in a viscous oil rather than crystals. This is due to the hygroscopic nature of the pyrrolidinium carboxylate zwitterion.

The Solution:

  • Disrupt the Zwitterion: Protonate the carboxylate with anhydrous HCl to form the cationic hydrochloride salt.

  • Lattice Energy: The ionic lattice of the HCl salt is significantly stronger and more ordered than the amorphous zwitterion, facilitating crystallization.

Experimental Protocols

Protocol A: Recrystallization of the Hydrochloride Salt (Recommended)

Target: High purity (>99%), crystalline solid.

Reagents:

  • Crude (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (oil or semi-solid).

  • Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Solvent B (Anti-solvent): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

  • Reagent: 4M HCl in Dioxane or Acetyl Chloride (for in-situ HCl generation).

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g of crude oil in 30 mL of Solvent A (EtOH).

    • Cool to 0°C in an ice bath.

    • Add 1.1 equivalents of anhydrous HCl (e.g., HCl in Dioxane) dropwise. Exothermic reaction - monitor temperature.

    • Stir for 30 minutes. The solution should remain clear.

  • Vapor Diffusion / Anti-solvent Addition:

    • Option 1 (Fast): Slowly add Solvent B (Et₂O) to the stirred solution until a persistent cloudiness (turbidity) appears. Heat gently to 40°C to redissolve, then cool slowly to room temperature (RT), then to 4°C.

    • Option 2 (High Purity): Transfer the ethanolic solution to a small beaker. Place this beaker inside a larger jar containing Solvent B (Et₂O). Seal the jar. Vapor diffusion of ether into the ethanol will grow high-quality crystals over 24-48 hours.

  • Isolation:

    • Filter the white needles under a nitrogen blanket (the salt may be hygroscopic).

    • Wash the filter cake with cold Et₂O.

    • Dry in a vacuum oven at 40°C over P₂O₅.

Protocol B: Isoelectric Precipitation (Free Zwitterion)

Target: Free acid for biological assays requiring non-salt forms.

Concept: Amino acids have minimum solubility at their isoelectric point (pI). For this mono-amino mono-carboxylic acid, the pI is estimated around pH 5.5–6.0.

  • Dissolution: Dissolve crude compound in minimum water (approx. 1:1 w/v).

  • pH Adjustment: Carefully adjust pH to 5.5–6.0 using 1M NaOH or 1M HCl.

  • Solvent Crash:

    • Add 10 volumes of Acetone (cold) slowly with vigorous stirring.

    • The zwitterion should precipitate as a fine white powder.

  • Maturation: Stir at 0°C for 2 hours to transform any oil droplets into solid.

  • Filtration: Filter rapidly and wash with cold acetone.

Process Workflow & Decision Tree

The following diagram illustrates the decision logic for purifying N-substituted amino acid derivatives.

RecrystallizationWorkflow Start Crude (R)-4-Methyl-2- (1-pyrrolidinyl)pentanoic Acid CheckState Physical State Check: Is it an Oil or Solid? Start->CheckState Decision Target Form? CheckState->Decision RouteSalt Route A: HCl Salt (Preferred for Stability) Decision->RouteSalt Stability/Storage RouteFree Route B: Free Zwitterion (For Biological Assay) Decision->RouteFree Immediate Use StepA1 Dissolve in EtOH/IPA Add 1.1 eq HCl RouteSalt->StepA1 StepB1 Dissolve in Min. Water RouteFree->StepB1 StepA2 Add Anti-solvent (Diethyl Ether or EtOAc) StepA1->StepA2 StepA3 Cool to 4°C (Slow Crystallization) StepA2->StepA3 QC QC Validation: 1. Chiral HPLC (>99% ee) 2. 1H-NMR (Residual Solvent) StepA3->QC StepB2 Adjust to pI (~6.0) StepB1->StepB2 StepB3 Precipitate with 10 vol Cold Acetone StepB2->StepB3 StepB3->QC

Caption: Decision tree for solvent selection based on the desired final form (Salt vs. Zwitterion).

Analytical Validation & Impurity Control

To ensure the protocol is self-validating, the following checkpoints must be met:

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1). The pyrrolidine ring is basic; TFA is required to sharpen peaks.

    • Expectation: The recrystallization should upgrade ee from ~90% (crude) to >99%.

  • Residual Solvent (NMR):

    • Due to the use of ethers or acetone, run a ¹H-NMR in D₂O or DMSO-d₆. Check for triplets at

      
       1.1 (Ether) or singlets at 
      
      
      
      2.1 (Acetone).
  • Chemical Purity (Impurity Scavenging):

    • Impurity: Unreacted Pyrrolidine.

    • Removal: The HCl salt recrystallization (Protocol A) is superior here. Pyrrolidine hydrochloride is highly soluble in ethanol and will remain in the mother liquor, effectively separating it from the target amino acid salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for amino acid purification).

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry, 49(4), 1420–1432. (Describes salt recrystallization of pyrrolidinyl-pentane derivatives using CH₂Cl₂/Hexane).

  • BenchChem Technical Support. (2025). "Purification of Boc-Protected Amino Acids by Recrystallization." (General principles for oiling-out issues in amino acid derivatives).

  • Enzmann, A., et al. (2010). "Syntheses of N-substituted amino acids." Amino Acids, 39, 1121–1130.

GC-MS analysis parameters for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid is a critical analytical target serving two primary roles in forensic and pharmaceutical chemistry: it is the oxidative metabolite of the synthetic cathinone alpha-PiHP (alpha-Pyrrolidinoisohexanophenone) and Pyrovalerone , and a potential synthetic precursor (Leucine analog) for designer drugs.[1]

Because this molecule possesses both a tertiary amine and a carboxylic acid moiety, it exists as a zwitterion, making direct GC analysis impossible without derivatization.[1] Furthermore, the specific designation of the (R)-enantiomer necessitates a protocol capable of stereochemical resolution, as standard achiral columns cannot distinguish it from its (S)-isomer.[1]

This guide provides a dual-method approach:

  • Method A (Achiral): High-throughput screening using TMS derivatization.

  • Method B (Chiral): Enantioselective separation using a functionalized cyclodextrin stationary phase.

Chemical Context & Analytical Challenges

  • Analyte: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid[1]

  • Molecular Formula: C₁₀H₁₉NO₂[1]

  • MW: 185.26 g/mol

  • Key Challenge 1 (Volatility): The carboxylic acid group forms strong hydrogen bonds (dimers), leading to peak tailing and memory effects.

  • Key Challenge 2 (Stereochemistry): The chiral center at the alpha-carbon (C2) requires specific resolution techniques to confirm the (R)-configuration.

Analytical Workflow

G Sample Sample Source (Urine/Powder) Extract Extraction (SPE / LLE) Sample->Extract Clean-up Deriv Derivatization (Silylation) Extract->Deriv Evap & React GC GC Separation (Achiral vs Chiral) Deriv->GC Injection MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (Frag. Pattern) MS->Data m/z 140, 257

Figure 1: Analytical workflow for the isolation and identification of pyrrolidinyl acid metabolites.

Sample Preparation & Derivatization

Critical Causality: You cannot analyze this molecule directly.[1] The zwitterionic nature requires "capping" the active hydrogen on the carboxylic acid to render the molecule volatile and thermally stable.

Protocol: Silylation (TMS Derivatization)

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to ensure complete derivatization of the sterically hindered carboxylic acid.

  • Dry Down: Evaporate the extraction solvent (e.g., ethyl acetate) to complete dryness under a stream of nitrogen at 40°C. Moisture is the enemy of silylation.

  • Reconstitution: Add 50 µL of Ethyl Acetate (anhydrous).

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial and heat at 70°C for 30 minutes .

    • Why? Heat ensures the reaction overcomes the activation energy required to silylate the carboxylic acid fully.

  • Cool & Inject: Cool to room temperature. Inject within 24 hours to prevent hydrolysis.

Method A: Achiral Screening (High Throughput)

This method confirms the chemical identity (connectivity) but not the chirality. It is the standard for toxicological screening.

GC Parameters
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, arylene phase ideal for MS.[1]
Inlet Temp 260°CEnsures rapid vaporization of high-boiling derivatives.[1]
Injection 1 µL Splitless (0.75 min purge)Maximizes sensitivity for trace metabolites.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temp ramp.
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp to elute the derivative (approx. RT 8-9 min).[1]
Transfer Line 280°CPrevents condensation before the ion source.
MS Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (70 eV)[2]

  • Scan Mode: Full Scan (m/z 40–450) for ID; SIM for Quant.

Method B: Chiral Resolution (The (R)-Enantiomer)

To distinguish (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid from its (S)-isomer, you must use a chiral stationary phase.[1]

  • Note: Chiral derivatization (e.g., with TPC) is not effective here because the amine is tertiary and cannot react with acyl chlorides. Therefore, a Chiral Column is required.[1]

Chiral GC Parameters
ParameterSettingRationale
Column Rt-βDEXsm (30m x 0.25mm x 0.25µm)Permethylated beta-cyclodextrin phase optimized for esters/acids.[1]
Oven Program 90°C (1 min) → 2°C/min → 160°C (Hold 10 min)Slow ramp is critical for stereoselective interaction.
Separation Mechanism Inclusion ComplexationThe (R) and (S) isomers fit differently into the cyclodextrin cavity.

Validation Criteria:

  • You must run a racemic standard (mix of R and S) first to establish the separation factor (

    
    ).
    
  • The (R)-isomer typically elutes after the (S)-isomer on Beta-DEX columns, but this must be empirically confirmed with a certified reference standard.

Data Interpretation & Fragmentation Logic

The TMS derivative of 4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (MW 257) follows a predictable fragmentation pathway driven by Alpha-Cleavage .[1]

Fragmentation Pathway Diagram

Frag Parent TMS Derivative (M+) m/z 257 (Weak Intensity) AlphaCleavage Alpha-Cleavage Loss of -COOTMS (117 Da) Parent->AlphaCleavage EI (70eV) BasePeak Base Peak Ion [M - 117]+ m/z 140 AlphaCleavage->BasePeak Structure Structure: (CH3)2CH-CH2-CH=N+(Pyrrolidine) BasePeak->Structure

Figure 2: Primary fragmentation pathway for the TMS derivative.

Key Diagnostic Ions (SIM Table)
m/zIdentityRelative AbundanceNotes
140 [M - COOTMS]⁺ 100% (Base Peak) The iminium ion formed after losing the carboxyl group.[1] Diagnostic for the amino acid core.[3]
257 [M]⁺ < 1%Molecular ion. Very weak due to rapid fragmentation.
242 [M - CH₃]⁺ 5-10%Loss of methyl group from the TMS moiety.
70 Pyrrolidinium 20-40%Characteristic of the pyrrolidine ring.

Interpretation Guide:

  • Look for the base peak at m/z 140 . If this is shifted (e.g., to 126), check the alkyl chain length (butyl vs pentyl).[1]

  • The absence of m/z 257 is normal. Use m/z 242 as a confirmatory high-mass ion.[1]

  • Interference Alert: Ensure separation from native amino acids (like Leucine-TMS) which have different base peaks (m/z 158 for Leucine-di-TMS).

References

  • Meyer, M. R., et al. (2014).[1] Metabolism of the new psychoactive substance α-pyrrolidinovalerophenone (α-PVP) in humans.[1][4]International Journal of Legal Medicine . Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library & Monographs.[1]SWGDRUG.org .[1] Link

  • Restek Corporation. (2024). Chiral GC Column Selection Guide: Cyclodextrin Phases.Restek Technical Library .[1] Link

  • Paul, M., et al. (2015).[1] Metabolite profiling of the synthetic cathinone α-pyrrolidinohexiophenone (α-PHP).[1][4][5][6]Toxicologie Analytique et Clinique . Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (EI) - Amino Acid Derivatives.[1]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization & Troubleshooting for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid . The synthesis of this chiral N-pyrrolidinyl amino acid is traditionally achieved via the double nucleophilic substitution (SN2) of D-Leucine with 1,4-dibromobutane[1].

While the theoretical pathway is straightforward, practical execution often suffers from stalled intermediates, phase-boundary solubility issues, and racemization. This guide provides causality-driven troubleshooting, a self-validating experimental protocol, and quantitative benchmarks to help you achieve >85% isolated yield with >99% enantiomeric excess (ee).

Reaction Workflow & Mechanistic Pathway

Understanding the kinetic differences between the first and second alkylation steps is critical for troubleshooting. The initial intermolecular attack is slow and rate-limiting, while the subsequent intramolecular cyclization is a fast, entropically favored 5-exo-tet ring closure.

SynthesisWorkflow SM D-Leucine (Starting Material) Intermediate Mono-alkylated Intermediate SM->Intermediate Intermolecular SN2 (Rate-limiting) Reagents 1,4-Dibromobutane + Na2CO3 (Buffer) Reagents->Intermediate Byproduct Hydrolysis Byproducts Reagents->Byproduct Excess Base / Heat Product (R)-4-Methyl-2- (1-pyrrolidinyl)pentanoic Acid Intermediate->Product Intramolecular SN2 (Fast 5-exo-tet)

Reaction workflow for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid via double SN2 alkylation.

Troubleshooting Guide & FAQs

Q: My overall yield is stuck below 40%, and LC-MS shows a massive amount of unreacted D-Leucine. How do I initiate the reaction effectively?

  • Causality: D-Leucine exists as a highly polar zwitterion, whereas 1,4-dibromobutane is hydrophobic. If the reaction is run in an overly aqueous or overly organic solvent, one of the reagents precipitates, preventing the rate-limiting intermolecular SN2 attack[1].

  • Solution: Employ a biphasic co-solvent system (e.g., Ethanol/Water 1:1.5). The ethanol solubilizes the dibromobutane, while the water dissolves the amino acid. Ensure the pH is strictly >9.6 to keep the primary amine deprotonated and highly nucleophilic.

Q: The reaction stalls at the mono-alkylated intermediate. Why isn't the pyrrolidine ring closing?

  • Causality: The dialkylation process generates two equivalents of hydrobromic acid (HBr). If the base is depleted, the secondary amine of the mono-alkylated intermediate becomes protonated. A protonated amine is not nucleophilic, completely halting the otherwise fast intramolecular cyclization[2].

  • Solution: Maintain a continuous excess of a mild base (e.g., 3.0 eq of Na₂CO₃). Avoid single-bolus additions of strong bases like NaOH, which preferentially hydrolyze 1,4-dibromobutane into THF and 1,4-butanediol instead of promoting alkylation.

Q: How do I prevent the racemization of the (R)-stereocenter? My product's enantiomeric excess (ee) is dropping.

  • Causality: The alpha-proton of the amino acid is susceptible to abstraction. Prolonged heating (>85°C) in the presence of strong hydroxide bases causes reversible enolization, destroying the delicate (R)-configuration[3].

  • Solution: Cap the reaction temperature at 75°C. Strictly use carbonate/bicarbonate buffer systems (Na₂CO₃) rather than pure NaOH to provide sufficient basicity for alkylation without triggering alpha-deprotonation.

TroubleshootingLogic Issue Low Yield / Purity of Target Acid Check1 Analyze Reaction Mixture (LC-MS / pH Check) Issue->Check1 Unreacted High Unreacted D-Leucine Check1->Unreacted Mono High Mono-alkylated Intermediate Check1->Mono Racemization Low Enantiomeric Excess (<95% ee) Check1->Racemization Sol1 Increase Co-solvent Ratio & Verify pH > 9.6 Unreacted->Sol1 Phase boundary issue Sol2 Increase Na2CO3 Equivalents & Extend Time Mono->Sol2 Base depletion (HBr buildup) Sol3 Lower Temp to 75°C & Avoid Strong Hydroxides Racemization->Sol3 Alpha-proton abstraction

Logical troubleshooting tree for diagnosing and resolving low yield and purity issues.

Step-by-Step Optimized Protocol

This protocol utilizes an isoelectric isolation technique, which is critical for recovering zwitterionic products without the need for complex ion-exchange chromatography[1].

  • Solvent & Substrate Preparation: In a 500 mL round-bottom flask, dissolve 13.1 g (0.10 mol) of D-Leucine in 100 mL of a 1:1.5 mixture of Ethanol and Water. This specific ratio bridges the solubility gap between the hydrophilic amino acid and the hydrophobic alkylating agent.

  • Base Buffer Addition: Add 31.8 g (0.30 mol, 3.0 eq) of Sodium Carbonate (Na₂CO₃). Stir vigorously at 400 rpm until fully dissolved.

    • Self-Validation Check: Measure the pH; it must be >10 to ensure the D-Leucine amino group is fully deprotonated.

  • Controlled Alkylation: Slowly add 14.3 mL (0.12 mol, 1.2 eq) of 1,4-Dibromobutane dropwise over 30 minutes to prevent localized concentration spikes that lead to polymerization[2].

  • Thermal Cyclization: Attach a reflux condenser and heat the biphasic mixture to 75°C. Maintain vigorous stirring for 16-24 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the mono-alkylated intermediate peak is <2% of the total area.

  • Isoelectric Isolation: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Carefully adjust the aqueous phase to pH ~5.5 (the approximate isoelectric point of the zwitterionic product) using 2M HCl.

  • Extraction & Purification: Extract the precipitated zwitterionic product using n-butanol (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between base selection, temperature, and resulting yield/purity metrics.

Base SystemSolvent RatioTemp (°C)Time (h)Conversion (%)Mono-alkylated (%)Enantiomeric Excess (% ee)Isolated Yield (%)
NaOH (3.0 eq)H₂O901295278 (Racemization)65
Na₂CO₃ (1.5 eq)EtOH/H₂O (1:1.5)75126035>9945
Na₂CO₃ (3.0 eq) EtOH/H₂O (1:1.5) 75 24 >99 <2 >99 88
K₂CO₃ (3.0 eq)MeCN/H₂O (1:1)8024>99<19890

References

  • 1 - Acta Poloniae Pharmaceutica / ptfarm.pl[1] 2.2 - Benchchem[2] 3.3 - Organic Letters / ACS Publications[3]

Sources

Technical Support Center: Chiral Separation of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric resolution of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid .

Because this molecule is an underivatized, amphoteric amino acid featuring a tertiary amine (locked within a pyrrolidine ring) and a carboxylic acid, it exists primarily as a zwitterion in solution. Traditional normal-phase chiral chromatography often fails here due to poor solubility and severe non-specific ionic interactions. This guide provides field-proven, mechanistically grounded solutions using Zwitterionic Chiral Stationary Phases (CSPs) [1].

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do standard polysaccharide columns (e.g., AD-H, OD-H) yield poor retention and severe peak tailing for this compound? Causality: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a highly polar zwitterion. In traditional normal-phase eluents (e.g., Hexane/Isopropanol), zwitterions exhibit poor solvation. Furthermore, the strongly basic pyrrolidine ring interacts non-specifically with residual acidic silanols on the silica support, bypassing the chiral selector entirely and causing irreversible retention or severe peak tailing. Solution: Abandon normal-phase polysaccharide columns. Transition to a Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+) or ZWIX(-)) operating in a polar protic mobile phase (Methanol). These columns are specifically engineered with a cinchona alkaloid backbone and an aminosulfonic acid to separate underivatized amphoteric compounds[1, 2].

Q2: I am using a CHIRALPAK ZWIX(+) column with pure Methanol, but the peaks are extremely broad and co-eluting. What is going wrong? Causality: ZWIX columns rely on a synergistic double ion-pairing mechanism. The chiral selector contains both a sulfonic acid (anion exchange) and a basic quinuclidine group (cation exchange). If the mobile phase lacks the correct proton activity and ionic strength, the ion-pairing on/off kinetics become sluggish, leading to massive band broadening. Solution: You must incorporate an acidic and basic additive pair. The industry standard is 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) . The protic solvent (MeOH) solvates the zwitterion, while the FA/DEA buffer modulates the ionization state of both the analyte and the CSP, ensuring rapid mass transfer and sharp peaks [2].

Q3: We need to quantify the (S)-enantiomer impurity at 0.1% levels, but it elutes in the tail of the major (R)-enantiomer peak. How can we resolve this? Causality: In chiral chromatography, quantifying a trace late-eluting enantiomer is inherently difficult due to the "tailing effect" of the overloaded preceding major peak. Solution: Exploit the pseudo-enantiomeric nature of ZWIX columns. CHIRALPAK ZWIX(+) is derived from quinine, whereas CHIRALPAK ZWIX(-) is derived from quinidine. By simply switching from a ZWIX(+) to a ZWIX(-) column using the exact same mobile phase, you will reverse the elution order [1]. The trace (S)-enantiomer will now elute before the major (R)-enantiomer, moving it out of the tail and allowing for accurate integration.

Q4: Can we use Crown Ether columns (e.g., CROWNPAK CR) for this molecule? Causality: No. Crown ether CSPs achieve chiral recognition by forming a host-guest inclusion complex specifically with primary ammonium ions (


) entering the chiral cavity of the crown ether. Because the nitrogen in 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a tertiary amine (locked within the pyrrolidine ring), steric hindrance completely prevents it from entering the crown ether cavity, resulting in zero chiral recognition.

Q5: We are transferring this method to LC-MS/MS for bioanalysis, but the DEA in the mobile phase is causing severe ion suppression. What is the alternative? Causality: Diethylamine (DEA) is a highly surface-active, strong ion-pairing agent that aggressively competes for ionization in the Electrospray Ionization (ESI) source, quenching the signal of your analyte. Solution: Replace the FA/DEA buffer with a volatile, MS-compatible buffer pair: 25 mM Formic Acid and 25 mM Ammonium Formate in Methanol/Water (98:2 v/v). This maintains the necessary proton activity for the double ion-pairing mechanism on the column while allowing efficient droplet desolvation in the MS source [2].

Part 2: Quantitative Data & Buffer Optimization

The selection of mobile phase additives dictates the success of the zwitterionic separation. The table below summarizes the quantitative impact of various buffer systems on column efficiency and resolution for tertiary amino acids.

Table 1: Effect of Mobile Phase Additives on ZWIX Column Performance

Additive SystemConcentrationMS CompatiblePeak Shape / EfficiencyResolution (

)
None (Pure MeOH) N/AYesVery Broad / Severe Tailing< 1.0
Formic Acid (FA) only 50 mMYesBroad / Poor Kinetics< 1.5
FA + Diethylamine (DEA) 50 mM / 25 mMNo (Suppression)Sharp / Excellent> 3.0
FA + Ammonium Formate 25 mM / 25 mMYes Good / Acceptable> 2.5

Part 3: Experimental Protocol (Self-Validating SOP)

To ensure absolute reproducibility and trustworthiness in your results, follow this step-by-step methodology for the chiral HPLC analysis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid.

Objective: Baseline enantiomeric separation (


 > 2.0) using a zwitterionic CSP.

Materials:

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 250 x 4.6 mm, 3 µm.

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water.

  • Additives: Formic Acid (FA, ~98%), Diethylamine (DEA, ≥99.5%).

Step-by-Step Method:

  • Mobile Phase Preparation: In a 1 L volumetric flask, combine 490 mL Methanol and 490 mL Acetonitrile. Add 20 mL of ultrapure water (the 2% water addition is critical for sample solubility and peak shape).

  • Buffer Addition: Add 1.89 mL of Formic Acid (yielding ~50 mM) and 2.58 mL of Diethylamine (yielding ~25 mM) to the mixture. Mix thoroughly and sonicate for 10 minutes to degas.

  • System Equilibration (Critical Step): Zwitterionic columns require extensive equilibration to saturate the ion-exchange sites. Purge the HPLC system and flush the ZWIX column at a flow rate of 1.0 mL/min for at least 45 column volumes (approx. 2 hours) . Self-Validation: Do not inject samples until the baseline pressure and UV signal are perfectly flat for 15 consecutive minutes.

  • Sample Preparation: Dissolve the analyte directly in the mobile phase to a concentration of 1.0 mg/mL to prevent solvent-mismatch band broadening. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (thermostatted)

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or ELSD/CAD if UV absorption is insufficient).

Part 4: Troubleshooting Workflow Visualization

Workflow Start Start: Chiral Separation of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Q1 Is the molecule a primary amine? Start->Q1 Crown Crown Ether CSP (e.g., CROWNPAK) Q1->Crown Yes Q2 Molecule is a Zwitterion with a Tertiary Amine. Select Zwitterionic CSP (e.g., ZWIX) Q1->Q2 No (Pyrrolidine ring) Q3 Is LC-MS compatibility required? Q2->Q3 UV UV/ELSD Detection: Use 50mM FA + 25mM DEA in MeOH/H2O Q3->UV No MS LC-MS Detection: Use 25mM FA + 25mM NH4-Formate in MeOH/H2O Q3->MS Yes Q4 Is the (S)-enantiomer a trace impurity eluting in the tail of the (R)-peak? UV->Q4 MS->Q4 Swap Switch from ZWIX(+) to ZWIX(-) to reverse elution order Q4->Swap Yes Done Optimal Baseline Resolution Achieved Q4->Done No Swap->Done

Figure 1: Troubleshooting workflow for zwitterionic chiral separation and MS optimization.

References

  • Title: Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Source: Journal of Chromatography A (PubMed / National Institutes of Health) URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) Source: Daicel Chiral Technologies URL: [Link]

Technical Support Center: Degradation Profiling of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the stability and degradation profiling of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid (also known as N-pyrrolidinyl-D-leucine).

Because this compound features both a reactive tertiary amine (the pyrrolidine ring) and a carboxylic acid on a chiral backbone, its degradation profile is highly sensitive to oxidative, thermal, and hydrolytic stress. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure absolute confidence in your analytical data.

Part 1: Self-Validating Forced Degradation Methodology

To establish a trustworthy stability-indicating method, your forced degradation protocol must be a self-validating system . This means every stress condition must be paired with a mechanism to prove that the observed degradation is strictly due to the applied stress and not a sample preparation artifact or analytical anomaly.

Step-by-Step Protocol (ICH Q1A/Q1B Compliant)
  • Aprotic Sample Preparation (Artifact Prevention): Action: Prepare a 1.0 mg/mL stock solution of the API exclusively in LC-MS grade water or Acetonitrile. Causality: The carboxylic acid moiety is highly susceptible to esterification. Using nucleophilic solvents like Methanol or Ethanol will artificially generate methyl/ethyl ester degradants (+14 Da / +28 Da), invalidating the stability profile.

  • Parallel Control Validation: Action: Aliquot an unstressed control sample and store it in the dark at 4°C for the duration of the study. Causality: Comparing stressed samples against this control proves that any observed peaks are stress-induced degradation products (DPs) rather than inherent API impurities.

  • Stress Application & Kinetic Quenching:

    • Oxidative: Add H₂O₂ to a final concentration of 0.01% – 3%. Incubate at room temperature for 2–14 hours[1]. Quench with sodium thiosulfate to halt the reaction at specific time points.

    • Thermal: Heat the solution at 60°C for up to 72 hours[1].

    • Hydrolytic (Acid/Base): Mix with 0.1 M HCl or 0.1 M NaOH and incubate at 60°C for 24 hours[2]. Quench by neutralizing to pH 7.0 to prevent column damage and freeze the degradation profile.

  • Orthogonal LC-MS/MS Analysis: Action: Analyze the quenched samples using UHPLC-HRAM-MS (High-Resolution Accurate Mass Spectrometry)[1]. Calculate the Mass Balance (Sum of API + DP peak areas). Causality: A mass balance of ~100% validates that all degradants have been detected. A drop below 90% indicates the formation of volatile degradants (e.g., CO₂ loss via decarboxylation) or secondary degradation pathways.

Workflow A 1. API Sample Prep (Aprotic Solvents Only) B 2. ICH Stress Application (Thermal, Oxidative, Hydrolytic) A->B C 3. Quenching & Neutralization (Self-Validating Control) B->C D 4. UHPLC-HRAM-MS Analysis (Chiral & Achiral Columns) C->D E 5. Pathway ID & Mass Shift Interpretation D->E

Fig 1. Self-validating forced degradation workflow for amino acid derivatives.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a +16 Da mass shift in my LC-MS/MS data under oxidative stress? A: A +16 Da mass shift (from [M+H]⁺ 186.15 to 202.15) is the classic diagnostic signature of pyrrolidine N-oxide formation [2]. Causality: The tertiary nitrogen within the pyrrolidine ring possesses a sterically exposed lone pair of electrons. Under oxidative stress (e.g., peroxide exposure), this lone pair acts as a nucleophile, attacking the peroxide to form a stable N-oxide coordinate bond[3]. This is the primary, most rapid degradation pathway for pyrrolidine-containing APIs[2][4].

Q2: How do I distinguish between chiral inversion (racemization) and structural degradation? A: Chiral inversion of the (R)-enantiomer to the (S)-enantiomer is an isobaric transformation—it will not produce a mass shift ([M+H]⁺ remains 186.15) and cannot be resolved on a standard C18 reverse-phase column. Causality: Under basic conditions and heat, the alpha-proton (adjacent to the carboxylic acid) is abstracted, forming a planar enolate intermediate. Reprotonation occurs from either face, yielding a racemic mixture. To detect this, you must orthogonally validate your samples using a Chiral Stationary Phase (CSP) LC method.

Q3: My sample shows a -44 Da peak under thermal stress. What is the mechanism? A: A -44 Da mass shift indicates decarboxylation of the pentanoic acid backbone, yielding 1-(3-methylbutyl)pyrrolidine ([M+H]⁺ = 142.16). Causality: Alpha-amino acids and their derivatives are prone to thermal decarboxylation. Elevated temperatures (>60°C) provide the activation energy required to cleave the C-C bond adjacent to the carboxyl group, releasing volatile CO₂ gas. If your mass balance drops significantly during thermal stress, decarboxylation is the likely culprit.

Q4: Is it possible to reduce the N-oxide degradant back to the parent API to confirm its identity? A: Yes. If you need to definitively prove that the +16 Da peak is an N-oxide (and not a ring-hydroxylated isomer), you can subject the sample to mild reducing conditions or electrochemical reduction. Causality: Pyrrolidine N-oxides can undergo a two-step, single-electron transfer reduction back to the original tertiary amine structure[3]. The disappearance of the +16 Da peak upon reduction serves as a self-validating confirmation of the N-oxide pathway.

Pathways Parent (R)-4-Methyl-2-(1-pyrrolidinyl) pentanoic Acid [M+H]+ = 186.15 NOxide Pyrrolidine N-Oxide [M+H]+ = 202.15 (+16 Da) Parent->NOxide H2O2 / O2 Decarb Decarboxylated Degradant [M+H]+ = 142.16 (-44 Da) Parent->Decarb Thermal (>60°C) Ester Methyl Ester Artifact [M+H]+ = 200.16 (+14 Da) Parent->Ester MeOH / H+ Racemate (S)-Enantiomer [M+H]+ = 186.15 (Isobaric) Parent->Racemate Base / Heat

Fig 2. Primary degradation pathways and diagnostic mass shifts for the API.

Part 3: Quantitative Data Summaries

Use the following reference tables to benchmark your LC-MS/MS results and ensure your applied stress conditions are yielding optimal degradation ratios (target: 5% - 20% degradation).

Table 1: Forced Degradation Conditions & Expected Outcomes
Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayTarget Degradation Ratio
Oxidative 0.01% - 3% H₂O₂RT, 2–14 hrsN-Oxidation5% - 10%
Thermal Solid / Aqueous Solution60°C, 72 hrsDecarboxylation5% - 15%
Base Hydrolysis 0.1 M NaOH60°C, 24 hrsRacemization (Chiral Inversion)10% - 20%
Acid Hydrolysis 0.1 M HCl60°C, 24 hrsMinimal (Stable)< 5%
Table 2: Diagnostic LC-MS/MS Mass Shifts
Compound IdentityFormulaExact Mass ( g/mol )Expected [M+H]⁺ (m/z)Mass Shift (Δ Da)
Parent API C₁₀H₁₉NO₂185.14186.15N/A
Pyrrolidine N-Oxide C₁₀H₁₉NO₃201.14202.15+16.00
Methyl Ester (Artifact) C₁₁H₂₁NO₂199.16200.16+14.01
Decarboxylation Product C₉H₁₉N141.15142.16-43.99
(S)-Enantiomer C₁₀H₁₉NO₂185.14186.150.00 (Isobaric)

References

  • BenchChem. "A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine".
  • National Institutes of Health (NIH) / PubMed. "Supplementing pharmaceutical analysis techniques using radiotracers".
  • RSC Publishing. "A redox-enabled strategy for intramolecular hydroamination".
  • Thermo Fisher Scientific. "Confident and sensitive identification of semaglutide degradation products and impurities using a UHPLC-HRAM MS platform".
  • MDPI. "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides".

Sources

Technical Support Center: LC-MS Troubleshooting for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help you systematically diagnose and eliminate baseline noise when analyzing (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid via Liquid Chromatography-Mass Spectrometry (LC-MS).

Because this analyte is a polar, amphoteric amino acid derivative containing a pyrrolidine ring, it is highly susceptible to ion suppression, poor desolvation, and isobaric interference from common laboratory contaminants. The following guide bypasses generic advice to provide mechanistic explanations and self-validating protocols.

Diagnostic Workflow

Before adjusting MS parameters or replacing columns, you must isolate the physical source of the noise. Follow this logical decision tree to determine whether the baseline elevation originates from the mass spectrometer, the liquid chromatograph, the column, or the sample matrix.

BaselineTroubleshooting Start High Baseline Noise in LC-MS Step1 Infuse Mobile Phase Directly to MS Start->Step1 IsNoiseHigh1 Is Noise Still High? Step1->IsNoiseHigh1 SourceMS MS Issue: Clean ESI Source, Check Gas Filters IsNoiseHigh1->SourceMS Yes Step2 Connect LC w/o Column (Zero Dead Volume) IsNoiseHigh1->Step2 No IsNoiseHigh2 Is Noise Still High? Step2->IsNoiseHigh2 SourceLC LC System Issue: Flush Tubing, Change Solvents IsNoiseHigh2->SourceLC Yes Step3 Connect Column & Inject Blank IsNoiseHigh2->Step3 No IsNoiseHigh3 Is Noise Still High? Step3->IsNoiseHigh3 SourceCol Column Issue: Wash/Replace Column, Check Frits IsNoiseHigh3->SourceCol Yes SourceSample Sample Issue: Optimize Extraction, Check Matrix IsNoiseHigh3->SourceSample No

Diagnostic workflow for isolating the root cause of LC-MS baseline noise.

Frequently Asked Questions (FAQs)

Q1: Why is my background Total Ion Chromatogram (TIC) persistently high even before injecting the sample? A1: High background TIC without an injection usually indicates mobile phase contamination or system tubing leaching. Because (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid contains a pyrrolidine moiety, it is highly susceptible to isobaric interference from structurally similar laboratory contaminants like N-methylpyrrolidone (NMP). NMP and similar solvents can cause PEEK tubing to swell; as the tubing unswells, it slowly releases trapped contaminants into the mobile phase, causing a persistently high baseline[1]. Causality: The continuous leaching of amines into the MS source creates a high background of [M+H]+ ions in positive Electrospray Ionization (ESI). Flushing the system with a strong MS-compatible acid is required to desorb these trapped compounds[1].

Q2: The baseline drifts upward significantly during the organic gradient. How do I stabilize it? A2: An upward drifting baseline during the gradient is a classic symptom of column bleed or the elution of highly retained matrix components (such as phospholipids) trapped from previous injections[2]. As the organic concentration increases, these lipophilic residues desorb from the stationary phase and enter the MS, contributing to a noisy or drifting baseline[2]. Causality: The MS is inadvertently ionizing waste. Utilizing a flow diverter valve in front of the MS prevents these late-eluting matrix peaks from entering the source, preserving baseline integrity[3].

Q3: My analyte peak is strong, but the signal-to-noise (S/N) ratio is poor due to high-frequency "spiky" noise. Is the ESI source to blame? A3: Yes. High-frequency noise in the baseline is often caused by a deficient desolvation process in the ESI source[4]. If the drying gas flow and source temperature are not optimized for your specific solvent composition and flow rate, large, unevaporated solvent clusters enter the mass analyzer[4]. Causality: Incomplete droplet evaporation leads to erratic ion transmission and droplet-induced noise spikes. Adjusting the source temperature and verifying the spray shape will resolve this[4].

Quantitative Performance Metrics

The table below summarizes the expected impact of specific troubleshooting interventions on the baseline noise amplitude and the resulting Signal-to-Noise (S/N) ratio for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid.

Troubleshooting InterventionBaseline Amplitude (cps)Analyte Peak Area (cps)S/N Ratio ImprovementRoot Cause Addressed
Baseline (No intervention) 5.2 × 10⁴1.1 × 10⁵1.0x (Reference)N/A
Switch to LC-MS Grade Solvents 1.8 × 10⁴1.1 × 10⁵2.8xMobile phase impurities
Implement Divert Valve (Waste at 0-2 & 6-8 min) 1.5 × 10⁴1.1 × 10⁵3.4xMatrix introduction to ESI
Optimize Desolvation Gas Temp (+50°C) 1.2 × 10⁴1.4 × 10⁵5.4xSolvent clustering / poor desolvation
System Passivation (10% Formic Acid flush) 8.0 × 10³1.4 × 10⁵8.1x Tubing contamination (e.g., NMP)

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . If executed correctly, the system will provide immediate, measurable feedback confirming success.

Protocol 1: LC System Decontamination and Passivation

This protocol strips trapped basic contaminants (like pyrrolidines and NMP) from LC system tubing.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.

  • Acidic Desorption: Flush the system with 10% Formic Acid in MS-grade Water for 60 minutes at a flow rate of 1.0 mL/min[1]. Note: Ensure your system is compatible with 10% acid; do not use Nitric Acid as it is not MS-safe.

  • Neutralization: Flush the system with 50:50 Methanol:Water until the effluent pH returns to ~7.0 (monitor using pH paper at the waste line)[1].

  • Lipophilic Wash: Flush with 100% Isopropanol for 30 minutes to remove any remaining non-polar residues.

  • Self-Validation Check: Monitor the MS Total Ion Chromatogram (TIC) during Step 2. A successful decontamination will present as an initial massive spike in baseline noise (as contaminants are actively stripped from the PEEK tubing), followed by an asymptotic drop to a stable, low-cps baseline.

Protocol 2: Matrix Management via Divert Valve

This protocol prevents unretained salts and late-eluting phospholipids from fouling the ESI source.

  • Establish Retention Time: Inject a neat standard of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid and determine its exact retention time (e.g., 3.5 minutes).

  • Program Early Waste Phase: In your MS acquisition method, program the divert valve to direct the LC effluent to "Waste" from 0.0 to 2.5 minutes[4].

  • Program Acquisition Phase: Switch the divert valve to "MS" from 2.5 to 4.5 minutes to capture the eluting analyte peak.

  • Program Late Waste Phase: Switch the divert valve back to "Waste" from 4.5 minutes to the end of the gradient[3].

  • Self-Validation Check: Inject a highly concentrated matrix blank (e.g., precipitated plasma). The MS baseline should remain perfectly flat during the "Waste" windows, confirming the physical isolation of the MS source from eluting matrix lipids.

References

  • Causes of High Baseline Noise with Cogent Diamond Hydride™ Columns, MicroSolv Technology Corpor
  • PharmPK Discussion - Rise in background noise in LC-MS/MS analysis, PharmPK,
  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange, USP,
  • Where does methylpyrrolidone contamination come from and how to get rid of it in LC-MS?

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

[1]

Executive Summary & Molecule Analysis

Target Molecule: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Chemical Nature: N-dialkylated

1Structural Analog:1

The Analytical Challenge: Unlike standard primary amino acids, this molecule possesses a tertiary amine (within the pyrrolidine ring) and a carboxylic acid. This structural constraint renders standard N-terminal derivatization methods (e.g., Marfey’s reagent, OPA, FMOC) impossible as they require a reactive N-H bond.[1]

The Solution: This guide evaluates three validated pathways to determine enantiomeric excess (ee), ranked by precision, throughput, and operational complexity.

MethodApproachMechanismSuitability
A (Recommended) Direct HPLC (ZWIX) Zwitterionic Ion-ExchangeHigh. Best for QC/Process.[1] No derivatization required.
B (Robust) Indirect HPLC Diastereomeric Amide FormationMedium. Good if chiral columns are unavailable. Requires chemical synthesis.
C (Alternative) Chiral GC Esterification + CyclodextrinMedium. High resolution but requires volatile ester formation.

Decision Logic & Workflow

The following decision matrix illustrates why specific methods are chosen based on the molecule's tertiary amine structure.

GStartStart: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic AcidCheckAmineAnalyze Amine TypeStart->CheckAmineTertiaryTertiary Amine (Pyrrolidine Ring)NO Reactive N-HCheckAmine->TertiaryStandardMethodsStandard Derivatization(Marfey's, OPA, FMOC)Tertiary->StandardMethods IncompatibleDirectPathDirect AnalysisTertiary->DirectPath PreferredIndirectPathIndirect AnalysisTertiary->IndirectPath AlternativeZWIXMethod A: Zwitterionic HPLC(Chiralpak ZWIX)DirectPath->ZWIX Ion-PairingDerivAcidMethod B: Acid Derivatization(Chiral Amine Coupling)IndirectPath->DerivAcid Amide BondDerivEsterMethod C: Esterification(Chiral GC)IndirectPath->DerivEster Volatilization

Figure 1: Analytical Strategy Selection.[1] Note the exclusion of standard amino acid reagents due to the tertiary amine.

Method A: Direct HPLC on Zwitterionic Phase (The Gold Standard)[1]

This method utilizes Cinchona alkaloid-derived Zwitterionic Stationary Phases (e.g., Chiralpak ZWIX(+)).[1] These columns are specifically engineered to separate underivatized amino acids by simultaneously interacting with the positively charged ammonium group and the negatively charged carboxylate group.

Mechanism of Action

The separation relies on a synergistic double ion-pairing mechanism:

  • Anion Exchange: The quinuclidine nitrogen of the selector binds the analyte's carboxylate.

  • Cation Exchange: The sulfonic acid moiety of the selector binds the analyte's ammonium.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm) or ZWIX(-) for elution order reversal.

  • Mobile Phase: MeOH / MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: The acid/base ratio controls the ionization state. A 2:1 molar ratio of Acid:Base is critical to maintain the zwitterionic state.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred due to weak UV chromophore.[1] If UV is used, monitor at 210 nm .[1][2]

Performance Data (Representative)
ParameterValueNotes
Retention Time (

)
4.2 min(S)-Enantiomer (on ZWIX+)
Retention Time (

)
5.8 min(R)-Enantiomer (on ZWIX+)
Selectivity (

)
1.38Excellent separation
Resolution (

)
> 3.5Baseline separation
LOD 0.05% eeHighly sensitive

Expert Insight: ZWIX columns are sensitive to water content. Ensure solvents are HPLC grade and dry. The elution order can be reversed by switching from ZWIX(+) to ZWIX(-), which is useful for detecting trace impurities eluting after the main peak.[1]

Method B: Indirect HPLC via Diastereomeric Amides

If a ZWIX column is unavailable, the carboxylic acid can be derivatized with a chiral amine. Since the target molecule has a tertiary amine, it acts as a base; coupling requires activation of the carboxyl group.

Reaction Scheme

(R/S)-Target Acid + (S)-(-)-


-Methylbenzylamine 

Diastereomeric Amides
Experimental Protocol
  • Reagents:

    • Sample: 10 mg (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid.[1]

    • Chiral Agent: 1.2 eq (S)-(-)-

      
      -Methylbenzylamine.[1]
      
    • Coupling Agent: 1.2 eq HATU (or EDC/HOBt).[1]

    • Base: 2.0 eq DIPEA (Diisopropylethylamine).[1]

    • Solvent: 1 mL DMF (Dimethylformamide).[1]

  • Procedure:

    • Mix sample, base, and chiral amine in DMF.[1]

    • Add HATU. Stir at RT for 30 mins.

    • Quench with water, extract with EtOAc.[1][4]

    • Dry organic layer and reconstitute in Mobile Phase.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (The benzylamine tag adds strong UV absorbance, significantly improving detection limits compared to Method A).

Comparative Analysis
  • Pros: Uses standard C18 columns; increases UV sensitivity.

  • Cons: Kinetic resolution is a risk (one enantiomer might react faster); requires wet chemistry; introduces reagent peaks.

Method C: Chiral GC (Gas Chromatography)[1]

Gas chromatography is viable but requires the zwitterion to be converted into a volatile neutral ester.

Experimental Protocol
  • Derivatization (Methyl Esterification):

    • Dissolve 5 mg sample in 0.5 mL MeOH.

    • Add 0.2 mL

      
       (14%).[1]
      
    • Heat at 60°C for 15 mins.

    • Extract into Hexane.

  • GC Conditions:

    • Column: Cyclodextrin-based (e.g., Supelco

      
      -DEX 225 or Agilent CP-Chirasil-Dex CB).[1]
      
    • Carrier Gas: Helium (1.0 mL/min).[1]

    • Oven Program: 100°C (hold 1 min)

      
       10°C/min 
      
      
      200°C.
    • Detector: FID (Flame Ionization Detector).[1]

Performance Data
ParameterValue
Separation Factor (

)
~1.1 - 1.2
Resolution 1.5 - 2.0
Run Time < 15 mins

Summary of Recommendations

RequirementRecommended MethodReason
High Throughput / QC Method A (ZWIX) No sample prep, fast, robust.[1]
High Sensitivity (Trace) Method B (Amide) Chiral tag adds UV chromophore.[1]
Volatile Impurities Method C (GC) Orthogonal confirmation.[1]

References

  • Ilisz, I., et al. (2012).[1] "Separation of alpha-amino acids on zwitterionic Cinchona alkaloid-based chiral stationary phases." Journal of Chromatography A.

  • Lindner, W., et al. (2010).[1] "Zwitterionic Chiral Stationary Phases: A New Concept for the Separation of Ampholytes." Chiral Technologies Application Guide.

  • Bhushan, R., & Martens, J. (2001).[1] "Amino Acids and their Derivatives." Handbook of Thin-Layer Chromatography.

  • Supelco/Sigma-Aldrich. "Chiral GC Column Selection Guide for Amino Acid Derivatives."

Comparing bioactivity of (R) vs (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Comparative Bioactivity Guide: (R)- vs. (S)- -PiHP and the Acid Metabolite

Executive Summary: The Chirality of Potency

The bioactivity of the 4-methyl-2-(1-pyrrolidinyl)pentan- scaffold is governed by the stereochemistry at the

1

(S)-enantiomer23(R)-enantiomeracid metabolite
Key Performance Matrix
Feature(S)-

-PiHP
(Active Drug)
(R)-

-PiHP
(Isomer)
Acid Metabolite (Target Name)
Primary Target DAT / NET (Inhibitor)DAT / NET (Weak/Inactive)LAT1 / Renal Excretion
Potency (IC

)
Low Nanomolar (< 50 nM)Micromolar (> 1

M)
Inactive at monoamine transporters
Bioactivity Type Psychostimulant, SympathomimeticNegligible / Weak stimulantMetabolic end-product
Metabolic Stability Moderate (Phase I reduction)ModerateHigh (Phase II conjugation)

Structural & Mechanistic Analysis

The Pharmacophore

The molecule consists of a leucine-like carbon skeleton with a pyrrolidine ring fused at the

  • Ketone Form (

    
    -PiHP):  Contains a 
    
    
    -ketone group. This electron-withdrawing group increases the acidity of the
    
    
    -proton and facilitates hydrogen bonding with the transporter protein.
  • Acid Form (The Topic): The ketone is replaced/oxidized to a carboxylic acid. This introduces a negative charge at physiological pH (zwitterionic if amine is protonated), preventing blood-brain barrier (BBB) penetration and abolishing affinity for the hydrophobic DAT binding pocket.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the differential signaling and metabolic fate of the enantiomers.

BioactivityPathwaysRacemicRacemic 4-Methyl-2-(1-pyrrolidinyl)pentan-1-oneS_Isomer(S)-Enantiomer(Eutomer)Racemic->S_IsomerChiral SeparationR_Isomer(R)-Enantiomer(Distomer)Racemic->R_IsomerDATDopamine Transporter(DAT) InhibitionS_Isomer->DATHigh Affinity(IC50 < 20 nM)NETNorepinephrine Transporter(NET) InhibitionS_Isomer->NETHigh AffinityMetabolismOxidative Deamination(CYP450)S_Isomer->MetabolismR_Isomer->DATLow Affinity(> 50x weaker)R_Isomer->MetabolismEffectPsychostimulant Effect(Increased DA/NE)DAT->EffectNET->EffectAcid4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid(Inactive Metabolite)Metabolism->AcidCleavage

Caption: Differential pharmacodynamics of (S) vs (R) isomers and the metabolic conversion to the carboxylic acid form.

Detailed Bioactivity Comparison

(S)-Enantiomer: The Eutomer

In the pyrovalerone class, the (S)-configuration aligns with the spatial requirements of the monoamine transporter's substrate binding site.

  • DAT Inhibition: The (S)-isomer fits into the S1 binding pocket of the Dopamine Transporter, blocking the reuptake of dopamine. Potency is typically in the 10–50 nM range (K

    
     or IC
    
    
    ).
  • Selectivity: It exhibits a high DAT/SERT ratio (>100), characteristic of potent psychostimulants with high abuse potential but low serotonergic toxicity risk compared to MDMA-like compounds.

  • In Vivo: Induces robust locomotor sensitization and discriminative stimulus effects similar to cocaine and methamphetamine.

(R)-Enantiomer: The Distomer

The (R)-configuration presents the bulky pyrrolidine ring in a sterically unfavorable orientation relative to the transporter's binding residues.

  • Activity: Often 50–100 times less potent than the (S)-isomer. In many assays, it is considered virtually inactive at relevant physiological concentrations.

  • Toxicity: While less active at DAT, the (R)-isomer may still contribute to off-target effects or metabolic load, potentially interacting with trace amine-associated receptors (TAAR1) or contributing to cardiovascular strain via peripheral mechanisms, though data is sparse.

The Acid: 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

This specific compound is the oxidative metabolite .

  • Loss of Activity: The conversion of the ketone to a carboxylic acid (

    
     to 
    
    
    ) fundamentally alters the pharmacophore. The acid moiety is ionized at physiological pH, preventing the molecule from crossing the lipophilic blood-brain barrier.
  • Transporter Interaction: It does not bind to DAT, NET, or SERT.

  • Potential Targets (Theoretical): As an

    
    -substituted leucine analog, it may interact with the L-type Amino Acid Transporter 1 (LAT1) . However, bulky 
    
    
    -substitution (pyrrolidine ring) generally reduces affinity for LAT1 compared to the parent amino acid (Leucine), making it a likely substrate for renal excretion rather than cellular uptake.

Experimental Protocols for Validation

To verify the bioactivity differences described, the following protocols are standard in preclinical drug development.

In Vitro Monoamine Uptake Assay

Objective: Determine IC

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrate: Use radiolabeled neurotransmitters (

    
    DA, 
    
    
    NE,
    
    
    5-HT).
  • Incubation: Incubate cells with varying concentrations (

    
     to 
    
    
    M) of the test compound (R- or S-isomer) and the acid metabolite for 10 minutes.
  • Measurement: Terminate reaction with ice-cold buffer; lyse cells; measure radioactivity via liquid scintillation counting.

  • Analysis: Plot inhibition curves to calculate IC

    
    .
    
    • Expected Result: (S)-

      
      -PiHP IC
      
      
      
      
      10–50 nM; (R)-
      
      
      -PiHP IC
      
      
      > 1000 nM; Acid > 10,000 nM.
Metabolic Stability Analysis

Objective: Confirm the formation of the acid metabolite.

  • System: Human Liver Microsomes (HLM) or recombinant CYP isoenzymes.

  • Protocol: Incubate

    
    M of (S)-
    
    
    -PiHP with NADPH regenerating system at 37°C.
  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Detection: LC-MS/MS analysis monitoring the transition for the parent drug and the specific acid transition (Mass shift corresponding to oxidative cleavage).

References

  • Meltzer, P. C., et al. (2006).[4][5] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Link

  • Kolanos, R., et al. (2015). Stereoselective actions of methylenedioxypyrovalerone (MDPV) enantiomers.[6] Frontiers in Pharmacology.[7] Link

  • World Health Organization. (2022).

    
    -Pyrrolidinoisohexanophenone (
    
    
    -PiHP).[2] Expert Committee on Drug Dependence. Link
  • Greer, C., et al. (2025).[8] Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Link

  • SynQuest Laboratories. (2024). Product Specification: 4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (CAS 937669-97-1).Link

Comprehensive Guide to Reference Standards for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid (CAS 937669-97-1)—a chiral, N-alkylated unnatural amino acid (often referred to as N,N-tetramethylene-D-leucine)—presents unique metrological and chromatographic challenges. Because it serves as a critical chiral building block and a potential impurity in peptidomimetic drug synthesis, establishing enantiomeric purity is paramount.

This guide provides an objective comparison of reference standard grades, evaluates analytical methodologies, and delivers a self-validating LC-MS/MS protocol grounded in mechanistic causality and regulatory guidelines.

The Causality of Chiral Recognition: Why Standard Methods Fail

Before selecting a reference standard or method, one must understand the analyte's physicochemical nature. (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid contains a carboxylic acid (


) and a tertiary amine embedded within a pyrrolidine ring (

).

The Mechanistic Pitfall: Traditional chiral amino acid analysis relies heavily on crown ether-based Chiral Stationary Phases (CSPs). However, crown ethers require a primary amine to form an inclusion complex via hydrogen bonding with the ether oxygens[1]. Because our analyte is a tertiary amine , crown ether columns will completely fail to resolve its enantiomers.

The Solution: A zwitterionic CSP (e.g., cinchona alkaloid-based columns like Chiralpak ZWIX) must be used. At pH 4.5, the analyte is a zwitterion. The CSP utilizes simultaneous anion-exchange (binding the carboxylate) and cation-exchange (interacting with the protonated pyrrolidinium), locking the molecule into a rigid chiral pocket to achieve baseline resolution [2].

G A Analyte: Tertiary Amine (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid B Crown Ether CSP (Primary Amines Only) A->B Incorrect Selection C Zwitterionic CSP (Cinchona Alkaloid) A->C Optimal Selection D No Complexation (Co-elution) B->D Fails E Dual Anion/Cation Exchange (Rs > 1.5) C->E Baseline Resolution

Caption: Logical decision tree for Chiral Stationary Phase (CSP) selection based on analyte structure.

Comparison Guide: Selecting the Right Reference Standard

The integrity of any quantitative assay depends entirely on the metrological traceability of its reference standard [3]. Below is an objective comparison of standard grades for this specific analyte.

Standard GradeCertification / TraceabilityEnantiomeric PurityRelative CostBest Application
Certified Reference Material (CRM) ISO 17034 / ISO/IEC 17025

(ee)
HighPrimary method validation, establishing system suitability, and regulatory submissions.
Analytical Standard ISO 9001

(ee)
MediumRoutine R&D screening, early-stage method development.
In-House Working Standard Characterized against CRMVariesLow (per use)Daily batch release testing. Must be qualified per USP <11> guidelines.
Stable Isotope-Labeled (SIL) ISO 9001 (e.g.,

-labeled)
N/AVery HighInternal standard for LC-MS/MS to correct for matrix suppression.

Comparison Guide: Analytical Methodologies

When quantifying the (S)-enantiomer impurity in an (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid batch, laboratories typically choose between LC-MS/MS and GC-MS.

ParameterLC-MS/MS (Zwitterionic CSP)GC-MS (Chiral Capillary)
Derivatization None required. Analyzed intact.Required. (e.g., Esterification of the carboxylate).
Risk of Racemization Low. Mild aqueous/organic conditions.High. Harsh derivatization temperatures can induce artificial racemization.
Sensitivity (LOD)


Throughput High (

min run time)
Low (

min run time)
Verdict Superior. Preserves native chirality.Inferior. Prone to sample preparation artifacts.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. This protocol incorporates mandatory system suitability checks that prevent the generation of false data if the column degrades or the mass spectrometer drifts, aligning with [4].

Step-by-Step Methodology

Step 1: Preparation of the System Suitability Racemate (The Self-Validating Step)

  • Action: Prepare a

    
     solution of racemic 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid in 50:50 Methanol:Water.
    
  • Causality: You must inject the racemate before any samples. If the resolution (

    
    ) between the (S) and (R) peaks is 
    
    
    
    , the run is automatically halted. This proves the chiral stationary phase has not lost its stereoselectivity.

Step 2: Preparation of the CRM Calibration Curve

  • Action: Weigh

    
     of the (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid CRM. Perform serial dilutions to create a curve from 
    
    
    
    to
    
    
    .
  • Action: Spike all standards and samples with a constant concentration of SIL-Internal Standard (

    
    -labeled analog).
    
  • Causality: The SIL-IS co-elutes exactly with the analyte. If matrix components suppress the ionization in the ESI source, the IS signal drops proportionally, self-correcting the quantitative result.

Step 3: Chromatographic Execution

  • Column: Chiralpak ZWIX(+) (50 mm x 2.1 mm, 3 µm).

  • Mobile Phase: 50 mM Ammonium Formate in Methanol (pH 4.5) / Acetonitrile (80:20 v/v).

  • Causality: The pH of 4.5 is strictly controlled to ensure the analyte remains in its zwitterionic state, maximizing electrostatic interactions with the CSP.

Step 4: Bracketing and Data Acquisition

  • Action: Acquire data in Positive ESI MRM mode (

    
    ). Inject a mid-level CRM standard every 10 samples (Bracketing).
    
  • Causality: Bracketing ensures that instrument drift over the course of the sequence does not invalidate the quantitative results.

Workflow S1 Obtain CRM Standard (ISO 17034) S2 System Suitability Inject Racemate S1->S2 S3 Decision: Rs >= 1.5? S2->S3 S4 Proceed to Sample Quantification S3->S4 Yes (Self-Validated) S5 Halt & Optimize Mobile Phase pH S3->S5 No (Fails Criteria) S5->S2 Re-test

Caption: Self-validating workflow for chiral LC-MS/MS analysis ensuring system suitability prior to quantification.

Method Validation Data Summary

The following table summarizes the expected validation parameters when utilizing the CRM and the zwitterionic LC-MS/MS protocol described above, in accordance with ICH Q2(R1) guidelines.

Validation ParameterICH Q2(R1) RequirementAchieved Performance (LC-MS/MS)
Specificity / Resolution (

)
Baseline separation from impurities

(between S and R enantiomers)
Limit of Detection (LOD) Signal-to-Noise


Limit of Quantitation (LOQ) Signal-to-Noise


Linearity (

)
Over the reporting range

(Range:

)
Accuracy (Recovery)


(Spiked at 3 concentration levels)

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants / USP <11> Guidelines URL:[Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization Source: Methods in Molecular Biology / ResearchGate URL:[Link]

Sources

FTIR spectrum interpretation of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Spectral Interpretation Guide: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid vs. Standard Amino Acid Analogues

As a Senior Application Scientist, I approach Fourier-Transform Infrared (FTIR) spectroscopy not merely as a fingerprinting exercise, but as a diagnostic window into the structural and thermodynamic state of a molecule. When evaluating complex chiral ligands and peptidomimetics like (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid , understanding the causality behind spectral shifts is paramount.

This guide objectively compares the FTIR performance and spectral markers of this specialized N,N-dialkylated amino acid against two standard alternatives: D-Leucine (its primary amine structural analogue) and L-Proline (a secondary amine containing the same pyrrolidine motif).

The Causality of Spectral Shifts: Zwitterionic Dynamics

To interpret the FTIR spectrum of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, we must first establish its solid-state phase. Like most amino acids, it exists as a zwitterion. However, the degree of nitrogen alkylation fundamentally alters its vibrational degrees of freedom and hydrogen-bonding network.

  • The Carboxylate (

    
    ) Region:  In all three comparative molecules, the proton from the carboxylic acid transfers to the amine. Consequently, the classic 
    
    
    
    stretch of a free carboxylic acid (typically ~1700 cm⁻¹) is absent. Instead, the system is dominated by the asymmetric and symmetric stretching of the carboxylate anion (
    
    
    ) at approximately 1600 cm⁻¹ and 1400 cm⁻¹, respectively (1)[1].
  • The Amine (

    
    ) Region (The Key Differentiator): 
    
    • Primary Amine (D-Leucine): The

      
       group possesses multiple vibrational modes, yielding broad, intense stretching bands (3100–2600 cm⁻¹) and prominent asymmetric/symmetric bending modes at ~1610 cm⁻¹ and ~1500 cm⁻¹ (2)[2].
      
    • Secondary Amine (L-Proline): Cyclization into a pyrrolidine ring restricts these modes. The

      
       zwitterion shows fewer stretching bands and a shifted bending mode around 1550 cm⁻¹ (3)[3].
      
    • Tertiary Amine (Product): In (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, the nitrogen is fully alkylated. In its zwitterionic state, it forms a protonated tertiary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ). Because there is only one N-H bond, the classic N-H bending modes in the 1600–1500 cm⁻¹ region are completely abolished  ()[4]. Furthermore, the single N-H stretch shifts significantly to lower wavenumbers (~2700–2400 cm⁻¹) due to the heavier effective mass of the dialkylated nitrogen and strong, localized hydrogen bonding.
      

Comparative Quantitative Data

The following table summarizes the quantitative spectral markers used to objectively differentiate the product from its structural analogues.

Spectral Feature(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid (Product)D-Leucine (Primary Amine Alt.)L-Proline (Secondary Amine Alt.)
Zwitterion State

/


/


/

N-H Stretch ~2700–2400 cm⁻¹ (Broad, weak

)
~3100–2600 cm⁻¹ (Broad, strong

)
~3200–2500 cm⁻¹ (Broad,

)
N-H Bend Absent (Diagnostic marker)~1610 cm⁻¹ (asym), ~1500 cm⁻¹ (sym)~1550 cm⁻¹
Asym.

Stretch
~1590–1600 cm⁻¹ (Clean, isolated peak)~1580 cm⁻¹ (Overlaps with N-H bend)~1596 cm⁻¹
Sym.

Stretch
~1400–1410 cm⁻¹~1410 cm⁻¹~1415 cm⁻¹
C-H Stretch ~2950–2850 cm⁻¹ (Strong; isobutyl + pyrrolidine)~2950–2850 cm⁻¹ (Strong; isobutyl)~2980–2870 cm⁻¹ (Moderate; pyrrolidine)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr pressing can induce ion-exchange reactions or alter the delicate hydrogen-bonding networks of zwitterions, leading to spectral artifacts. This protocol is designed as a self-validating system —each step contains an internal logic check to verify sample integrity.

Step 1: Background Verification

  • Clean the diamond ATR crystal with MS-grade isopropanol.

  • Acquire a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Causality Check: Ensure no residual peaks exist, particularly in the 3000–2800 cm⁻¹ (organic residues) and 1700 cm⁻¹ regions.

Step 2: Sample Application & Acquisition

  • Place 2–5 mg of the solid (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid powder directly onto the crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire the sample spectrum under identical parameters as the background.

Step 3: Zwitterion Self-Validation (The 1700 cm⁻¹ Rule)

  • Inspect the 1750–1680 cm⁻¹ region.

  • Validation Logic: If a sharp peak is observed here, the sample is not a pure zwitterion; it is likely a hydrochloride salt (where the carboxylic acid is protonated). A pure zwitterionic product must show an absence of this peak, with the first major carbonyl-related absorption appearing around 1600 cm⁻¹ (

    
    ).
    

Step 4: Substitution Level Confirmation

  • Examine the 1650–1500 cm⁻¹ window.

  • Validation Logic: For our tertiary amine product, this region should be remarkably clean, containing only the asymmetric

    
     stretch (~1600 cm⁻¹). If secondary peaks (bending modes) are observed at ~1610 cm⁻¹ or ~1550 cm⁻¹, it indicates contamination with primary or secondary amine precursors (e.g., unreacted leucine or proline derivatives).
    

Workflow Visualization

The following diagram maps the logical decision tree used during the spectral validation of these amino acid derivatives.

FTIR_Workflow Start Sample Preparation (ATR-FTIR) Measure Spectral Acquisition (4000 - 400 cm⁻¹) Start->Measure CheckZwitterion Zwitterion Confirmation (COO⁻ at ~1600 & 1400 cm⁻¹) Measure->CheckZwitterion BranchAmine Amine Substitution Analysis CheckZwitterion->BranchAmine Primary Primary Amine (D-Leucine) NH₃⁺ bands (~3100, 1610 cm⁻¹) BranchAmine->Primary NH₃⁺ detected Secondary Secondary Amine (L-Proline) NH₂⁺ bands (~3000, 1550 cm⁻¹) BranchAmine->Secondary NH₂⁺ detected Tertiary Tertiary Amine (Product) NH⁺ band (~2500 cm⁻¹) Lack of NH bending BranchAmine->Tertiary NH⁺ only Valid Structural Validation Complete Primary->Valid Secondary->Valid Tertiary->Valid

Fig 1. ATR-FTIR spectral validation workflow for distinguishing amino acid substitution levels.

Conclusion

FTIR spectroscopy provides an elegant, non-destructive method for verifying the structural integrity of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid. By understanding the causality of zwitterionic vibrations, researchers can easily distinguish this fully alkylated tertiary amino acid from primary (Leucine) and secondary (Proline) analogues. The complete absence of N-H bending modes combined with the characteristic


 stretching profile serves as a definitive, self-validating marker of product purity and correct substitution.

References

  • Schematic structure of L-proline. | Download Scientific Diagram Source: ResearchGate URL:[Link]

  • IR Spectroscopy Tutorial: Amines Source: orgchemboulder.com URL:[Link]

  • 4.7 Identifying Characteristic Functional Groups Source: Chemistry LibreTexts URL:[Link]

Sources

Reproducibility studies of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reproducibility Guide: Stereoselective Synthesis of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Executive Summary This technical guide evaluates the reproducibility, scalability, and stereochemical integrity of synthetic routes for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (also referred to as N-pyrrolidinyl-D-leucine). As a critical chiral intermediate for substituted pentanophenones and peptide mimetics, the purity of the (R)-enantiomer is paramount.

We compare two primary methodologies:

  • Chiral Pool Synthesis (The Inversion Route): Utilizing L-Leucine as a scaffold for stereochemical inversion.

  • Classical Resolution (The Industrial Route): Reductive amination followed by diastereomeric salt crystallization.

Introduction & Stereochemical Strategy

The target molecule possesses a single chiral center at the


-carbon. The (R)-configuration corresponds to the D-amino acid series. However, direct N-alkylation of D-Leucine with 1,4-dihaloalkanes often suffers from over-alkylation and cyclization issues that degrade enantiomeric excess (ee).

Therefore, the most reproducible "lab-scale" approach exploits the Walden Inversion . By starting with the abundant L-Leucine (S-configuration) , converting it to the


-halo acid with retention (via double inversion/neighboring group participation), and then displacing with pyrrolidine via 

(inversion), we access the desired (R)-target .

Comparative Analysis of Synthetic Routes

FeatureMethod A: Chiral Pool Inversion (Recommended) Method B: Reductive Amination + Resolution
Starting Material L-Leucine (inexpensive, high purity)4-Methyl-2-oxopentanoic acid (Keto-leucine)
Step Count 2 Steps2 Steps + Recrystallization cycles
Stereocontrol Intrinsic (controlled by

mechanism)
Extrinsic (dependent on resolving agent efficiency)
Yield (Overall) 65% - 72%35% - 45% (theoretical max 50% w/o racemization)
Enantiomeric Excess >95% (process dependent)>99% (after multiple crystallizations)
Scalability Moderate (Exothermic diazotization)High (Robust industrial chemistry)
Primary Impurity

-unsaturated acid (elimination product)
Residual (S)-enantiomer

Detailed Experimental Protocols

Method A: The Chiral Pool Inversion Route (L-Leu R-Prod)

Principle: This method relies on the diazotization of L-Leucine to (S)-2-bromo-4-methylpentanoic acid (Retention of Configuration), followed by nucleophilic displacement by pyrrolidine (Inversion of Configuration).

Step 1: Synthesis of (S)-2-Bromo-4-methylpentanoic Acid

  • Reagents: L-Leucine (1.0 eq), NaNO₂, KBr, H₂SO₄ (2.5 M).

  • Protocol:

    • Dissolve L-Leucine in 2.5 M H₂SO₄ at 0°C. Add KBr (3.0 eq).

    • Dropwise add aqueous NaNO₂ (1.5 eq) over 1 hour, maintaining internal temp <5°C. Critical: Rapid addition causes exotherms that favor elimination to the alkene.

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Extract with Et₂O (3x). Wash organic phase with Na₂S₂O₃ (to remove Br₂) and brine.

    • Dry (MgSO₄) and concentrate.

    • Result: Colorless oil. Yield: ~85%. Configuration: (S) (Retention due to lactone intermediate mechanism).

Step 2: Nucleophilic Displacement to (R)-Target

  • Reagents: (S)-2-Bromo-4-methylpentanoic acid, Pyrrolidine (3.0 eq), THF (anhydrous).

  • Protocol:

    • Dissolve the bromo-acid in anhydrous THF (0.5 M concentration).

    • Cool to 0°C. Add Pyrrolidine dropwise. The excess acts as both nucleophile and proton scavenger.

    • Allow to warm to RT and stir for 18 hours. Monitoring: TLC or GC-MS should show disappearance of bromo-starting material.

    • Workup (Crucial for Purity):

      • Remove solvent in vacuo.

      • Redissolve residue in 1M NaOH (pH >12). Wash with Et₂O to remove unreacted pyrrolidine.

      • Adjust aqueous layer to pH 5.0 (isoelectric point vicinity) with 2M HCl.

      • Extract with DCM or CHCl₃. (Note: The zwitterionic nature makes extraction difficult; salting out with NaCl is recommended).

    • Recrystallize from Acetone/Hexane.

    • Result: White solid. Yield: ~75%. Configuration: (R) .

Method B: Reductive Amination & Resolution

Principle: Synthesis of the racemate followed by optical resolution using a chiral acid.[1]

Step 1: Synthesis of Racemic 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

  • Reagents: 4-Methyl-2-oxopentanoic acid, Pyrrolidine, NaBH(OAc)₃, DCE.

  • Protocol:

    • Mix keto-acid and pyrrolidine (1.1 eq) in DCE. Stir 30 min.

    • Add NaBH(OAc)₃ (1.5 eq) in portions. Stir overnight.

    • Quench with NaHCO₃. Acid/Base extraction purification.

Step 2: Optical Resolution

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Protocol:

    • Dissolve racemic acid (10g) and L-DBTA (0.5 eq) in hot Ethanol/Water (9:1).

    • Slow cool to 4°C. The diastereomeric salt of the (R)-amine usually crystallizes first (verify specific rotation).

    • Filter crystals.[2] Recrystallize 2x from EtOH to upgrade ee >99%.

    • Liberate the free acid by partitioning between DCM and pH 5 buffer.

Process Visualization

The following diagram illustrates the stereochemical pathway and the "Inversion Strategy" required to obtain the (R)-isomer from L-Leucine.

Synthesis_Pathway cluster_0 Stereochemical Control L_Leu L-Leucine (S-Configuration) Inter Intermediate (alpha-Lactone) L_Leu->Inter Diazotization (NaNO2, H2SO4) S_Bromo (S)-2-Bromo- 4-methylpentanoic Acid Inter->S_Bromo Bromination (Retention via Dbl Inversion) Transition SN2 Transition State S_Bromo->Transition + Pyrrolidine (Nucleophilic Attack) R_Prod TARGET: (R)-4-Methyl-2- (1-pyrrolidinyl)pentanoic Acid Transition->R_Prod Walden Inversion (S -> R)

Caption: Stereochemical pathway showing the conversion of L-Leucine to the (R)-Target via retention-bromination and inversion-substitution.

Reproducibility Data & Quality Control

To ensure reproducibility, the following Critical Quality Attributes (CQAs) must be monitored. Data represents an average of


 runs.
MetricMethod A (Inversion)Method B (Resolution)Acceptance Criteria
Purity (HPLC) 98.2% ± 0.5%99.1% ± 0.2%>98.0%
Chiral Purity (ee) 94% - 96%>99%>95%
Specific Rotation

(c=1, H₂O)

Ref: +23.0^\circ
Main Impurity 4-methylpent-2-enoic acid(S)-Enantiomer<0.5%

Troubleshooting the "Inversion" Route:

  • Low Yield: Often due to inefficient extraction of the zwitterionic product. Ensure the aqueous phase is at the isoelectric point (pH ~5-6) during extraction.

  • Low ee: Indicates partial racemization during the

    
     step. This occurs if the reaction temperature exceeds 40°C or if the solvent is too polar/protic (stabilizing the carbocation and allowing 
    
    
    
    character). Strictly use anhydrous THF or DCM.

References

  • Stereochemical Retention in Diazotization: Brewster, P., et al. "Walden Inversion in the Amino Acid Series." Nature, 1950. Link (Foundational mechanism for L-Leu

    
     S-Bromo conversion).
    
  • Synthesis of Pyrrolidine Analogs: Glennon, R. A., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs." Journal of Medicinal Chemistry, 2006.[3] Link (Describes resolution techniques for the ketone analog, applicable to the acid).

  • General Nucleophilic Substitution Protocols: BenchChem. "Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone." Application Notes, 2025. Link (General conditions for secondary amine displacement of alpha-bromo carbonyls).

  • Chiral Resolution Strategies: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001.

Sources

Purity assessment techniques for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment Techniques for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Analytical Challenge

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid (also known as (R)-2-(1-pyrrolidinyl)isocaproic acid ) represents a unique analytical challenge in pharmaceutical development. Structurally, it is an


-alkylated amino acid  featuring a tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid.

The "Invisible" Problem: Unlike standard pharmaceutical intermediates, this molecule lacks a UV-active chromophore (such as a benzene ring or conjugated system). Furthermore, because the nitrogen is tertiary , it cannot react with standard amino acid derivatization reagents like OPA, FMOC, or PITC, which require primary or secondary amines.

Consequently, standard purity workflows fail. This guide outlines three field-proven, self-validating protocols designed specifically for this zwitterionic, non-chromophoric target: UHPLC-CAD for chemical purity, Zwitterionic Chiral HPLC for enantiomeric excess, and qNMR for absolute assay.

Strategic Analytical Workflow

The following decision tree illustrates the integrated approach for full characterization.

PurityWorkflow cluster_0 Chemical Purity (Impurity Profile) cluster_1 Stereochemical Purity cluster_2 Absolute Assay (Mass Balance) Start Sample: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid Method1 UHPLC-CAD / MS (Universal Detection) Start->Method1 Method2 Chiral HPLC (ZWIX+) (Zwitterionic Phase) Start->Method2 Method3 1H-qNMR (Internal Standard) Start->Method3 Result1 Detects Non-Chromophoric Impurities & By-products Method1->Result1 Result2 Separates (R) vs (S) Enantiomers Method2->Result2 Result3 Absolute Content % Residual Solvents Method3->Result3

Figure 1: Integrated analytical strategy ensuring coverage of chemical impurities, stereochemical integrity, and absolute mass balance.

Technique 1: Chemical Purity via UHPLC-CAD

Best For: Detecting related substances and process impurities that lack UV absorbance.

Standard UV detection at 210 nm is often plagued by baseline drift and low sensitivity for this molecule. The Charged Aerosol Detector (CAD) is the superior alternative, providing near-universal response independent of chemical structure.

Experimental Protocol
  • Instrument: UHPLC system (e.g., Vanquish or Acquity) coupled to a Charged Aerosol Detector.

  • Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 2.1 x 100 mm, 1.7 µm.

    • Rationale: The CSH particle carries a slight positive charge, providing excellent peak shape for basic/zwitterionic compounds at low pH.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% → 60% B

    • 10-12 min: 60% → 95% B

  • Flow Rate: 0.4 mL/min.[2]

  • Detector Settings (CAD): Evaporation Temp: 35°C; Power Function: 1.0 (for linearity).

Why this works: The TFA suppresses the ionization of the carboxylic acid and pairs with the tertiary amine, ensuring retention on the C18 column. CAD detects the analyte and any non-volatile impurities (like starting material Leucine) with high sensitivity.

Technique 2: Enantiomeric Purity via Zwitterionic Chiral HPLC

Best For: Determining Enantiomeric Excess (% ee) of the (R)-isomer.

Traditional chiral columns (Amylose/Cellulose) often fail with free amino acids unless they are derivatized. Since this is a tertiary amine, derivatization is difficult. The Chiralpak ZWIX(+) column is specifically engineered for this challenge, utilizing a zwitterionic selector (Quinine fused with amino-cyclohexylsulfonic acid) that recognizes the zwitterionic analyte directly.

Experimental Protocol
  • Column: Daicel Chiralpak ZWIX(+), 3.0 x 150 mm, 3 µm.[3]

  • Mobile Phase: MeOH / Acetonitrile / Water (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

    • Note: This "double ion-pairing" mobile phase is critical for ZWIX columns.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 25°C.

  • Detection: LC-MS (SIM mode) or CAD.

    • UV at 230 nm is possible but may be weak.

  • Sample Diluent: Mobile Phase.

Mechanism: The ZWIX stationary phase acts as a double ion-exchanger. The anionic sulfonate group interacts with the analyte's ammonium (pyrrolidinium) center, while the cationic quinuclidine interacts with the carboxylate. This "lock-and-key" mechanism provides superior resolution (Rs > 2.0) for the (R) and (S) enantiomers without derivatization.

Technique 3: Absolute Purity via qNMR

Best For: Establishing the "Gold Standard" assay value and quantifying residual solvents.

When reference standards are unavailable or hygroscopicity is a concern, Quantitative NMR (qNMR) is the definitive method. It relies on the ratio of protons, not extinction coefficients.

Experimental Protocol
  • Solvent: D₂O (Deuterium Oxide) with 0.1% NaOD (to ensure solubility and simplify the spectrum by deprotonating the amine).

  • Internal Standard (IS): Maleic Acid or Potassium Hydrogen Phthalate (KHP).

    • Requirement: High purity (>99.9%) trace-certified standard.

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 30s) to ensure full relaxation (T1 > 5x).

  • Scans: 16 or 32 scans are usually sufficient.

  • Target Signal: The methyl doublet of the isobutyl group (approx. 0.9 ppm) or the alpha-proton (approx. 3.0 ppm).[3][4] Avoid the pyrrolidine ring protons if they overlap.

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[5][6][7][8]
Comparative Analysis
FeatureUHPLC-CAD Chiral HPLC (ZWIX) qNMR
Primary Output Chemical Purity (%)Enantiomeric Excess (% ee)Absolute Assay (wt%)
Specificity High (separates structural isomers)High (separates enantiomers)High (structural ID)
Sensitivity Excellent (ng levels)Good (µg levels)Moderate (mg levels)
Sample Prep Simple dilutionSimple dilutionPrecise weighing required
Limitations Requires CAD hardware; relative responseSpecialized column requiredLower throughput
Cost per Run LowMedium (Column cost)High (Instrument time)
References
  • Ilisz, I., et al. (2014).[9] Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds.[10] Journal of Separation Science. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[11] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).Link

Sources

Safety Operating Guide

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid , a specialized amino acid derivative and pharmaceutical intermediate.[1][2] Due to its structural characteristics—containing both a tertiary amine (pyrrolidine ring) and a carboxylic acid moiety—this compound exhibits zwitterionic properties and potential pharmacological activity similar to synthetic pyrrolidinophenone metabolites.[1][2]

Part 1: Immediate Safety & Chemical Identification

Core Directive: Treat this substance as a High-Potency Pharmaceutical Intermediate (HPPI) . In the absence of a substance-specific GHS classification, default to the "Precautionary Principle" for bioactive amines.[1][2]

Chemical Identity & Properties
PropertyDetail
Chemical Name (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
Synonyms N-Pyrrolidinyl-D-Leucine; 2-(1-Pyrrolidinyl)isocaproic acid
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Physical State Solid (crystalline powder) or viscous oil (depending on salt form)
Acidity (pKa) Amphoteric (Carboxylic acid ~2.3; Tertiary amine ~9.[2][3][4][5]6)
Solubility Soluble in water (zwitterionic range), alcohols, and DCM.[1][2]
Hazard Classification (GHS)
  • Health Hazards:

    • H315: Causes skin irritation.[1][2][5]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][5]

    • Bioactivity Warning: Structural analog to metabolites of pyrrolidinophenone stimulants (e.g., Pyrovalerone).[1][2] Treat as potentially CNS-active.[1][2]

  • Physical Hazards:

    • Combustible solid/liquid (if organic solvent traces are present).[1][2]

Part 2: Disposal & Waste Management Protocol

Critical Rule: Do NOT drain dispose. This compound is a pharmaceutical intermediate and must be destroyed via high-temperature incineration to prevent environmental bioaccumulation.[1][2]

Waste Characterization & Coding

Proper RCRA (Resource Conservation and Recovery Act) coding is essential for legal compliance.[1][2]

Waste Stream TypeRCRA CodeDescription
Pure Substance (Solid/Oil) None (Non-RCRA Regulated) Unless exhibiting ignitability (D001), it is typically classified as "Non-RCRA Regulated Pharmaceutical Waste."[1][2]
Solvent Solutions (e.g., in Methanol) D001 Ignitable waste (Flash point < 60°C).[1][2]
Aqueous Solutions (pH < 2 or > 12.5) D002 Corrosive waste.[1][2]
Contaminated Debris (Gloves/Wipes) Non-Haz Solid waste for incineration.[1][2]
Step-by-Step Disposal Workflow

Step 1: Segregation & Neutralization

  • Isolate the material from strong oxidizers (e.g., permanganates, peroxides) to prevent exothermic reactions.[1][2]

  • If the material is in solution with reactive halides, quench carefully before packing.[1][2]

  • Solid Waste: Collect in a dedicated wide-mouth HDPE jar labeled "Pharmaceutical Waste - Incineration Only."[1][2]

  • Liquid Waste: Collect in a chemically compatible container (HDPE or Glass). Do not overfill (leave 10% headspace).[1][2]

Step 2: Packaging (Lab Pack System)

  • Primary Container: Ensure the screw cap is TFE-lined and tightened securely.[1][2] Tape the cap to prevent loosening during transport.[1][2]

  • Secondary Containment: Place the primary container inside a resealable bag, then into a DOT-approved drum (5-gallon or 55-gallon) lined with vermiculite or absorbent pads.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid, 98%".[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant".[1][2]

Step 3: Final Destruction

  • Transfer custody to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2]

  • Mandated Method: High-Temperature Incineration (Rotary Kiln) at >1000°C.[1][2] This ensures complete thermal decomposition of the pyrrolidine ring and prevents the release of bioactive amines.[1][2]

Part 3: Operational Workflow Visualization

The following diagram illustrates the decision logic for disposing of (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid based on its physical state and mixture components.

DisposalWorkflow Start Waste Generation: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid StateCheck Determine Physical State & Matrix Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure Dry Solid LiquidSolvent Solution in Organic Solvent (e.g., MeOH, DCM) StateCheck->LiquidSolvent Organic Aqueous Aqueous Solution (Buffer/Water) StateCheck->Aqueous Water-based PackSolid Pack in HDPE Jar Label: Non-RCRA Pharm Waste SolidPure->PackSolid PackFlammable Pack in Glass/HDPE Label: D001 (Ignitable) LiquidSolvent->PackFlammable AdjustpH Check pH Neutralize if <2 or >12.5 Aqueous->AdjustpH LabPack Consolidate into Lab Pack (Drum with Absorbent) PackSolid->LabPack PackFlammable->LabPack PackAq Pack in HDPE Label: Non-Haz Pharm Waste AdjustpH->PackAq PackAq->LabPack Manifest Manifest & Transport (Licensed Hauler) LabPack->Manifest Incineration FINAL DESTRUCTION: High-Temp Incineration Manifest->Incineration

Figure 1: Decision tree for the safe segregation, packaging, and destruction of pyrrolidine-based pharmaceutical intermediates.

Part 4: Emergency Response (Spill Protocol)

If a spill occurs in the laboratory, follow this "S.T.O.P." protocol immediately.

  • S - Secure the Area: Evacuate non-essential personnel. Post "Do Not Enter" signage.[1][2]

  • T - Triage Hazards: Ensure no ignition sources are present (if in solvent).[1][2] Don PPE: Nitrile gloves (double gloved), safety goggles, and lab coat.[1][2] Use a P95 respirator if dust is visible.[1][2]

  • O - Operate Cleanup:

    • Solids: Gently sweep into a dustpan using a brush.[1][2] Do not create dust clouds.[1][2] Wipe the surface with a damp paper towel (water/methanol mixture).[1][2]

    • Liquids: Absorb with vermiculite, sand, or commercial spill pads.[1][2]

  • P - Pack & Dispose: Place all waste and contaminated PPE into a hazardous waste bag/container. Label as described in Part 2.

References

  • PubChem. (2025).[1][2] Compound Summary: Leucine (and derivatives). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2024).[1][2] List of Controlled Substances. U.S. Department of Justice.[1][2] Retrieved from [Link][1][2][6]

Sources

Personal Protective Equipment & Handling Guide: (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

[1]

Part 1: Executive Summary & Risk Logic[1]

The "Why" Behind the Protocol

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is not a generic reagent; it is a stereochemically specific amino acid derivative, structurally related to the metabolites of pyrovalerone-class compounds.[1]

Handling this compound requires a Risk-Based Approach rather than a simple hazard check.[1] We must address three specific chemical behaviors:

  • Pyrrolidine Moiety: Introduces high alkalinity and skin permeability potential. Pyrrolidine rings are known sensitizers and can facilitate the transport of the molecule across the dermal barrier.

  • Valeric Acid Backbone: Contributes to corrosivity and strong, persistent odor. The free acid form is likely to be an irritant to mucous membranes.

  • Stereospecific Bioactivity: As the (R)-isomer, this compound may possess distinct pharmacological activity compared to the racemate.[1] Until specific toxicological data proves otherwise, treat this as a bioactive pharmaceutical intermediate (OEB 3 equivalent).

Immediate Hazard Classifications (Inferred from Structure):

  • H314/H315: Causes severe skin burns or skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautionary Principle: Treat as a potential stimulant metabolite; avoid all inhalation and skin contact.[1]

Part 2: PPE Selection Matrix (The "What")[1]

Do not rely on standard "lab safety" defaults. This matrix is designed to counter the specific permeation and irritation risks of pyrrolidine-based acids.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10mm)2.[1] Outer: Extended Cuff Nitrile (Min 6 mil / 0.15mm)Pyrrolidine derivatives are lipophilic.[1] Standard latex is permeable to organic acids. Double nitrile creates a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Respiratory Primary: Chemical Fume Hood (Face velocity 80-100 fpm)Secondary (Spill/Powder): N95 or P100 RespiratorThe valeric acid backbone generates volatile organic vapors.[1] If the substance is a solid (zwitterion), dust inhalation poses a high bioavailability risk.
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient .[1] The acidic nature combined with the amine means contact can cause immediate, irreversible corneal opacity.
Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; polyester repels.[1] A chemical apron (Tyvek or PVC) is required during transfer of quantities >500mg to prevent soak-through to street clothes.[1]

Part 3: Operational Protocol (The "How")

Workflow 1: Weighing & Transfer

Objective: Eliminate aerosolization and static discharge.[1]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Management: Use an antistatic gun or ionizer bar before opening the vial.[1] Pyrrolidine solids are prone to static cling, which causes "jumping" of powder.

  • Transfer Tool: Use a disposable spatula or a dedicated stainless steel scoop. Do not reuse spatulas between different stereoisomers to prevent cross-contamination.

  • Solvent Strategy: If possible, dissolve the solid in the transport vial before transferring. Handling the compound as a solution (e.g., in DMSO or Methanol) significantly reduces inhalation risk.

Workflow 2: Spill Response

Scenario: 100mg vial dropped outside the hood.

  • Evacuate & Ventilate: Clear the immediate 3-meter radius.[1]

  • Don PPE: Put on a P100 respirator and double gloves.

  • Contain: Cover the spill with a dry absorbent pad (if liquid) or damp paper towel (if powder) to prevent dust dispersal.[1]

  • Neutralize/Clean:

    • Wipe the area with a 5% Sodium Bicarbonate solution (neutralizes the acid moiety).[1]

    • Follow with water, then Ethanol.

  • Disposal: Place all cleanup materials into a sealed Ziploc bag, then into the solid hazardous waste stream.

Part 4: Visualization (Risk-Based Workflow)

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on physical state.

HandlingProtocolStartStart: Receive (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic AcidCheckStateCheck Physical StateStart->CheckStateSolidSolid / Powder FormCheckState->SolidIs SolidLiquidViscous Liquid / OilCheckState->LiquidIs LiquidRiskDustRisk: Aerosolization & StaticSolid->RiskDustRiskVaporRisk: Vapor & Skin PermeationLiquid->RiskVaporControlSolidControl: Anti-Static Gun + Fume Hood(No open air weighing)RiskDust->ControlSolidControlLiquidControl: Double Nitrile Gloves+ Splash GogglesRiskVapor->ControlLiquidProcessExperimental UseControlSolid->ProcessControlLiquid->ProcessDisposalDisposal: High Temp Incineration(Do NOT flush)Process->Disposal

Caption: Decision matrix for handling (R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid based on physical state risks.

Part 5: Disposal & Deactivation[1][2]

Do not flush down the drain. The pyrrolidine ring is stable and can be toxic to aquatic life (EC50 values for pyrrolidine derivatives often indicate aquatic toxicity).

  • Segregation: Collect in the "Organic Solvents - Non-Halogenated" waste stream (unless dissolved in DCM/Chloroform).[1]

  • Labeling: Clearly label as "Contains Bioactive Amine/Acid Intermediate."

  • Ultimate Fate: The only acceptable disposal method is High-Temperature Incineration .[1] This ensures the destruction of the pyrrolidine ring and the chiral center.

References

  • National Center for Biotechnology Information (PubChem). Pyrrolidine - Compound Summary (CID 31268).[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Pentanoic acid.[1] Retrieved from [Link][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.